molecular formula C19H24O4 B1231250 Ferujol CAS No. 98299-78-6

Ferujol

Cat. No.: B1231250
CAS No.: 98299-78-6
M. Wt: 316.4 g/mol
InChI Key: ATKUFZHTQAERBN-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ferujol is a natural product found in Ferula jaeschkeana with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

98299-78-6

Molecular Formula

C19H24O4

Molecular Weight

316.4 g/mol

IUPAC Name

8-[(E)-3,7-dimethyloct-2-enoxy]-7-hydroxychromen-2-one

InChI

InChI=1S/C19H24O4/c1-13(2)5-4-6-14(3)11-12-22-19-16(20)9-7-15-8-10-17(21)23-18(15)19/h7-11,13,20H,4-6,12H2,1-3H3/b14-11+

InChI Key

ATKUFZHTQAERBN-SDNWHVSQSA-N

SMILES

CC(C)CCCC(=CCOC1=C(C=CC2=C1OC(=O)C=C2)O)C

Isomeric SMILES

CC(C)CCC/C(=C/COC1=C(C=CC2=C1OC(=O)C=C2)O)/C

Canonical SMILES

CC(C)CCCC(=CCOC1=C(C=CC2=C1OC(=O)C=C2)O)C

Synonyms

ferujol

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Biological Properties of Ferujol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferujol, a naturally occurring coumarin derivative, has garnered scientific interest due to its notable biological activities. Isolated from Ferula jaeschkeana, this compound has been primarily investigated for its postcoital contraceptive and estrogenic effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and the assessment of its estrogenic potential are presented. While the complete elucidation of its spectroscopic data and a detailed synthesis protocol are not extensively documented in publicly available literature, this guide consolidates the current knowledge to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

This compound is chemically classified as a disubstituted coumarin. Its structure features a geranyl-derived side chain attached to a 7,8-dihydroxycoumarin core.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference(s)
IUPAC Name 8-{[(2E)-3,7-Dimethyloct-2-en-1-yl]oxy}-7-hydroxy-2H-1-benzopyran-2-one[1]
CAS Number 98299-78-6[1]
Molecular Formula C₁₉H₂₄O₄[1]
Molecular Weight 316.39 g/mol [1]
Appearance White amorphous powder[2]
Melting Point 68-70 °C[2]

Chemical Structure:

Chemical structure of this compound

Figure 1: 2D Chemical Structure of this compound.

Spectroscopic Data

Isolation and Synthesis

Isolation from Ferula jaeschkeana

This compound is a natural product isolated from the plant Ferula jaeschkeana.[1] The general procedure for its extraction and isolation is outlined below.

Experimental Protocol: Isolation of this compound

  • Plant Material Collection and Preparation: The whole plant of Ferula jaeschkeana (roots, stem, leaves, flowers, and fruits) is collected, air-dried, and powdered.[2]

  • Extraction: The powdered plant material is extracted with 90% ethanol at room temperature. The combined ethanolic extracts are then concentrated under reduced pressure.[2]

  • Solvent Fractionation: The concentrated ethanolic extract is serially partitioned with hexane, benzene, and chloroform.[2]

  • Chromatographic Purification: The hexane, benzene, and chloroform fractions, showing similar TLC profiles, are pooled and subjected to column chromatography over silica gel to yield this compound.[2]

Chemical Synthesis

A synthetic route for this compound has been reported to be achieved under sonochemical conditions, suggesting a potentially efficient method for its production.[3] However, a detailed experimental protocol for this synthesis is not available in the reviewed literature.

Biological Activity and Mechanism of Action

The primary reported biological activities of this compound are its postcoital contraceptive and estrogenic effects, which have been demonstrated in rodent models.[2][3]

Postcoital Contraceptive Activity

Oral administration of this compound to female rats on days 1-5 postcoitum has been shown to prevent pregnancy.[3] A single oral dose of 0.6 mg/kg on days 1, 2, or 3 postcoitum was effective in preventing pregnancy in rats.[2]

Estrogenic Activity

This compound exhibits potent estrogenic activity. In ovariectomized immature female rats, this compound administration leads to a significant increase in uterine weight, a hallmark of estrogenic action.[2] It has been found to be approximately 10 times less estrogenic than ethynylestradiol based on the dose required to cause a 100% increase in uterine weight.[2] This estrogenic activity is believed to be the primary mechanism behind its contraceptive effects.

Table 2: Estrogenic Activity of this compound in Ovariectomized Immature Rats

CompoundDaily Dose (mg/kg) for 100% Uterine Weight GainRelative PotencyReference(s)
This compound 0.0181[2]
Ethynylestradiol 0.0018~10x this compound[2]
Mechanism of Action: Estrogen Receptor Signaling

The estrogenic effects of this compound are mediated through its interaction with estrogen receptors (ERs). As a phytoestrogen, this compound likely acts as an agonist at these receptors, mimicking the action of endogenous estrogens like 17β-estradiol. Upon binding, the this compound-ER complex can modulate the transcription of estrogen-responsive genes, leading to the observed physiological effects. The precise details of the signaling cascade activated by this compound have not been fully elucidated.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ER) This compound->ER Binding HSP Heat Shock Proteins (HSP) ER->HSP Inactive State Ferujol_ER_complex This compound-ER Complex HSP->Ferujol_ER_complex Dissociation Ferujol_ER_complex->Ferujol_ER_complex ERE Estrogen Response Element (ERE) Ferujol_ER_complex->ERE Nuclear Translocation & Binding Transcription Gene Transcription ERE->Transcription Initiation mRNA mRNA Transcription->mRNA Leads to Protein_Synthesis Protein Synthesis & Cellular Response mRNA->Protein_Synthesis Translation

Caption: General mechanism of estrogenic action via nuclear receptors, which is the putative pathway for this compound.

Experimental Protocols for Biological Assays

Uterotrophic Assay in Immature Rats

This assay is a standard in vivo method to assess the estrogenic activity of a compound. The protocol is based on the OECD Test Guideline 440.[4]

Experimental Workflow: Uterotrophic Assay

Uterotrophic_Assay_Workflow start Start animal_prep Acclimatize Immature Female Rats (21 days old) start->animal_prep grouping Randomly Assign to Treatment Groups (n≥6) animal_prep->grouping dosing Daily Oral Gavage for 3 Days - Vehicle Control - Positive Control (e.g., Ethynylestradiol) - this compound (multiple dose levels) grouping->dosing observation Daily Clinical Observation and Body Weight Measurement dosing->observation necropsy Necropsy 24h after Last Dose observation->necropsy uterus_excision Excise and Trim Uterus necropsy->uterus_excision weighing Record Wet and Blotted Uterine Weight uterus_excision->weighing analysis Statistical Analysis: Compare uterine weights of treated groups to vehicle control weighing->analysis end End analysis->end

Caption: Workflow for assessing the estrogenic activity of this compound using the rat uterotrophic bioassay.

Detailed Protocol:

  • Animals: Use immature female rats (e.g., Sprague-Dawley or Wistar strain), 21 days of age at the start of dosing.[5]

  • Housing and Acclimatization: House the animals in appropriate conditions with a standard diet and water ad libitum. Allow for an acclimatization period before the start of the study.[6]

  • Grouping: Randomly assign animals to treatment groups, with at least 6 animals per group.[4]

  • Dosing: Administer the test substance (this compound), a vehicle control, and a positive control (e.g., ethynylestradiol) daily for three consecutive days, typically by oral gavage.[5]

  • Observations: Record clinical observations and body weights daily.[5]

  • Necropsy and Uterine Weight: Approximately 24 hours after the last dose, humanely euthanize the animals. Carefully dissect the uterus, trim it of any adhering fat and connective tissue, and record the wet and blotted uterine weight.[4]

  • Data Analysis: Analyze the uterine weight data for statistically significant increases in the this compound-treated groups compared to the vehicle control group. A significant increase indicates estrogenic activity.[4]

Conclusion and Future Directions

This compound is a promising natural product with demonstrated contraceptive and estrogenic properties. While its basic chemical structure and primary biological effects are known, there are significant gaps in the publicly available data. Future research should focus on:

  • Complete Spectroscopic Characterization: Detailed 1D and 2D NMR studies and high-resolution mass spectrometry are needed to provide a complete and unambiguous structural confirmation and a reference for future studies.

  • Development of a Scalable Synthesis: A detailed and optimized synthetic protocol would enable the production of larger quantities of this compound for more extensive biological evaluation.

  • Elucidation of the Molecular Mechanism: In-depth studies are required to understand the specific interactions of this compound with estrogen receptor subtypes and to map the downstream signaling pathways it activates.

  • Pharmacokinetic and Toxicological Profiling: To assess its potential as a therapeutic agent, comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are necessary.

Addressing these research gaps will be crucial in fully understanding the therapeutic potential of this compound and its derivatives.

References

Ferujol: A Technical Whitepaper on its Contraceptive Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available preclinical data on Ferujol. The information regarding signaling pathways is based on the known mechanisms of structurally related compounds and should be considered hypothesized until confirmed by direct experimental evidence for this compound. No clinical trial data for this compound in humans has been identified.

Executive Summary

This compound, a disubstituted coumarin isolated from the plant Ferula jaeschkeana, has demonstrated potent postcoital contraceptive efficacy in preclinical rodent models.[1][2] Its mechanism of action is primarily attributed to its frank estrogenic activity, which disrupts the hormonal milieu required for successful implantation of the blastocyst.[1][2] This document provides an in-depth analysis of the available scientific literature on this compound, focusing on its contraceptive properties, underlying mechanism of action, and the experimental data supporting these findings. Quantitative data are presented in structured tables for clarity, and hypothesized signaling pathways and experimental workflows are visualized using diagrams.

Contraceptive Efficacy and Potency

Preclinical studies, primarily in rats, have established the contraceptive potential of this compound when administered orally in the postcoital period.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical investigations of this compound.

Table 1: Postcoital Contraceptive Efficacy of this compound in Rats

Dosage (mg/kg, oral)Administration Schedule (Postcoitum)Outcome
0.6Single dose on Day 1, 2, or 3Prevention of pregnancy[1][2]
0.5Single dose on Day 1, 2, or 3Significant reduction in implantation sites[2]

Table 2: Comparative Estrogenic Potency of this compound

CompoundParameterRelative Potency
This compound100% increase in uterine weight (rats)~10 times less potent than ethynylestradiol[1][2]
Ethynylestradiol100% increase in uterine weight (rats)Baseline

Mechanism of Action: Estrogenic Activity

The primary mechanism underlying this compound's contraceptive effect is its potent estrogenic activity.[1][2] By mimicking the actions of endogenous estrogens, this compound likely disrupts the carefully timed sequence of hormonal events necessary for preparing the endometrium for implantation and supporting the early stages of pregnancy.

Hypothesized Signaling Pathway

Based on the known mechanisms of other estrogenic coumarins, this compound is hypothesized to exert its effects through the classical estrogen receptor (ER) signaling pathway. It may also interfere with estrogen biosynthesis, further altering the hormonal balance.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Endoplasmic Reticulum This compound This compound ER Estrogen Receptor (ERα/ERβ) This compound->ER Binding HSP90 HSP90 ER->HSP90 Inactive State Ferujol_ER_complex This compound-ER Complex ER->Ferujol_ER_complex HSP90->Ferujol_ER_complex Dissociation ERE Estrogen Response Element (ERE) Ferujol_ER_complex->ERE Dimerization & Nuclear Translocation Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Activation mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Translation Biological_Effects Biological Effects (e.g., Uterine Growth, Altered Endometrial Receptivity) Protein_Synthesis->Biological_Effects

Caption: Hypothesized estrogenic signaling pathway of this compound.

Alternative/Complementary Hypothesized Pathway

Some coumarins have been shown to inhibit key enzymes in the estradiol synthesis pathway, such as aromatase and 17β-hydroxysteroid dehydrogenase (17β-HSD).[3][4] This provides a potential secondary mechanism by which this compound could disrupt the estrogenic environment.

G Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Androgens->Aromatase Estrone Estrone (E1) Aromatase->Estrone HSD17B1 17β-HSD1 Estrone->HSD17B1 Estradiol Estradiol (E2) HSD17B1->Estradiol ER Estrogen Receptor Estradiol->ER Activation Ferujol_Aromatase This compound Ferujol_Aromatase->Aromatase Inhibition Ferujol_HSD This compound Ferujol_HSD->HSD17B1 Inhibition

Caption: Hypothesized inhibition of estradiol synthesis by this compound.

Experimental Protocols

The following methodologies are based on the available information from the key preclinical study by Singh et al. (1985).[1][2] It should be noted that highly detailed, step-by-step protocols are not available in the public domain.

Animal Models and Housing
  • Species: Charles Foster rats (for contraceptive and estrogenic assays), Swiss mice (for implantation induction assay), and golden hamsters.[2]

  • Housing: Animals were maintained in air-conditioned quarters with controlled temperature and uniform husbandry conditions.[2]

Postcoital Contraceptive Efficacy Assay

G start Adult Female Rats Mated with Fertile Males copulation Confirmation of Copulation (Sperm in Vaginal Smear) start->copulation dosing Oral Administration of this compound (0.6 mg/kg) on Day 1, 2, or 3 Postcoitum copulation->dosing laparotomy Laparotomy on Day 10 dosing->laparotomy assessment Assessment of Implantation Sites laparotomy->assessment

Caption: Experimental workflow for postcoital contraceptive assay.

Estrogenic and Antiestrogenic Activity Assay
  • Animal Model: Ovariectomized immature female rats.[1][2]

  • Procedure:

    • Rats were ovariectomized and rested for a period to allow for the decline of endogenous hormones.

    • This compound was administered orally at various doses.

    • A positive control group received ethynylestradiol.

    • For antiestrogenic activity, this compound was co-administered with ethynylestradiol.

  • Endpoints:

    • Uterine weight.[1][2]

    • Vaginal opening and cornification of vaginal epithelial cells.[2]

Implantation Induction Assay in Delayed Implantation Model
  • Animal Model: Ovariectomized pregnant mice with delayed implantation.[1]

  • Procedure:

    • Female mice were mated, and ovariectomy was performed on a specific day of gestation to induce delayed implantation.

    • Progesterone was administered to maintain the pregnancy.

    • This compound was administered to assess its ability to induce implantation in the absence of ovarian estrogen.

  • Endpoint: Presence of implantation sites in the uterus.[1]

Synthesis and Physicochemical Properties

This compound is a disubstituted coumarin isolated from Ferula jaeschkeana. While a detailed synthesis protocol is not widely available in the reviewed literature, its synthesis under sonochemical conditions has been reported.[1]

Table 3: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₅H₁₈O₃
Melting Point68-70 °C

Discussion and Future Directions

The available preclinical evidence strongly suggests that this compound is a potent, orally active, postcoital contraceptive agent in rats. Its mechanism of action is clearly linked to its estrogenic properties, which likely interfere with endometrial receptivity and implantation. The lack of efficacy observed in hamsters highlights species-specific differences in hormonal regulation of early pregnancy and warrants further investigation.[1]

Despite these promising preclinical findings, several knowledge gaps remain:

  • Lack of Clinical Data: There is no evidence of this compound having been evaluated in human clinical trials for contraception.

  • Detailed Mechanism: The precise molecular interactions of this compound with estrogen receptors and its potential effects on estrogen biosynthesis enzymes have not been elucidated.

  • Pharmacokinetics and Metabolism: Data on the absorption, distribution, metabolism, and excretion (ADME) of this compound are not available.

  • Safety and Toxicology: Comprehensive toxicological studies are required to assess the safety profile of this compound for potential therapeutic use.

  • Detailed Synthesis: A readily accessible, scalable synthesis protocol has not been published.

Future research should focus on addressing these gaps to fully understand the potential of this compound as a contraceptive agent. In vitro studies to confirm its binding affinity for estrogen receptor subtypes and its effects on key steroidogenic enzymes would be a logical next step. Furthermore, detailed pharmacokinetic and toxicological studies in multiple animal models are essential before any consideration for clinical development.

Conclusion

This compound is a promising preclinical candidate for a non-steroidal, postcoital contraceptive. Its mechanism is rooted in its estrogenic activity, which effectively prevents pregnancy in rats. However, the lack of clinical data and a comprehensive understanding of its molecular pharmacology and safety profile necessitates further rigorous investigation before its potential for human use can be determined. The information presented in this whitepaper provides a thorough overview of the current state of knowledge on this compound and serves as a foundation for future research and development efforts in the field of non-hormonal contraception.

References

Ferujol from Ferula jaeschkeana: A Technical Guide to Its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferujol, a disubstituted coumarin, has been identified as a bioactive compound with potential pharmacological applications, notably for its estrogenic and contraceptive properties. The primary natural source for this compound is Ferula jaeschkeana, a perennial herb belonging to the Apiaceae family. This technical guide provides a comprehensive overview of the natural occurrence of this compound and a detailed methodology for its extraction and isolation from Ferula jaeschkeana. The protocols described herein are compiled from available scientific literature to assist researchers in obtaining this compound for further study and drug development endeavors.

Natural Sources of this compound

Ferula jaeschkeana Vatke stands as the principal and well-documented natural source of this compound.[1][2] This plant is a member of the genus Ferula, which is known for its rich diversity of secondary metabolites, including numerous coumarin derivatives.[2] While some reports suggest the presence of this compound in other plants of the Apiaceae family, such as fennel (Foeniculum vulgare) and Queen Anne's Lace (Daucus carota), these claims are not yet substantiated by rigorous phytochemical analysis in the available literature.[3] Therefore, Ferula jaeschkeana remains the most reliable starting material for the isolation of natural this compound.

Isolation of this compound from Ferula jaeschkeana

The isolation of this compound from Ferula jaeschkeana involves a multi-step process encompassing extraction, solvent partitioning, and chromatographic purification. The following protocol is a detailed synthesis of the methodologies reported in scientific publications.[1]

Plant Material Collection and Preparation

Fresh, whole plant material of Ferula jaeschkeana (including roots, stems, leaves, and flowers) should be collected and authenticated by a plant taxonomist. The plant material is then air-dried in a well-ventilated area, protected from direct sunlight, to prevent the degradation of phytochemicals. Once thoroughly dried, the material is ground into a coarse powder to increase the surface area for efficient extraction.

Experimental Protocols

The powdered plant material is subjected to exhaustive extraction with a polar solvent to isolate a broad spectrum of compounds, including this compound.

  • Solvent: 90% Ethanol

  • Procedure:

    • Macerate the powdered plant material (e.g., 1 kg) in 90% ethanol at a ratio of 1:4 (w/v) at room temperature.

    • Allow the mixture to stand for 24-48 hours with occasional stirring.

    • Filter the extract through a fine cloth or filter paper.

    • Repeat the extraction process three to four times with fresh solvent to ensure the exhaustive extraction of secondary metabolites.

    • Combine all the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45-50°C to obtain the crude ethanolic extract.

The crude ethanolic extract is then subjected to sequential liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their differential solubility.

  • Solvents: n-Hexane, Benzene, Chloroform, and n-Butanol.

  • Procedure:

    • Suspend the crude ethanolic extract in distilled water to form an aqueous suspension.

    • Transfer the suspension to a separatory funnel and perform sequential extractions with n-hexane, followed by benzene, and then chloroform.

    • For each solvent, perform at least three extractions to ensure complete partitioning of the respective fractions.

    • Collect the respective solvent layers and concentrate them separately using a rotary evaporator to yield the n-hexane, benzene, and chloroform fractions.

    • The remaining aqueous layer can be further partitioned with n-butanol if other classes of compounds are of interest.

Based on thin-layer chromatography (TLC) analysis, the n-hexane, benzene, and chloroform fractions typically show similar profiles for the presence of this compound and are therefore combined for the next stage of purification.[1]

The combined, concentrated fractions are subjected to column chromatography for the isolation of pure this compound.

  • Stationary Phase: Silica gel (60-120 mesh)

  • Mobile Phase: While the specific mobile phase for the isolation of this compound is not explicitly detailed in the primary literature, a common practice for the separation of coumarins from Ferula species involves a gradient elution system. A typical gradient would start with a non-polar solvent and gradually increase the polarity with a more polar solvent. For the purification of this compound, a gradient of n-hexane and ethyl acetate is recommended. The elution can begin with 100% n-hexane, with the polarity gradually increased by the addition of ethyl acetate.

  • Procedure:

    • Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

    • Adsorb the combined crude extract onto a small amount of silica gel and load it onto the top of the packed column.

    • Begin elution with 100% n-hexane, and gradually increase the proportion of ethyl acetate (e.g., in increments of 5-10%).

    • Collect fractions of a consistent volume (e.g., 20-25 mL).

    • Monitor the collected fractions by TLC, visualizing the spots under UV light (254 nm and 366 nm) and/or by using a suitable staining reagent.

    • Combine the fractions containing the compound of interest (this compound) based on their TLC profiles.

    • Further purification of the combined fractions may be necessary and can be achieved by repeated column chromatography or by preparative TLC to obtain pure this compound.

The isolation process also yields other compounds such as friedelin and β-sitosterol.[1]

Physicochemical Properties and Spectroscopic Data of this compound

PropertyValueReference
Molecular Formula C₁₂H₁₀O₄ (Predicted)
Melting Point 68-70 °C[1]
Appearance Crystalline solid
Solubility Soluble in hexane, benzene, chloroform, and ethanol[1]

For the purpose of structural elucidation and confirmation, the following spectroscopic analyses are essential:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of protons and their connectivity.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the number and types of carbon atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the molecule.

Researchers who successfully isolate this compound are encouraged to perform these analyses and publish the data to contribute to the scientific community's knowledge base.

Experimental Workflow and Diagrams

The overall workflow for the isolation of this compound from Ferula jaeschkeana is depicted in the following diagram.

Ferujol_Isolation_Workflow plant_material Powdered Ferula jaeschkeana extraction Ethanolic Extraction (90% EtOH) plant_material->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning hexane_fraction n-Hexane Fraction partitioning->hexane_fraction n-Hexane benzene_fraction Benzene Fraction partitioning->benzene_fraction Benzene chloroform_fraction Chloroform Fraction partitioning->chloroform_fraction Chloroform combined_fractions Combined Fractions hexane_fraction->combined_fractions benzene_fraction->combined_fractions chloroform_fraction->combined_fractions chromatography Silica Gel Column Chromatography combined_fractions->chromatography This compound Pure this compound chromatography->this compound other_compounds Other Compounds (e.g., Friedelin, β-Sitosterol) chromatography->other_compounds

Figure 1: Experimental workflow for the isolation of this compound.

Conclusion

This technical guide provides a detailed protocol for the isolation of this compound from its primary natural source, Ferula jaeschkeana. By following the outlined steps of extraction, partitioning, and chromatographic purification, researchers can obtain this bioactive coumarin for further investigation into its pharmacological properties and potential as a lead compound in drug development. The lack of comprehensive spectroscopic data in the public domain highlights an opportunity for future research to fully characterize this promising natural product.

References

The intricate biosynthetic pathway of coumarins in Ferula species: a technical guide for researchers.

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the molecular machinery behind the production of medicinally important coumarins in the genus Ferula, this guide provides a comprehensive overview of the biosynthetic pathways, key enzymes, and regulatory networks. It is designed to be an essential resource for researchers, scientists, and drug development professionals working with these pharmacologically significant natural products.

The genus Ferula, belonging to the Apiaceae family, is a rich source of a diverse array of bioactive secondary metabolites, with coumarins being one of the most prominent and medicinally important classes. These compounds, particularly the sesquiterpene coumarins that are characteristic of this genus, exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and anticoagulant properties. Understanding the intricate biosynthetic pathways leading to the formation of these complex molecules is crucial for their targeted production, metabolic engineering, and the development of novel therapeutic agents. This technical guide provides a detailed examination of the biosynthesis of coumarins in Ferula species, from the initial precursor molecules to the final complex structures.

The Core Biosynthetic Machinery: From Primary Metabolism to the Coumarin Scaffold

The biosynthesis of coumarins in Ferula species is a multi-step process that originates from primary metabolism and proceeds through the general phenylpropanoid pathway to form the basic coumarin skeleton, which is then further diversified.

The Shikimate and Phenylpropanoid Pathways: Laying the Foundation

The journey begins with the shikimate pathway , a central metabolic route in plants and microorganisms responsible for the production of aromatic amino acids. In this pathway, phosphoenolpyruvate and erythrose-4-phosphate are converted to chorismate, which serves as a precursor for the synthesis of L-phenylalanine.[1][2]

L-phenylalanine then enters the general phenylpropanoid pathway , a critical metabolic cascade that gives rise to a vast array of phenolic compounds.[3] The initial committed step is the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) .[3][4] Subsequently, Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid to produce p-coumaric acid.[1] The final step of this initial sequence is the activation of p-coumaric acid to its corresponding CoA-thioester, p-coumaroyl-CoA, by the enzyme 4-Coumarate-CoA Ligase (4CL) .[1][3]

Phenylpropanoid Pathway Core L-Phenylalanine L-Phenylalanine trans-Cinnamic acid trans-Cinnamic acid L-Phenylalanine->trans-Cinnamic acid PAL p-Coumaric acid p-Coumaric acid trans-Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL

Figure 1. The initial steps of the phenylpropanoid pathway leading to p-Coumaroyl-CoA.

Formation of the Simple Coumarin Umbelliferone

The formation of the fundamental coumarin scaffold, umbelliferone (7-hydroxycoumarin), is a key branching point from the general phenylpropanoid pathway. This process involves the ortho-hydroxylation of the aromatic ring of a cinnamic acid derivative, followed by trans/cis isomerization of the side chain and subsequent lactonization. The key enzyme in this conversion is a p-coumaroyl-CoA 2'-hydroxylase (C2'H) , which hydroxylates p-coumaroyl-CoA. The resulting product then undergoes spontaneous cyclization to form umbelliferone.

Diversification of the Coumarin Scaffold: The Genesis of Complexity

Umbelliferone serves as a crucial precursor for the biosynthesis of a vast array of more complex coumarins, including furanocoumarins and the characteristic sesquiterpene coumarins of Ferula. This diversification is primarily achieved through the actions of two major enzyme classes: prenyltransferases and cytochrome P450 monooxygenases.

The Mevalonate Pathway: Supplying the Prenyl Moieties

The intricate sesquiterpene side chains of Ferula coumarins are derived from the mevalonate (MVA) pathway .[5][6] This pathway synthesizes the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[5] These isoprenoid units are then sequentially condensed to form geranyl pyrophosphate (GPP; C10) and farnesyl pyrophosphate (FPP; C15). FPP is the direct precursor for the biosynthesis of sesquiterpenes.[5]

Mevalonate Pathway Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate Multiple steps IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP GPP GPP IPP->GPP + DMAPP FPP FPP GPP->FPP + IPP

Figure 2. Simplified overview of the Mevalonate pathway leading to the sesquiterpene precursor FPP.

Prenylation: Attaching the Terpenoid Side Chains

Prenyltransferases (PTs) are a diverse group of enzymes that catalyze the attachment of prenyl groups (derived from DMAPP, GPP, or FPP) to various acceptor molecules. In the biosynthesis of sesquiterpene coumarins, a key step is the prenylation of the umbelliferone core, typically at the C6 or C8 position, with a farnesyl group from FPP. This reaction leads to the formation of umbelliprenin (7-O-farnesylumbelliferone), a common precursor for many drimane-type sesquiterpene coumarins found in Ferula.[7]

Cyclization and Modification: Sculpting the Sesquiterpene Skeletons

Following prenylation, the attached farnesyl chain undergoes a series of complex cyclization and rearrangement reactions to form the diverse range of sesquiterpene skeletons, such as daucane, guaiane, and humulane types, which are characteristic of Ferula species.[5] These reactions are catalyzed by sesquiterpene synthases (TPSs) . Transcriptome analysis of Ferula sinkiangensis has revealed several candidate genes for TPSs and cytochrome P450s that are highly expressed in the roots, the primary site of sesquiterpene coumarin accumulation.[5]

Further structural diversity is introduced by a suite of modifying enzymes, predominantly cytochrome P450 monooxygenases (CYPs) and various acyltransferases. These enzymes catalyze hydroxylations, epoxidations, and the addition of various acyl groups to the sesquiterpene moiety, resulting in the vast array of sesquiterpene coumarins found in nature. The CYP71AZ subfamily, for instance, has been shown to be a driving factor in the diversification of coumarin biosynthesis in Apiaceae plants.[4]

Coumarin_Biosynthesis_Ferula cluster_shikimate Shikimate Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_coumarin_core Coumarin Core Biosynthesis cluster_mevalonate Mevalonate Pathway cluster_sesquiterpene_coumarin Sesquiterpene Coumarin Biosynthesis Erythrose-4-P Erythrose-4-P L-Phenylalanine L-Phenylalanine PEP PEP Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Umbelliferone Umbelliferone p-Coumaroyl-CoA->Umbelliferone C2'H, Lactonization Umbelliprenin Umbelliprenin Umbelliferone->Umbelliprenin Other Sesquiterpene Coumarins Other Sesquiterpene Coumarins Umbelliferone->Other Sesquiterpene Coumarins Acetyl-CoA Acetyl-CoA Farnesyl-PP Farnesyl-PP Farnesyl-PP->Umbelliprenin Prenyltransferase Farnesyl-PP->Other Sesquiterpene Coumarins Sesquiterpene Synthase, Prenyltransferase, CYPs, etc. Drimane-type Sesquiterpene Coumarins Drimane-type Sesquiterpene Coumarins Umbelliprenin->Drimane-type Sesquiterpene Coumarins Sesquiterpene Synthase, CYPs, etc.

Figure 3. Overview of the biosynthetic pathway of sesquiterpene coumarins in Ferula species.

Quantitative Data on Coumarin Content in Ferula Species

The concentration and composition of coumarins can vary significantly between different Ferula species, as well as between different plant organs. The following tables summarize some of the available quantitative data on the coumarin content in various Ferula species. It is important to note that these values can be influenced by genetic and environmental factors.

Table 1: Quantitative Analysis of Selected Coumarins in Ferula Species

SpeciesPlant PartCoumarinConcentration (% of extract or dry weight)Analytical MethodReference
Ferula assa-foetidaOleo-gum-resinConferoneNot specified, but isolated1D/2D NMR, MS[8]
Ferula assa-foetidaOleo-gum-resinSamarcandinNot specified, but isolated1D/2D NMR, MS[8]
Ferula assa-foetidaOleo-gum-resinFeslolNot specified, but isolated1D/2D NMR, MS[8]
Ferula communisRootsFerulenolNot specified, but isolatedHPLC-DAD-MS[7]
Ferula communisRootsFerutininNot specified, but isolatedHPLC-DAD-MS[7]
Ferulago capillarisRootsOstholSpecific to this speciesNot specified[9]
Ferulago brachylobaRootsAuraptenSpecific to this speciesNot specified[9]

Note: The table provides a selection of reported coumarins. A comprehensive review identified nearly 185 coumarins from 35 species of Ferula.[9]

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the study of coumarin biosynthesis in Ferula species. For detailed, step-by-step protocols, it is recommended to consult the supplementary materials of the cited literature.

Extraction and Quantification of Coumarins

Objective: To extract and quantify the coumarin content from Ferula plant material.

General Workflow:

Extraction_Quantification_Workflow start Plant Material (e.g., roots, leaves) drying Drying and Grinding start->drying extraction Solvent Extraction (e.g., methanol, ethanol, dichloromethane) drying->extraction filtration Filtration and Concentration extraction->filtration hplc HPLC-DAD or LC-MS/MS Analysis filtration->hplc quantification Quantification using external/internal standards hplc->quantification

Figure 4. General workflow for the extraction and quantification of coumarins.

Key Considerations:

  • Solvent Selection: The choice of solvent is critical for efficient extraction. Methanol, ethanol, and dichloromethane are commonly used for extracting coumarins from Ferula species.[9]

  • Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is a standard method for separating and quantifying known coumarins.[7][10] Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) provides higher sensitivity and specificity, enabling the identification and quantification of a wider range of metabolites.

  • Quantification: Accurate quantification requires the use of certified reference standards for the coumarins of interest.

Enzyme Assays

Objective: To measure the activity of key enzymes in the coumarin biosynthetic pathway.

4.2.1. Phenylalanine Ammonia-Lyase (PAL) Assay

  • Principle: This assay spectrophotometrically measures the formation of trans-cinnamic acid from L-phenylalanine at 290 nm.

  • General Protocol:

    • Prepare a crude protein extract from Ferula tissue.

    • Incubate the protein extract with a buffered solution containing L-phenylalanine.

    • Monitor the increase in absorbance at 290 nm over time.

    • Calculate the enzyme activity based on the rate of cinnamic acid formation.

4.2.2. 4-Coumarate-CoA Ligase (4CL) Assay

  • Principle: This spectrophotometric assay monitors the formation of p-coumaroyl-CoA from p-coumaric acid, CoA, and ATP by measuring the increase in absorbance at 333 nm.

  • General Protocol:

    • Prepare a crude protein extract.

    • Incubate the extract in a reaction mixture containing p-coumaric acid, CoA, ATP, and MgCl₂.

    • Measure the rate of increase in absorbance at 333 nm.

4.2.3. Prenyltransferase (PT) Assay

  • Principle: This assay typically uses radiolabeled prenyl donors (e.g., [¹⁴C]-DMAPP, [³H]-GPP, [³H]-FPP) and a coumarin acceptor substrate. The formation of the radiolabeled prenylated product is measured.

  • General Protocol:

    • Isolate microsomal fractions from Ferula tissue, as many plant PTs are membrane-bound.

    • Incubate the microsomal preparation with the coumarin substrate and the radiolabeled prenyl pyrophosphate.

    • Extract the reaction products with an organic solvent (e.g., ethyl acetate).

    • Separate the products by thin-layer chromatography (TLC) or HPLC.

    • Quantify the radioactivity in the product spot or peak.

4.2.4. Cytochrome P450 (CYP) Monooxygenase Assay

  • Principle: These assays measure the conversion of a substrate to a hydroxylated or otherwise modified product. Product formation is typically monitored by HPLC or LC-MS.

  • General Protocol:

    • Isolate microsomal fractions.

    • Incubate the microsomes with the substrate (e.g., a simple coumarin or a prenylated coumarin) and an NADPH-regenerating system.

    • Stop the reaction and extract the products.

    • Analyze the products by HPLC or LC-MS to identify and quantify the metabolites.

Gene Expression Analysis

Objective: To quantify the transcript levels of genes encoding biosynthetic enzymes.

General Workflow (qRT-PCR):

qRT_PCR_Workflow start Ferula Tissue Sample rna_extraction Total RNA Extraction start->rna_extraction dnase DNase Treatment rna_extraction->dnase cdna_synthesis cDNA Synthesis (Reverse Transcription) dnase->cdna_synthesis qpcr Quantitative PCR with gene-specific primers cdna_synthesis->qpcr analysis Data Analysis (Relative Quantification) qpcr->analysis

Figure 5. General workflow for quantitative real-time PCR (qRT-PCR) analysis.

Key Considerations:

  • RNA Quality: High-quality, intact RNA is essential for accurate gene expression analysis.

  • Primer Design: Gene-specific primers must be designed and validated to ensure specificity and efficiency.

  • Reference Genes: The use of stable reference genes is crucial for normalizing the data and obtaining reliable relative quantification.

  • Tissue Specificity: Gene expression can be highly tissue-specific. For example, in Ferula pseudalliacea, different PAL isoforms show distinct expression patterns in roots, stems, leaves, flowers, and seeds.[4]

Regulation of Coumarin Biosynthesis

The biosynthesis of coumarins in Ferula is a tightly regulated process, influenced by developmental cues and environmental stimuli. Transcription factors, particularly from the MYB family, are known to be key regulators of the phenylpropanoid pathway.[11][12] Furthermore, the expression of biosynthetic genes and the accumulation of coumarins can be induced by elicitors, such as methyl jasmonate, and environmental stresses.[13] Multi-omics approaches, integrating transcriptomics, proteomics, and metabolomics, are powerful tools for unraveling the complex regulatory networks governing coumarin biosynthesis in Ferula species.[10]

Future Perspectives

While significant progress has been made in elucidating the coumarin biosynthetic pathway in Ferula, several areas warrant further investigation. The functional characterization of the full suite of sesquiterpene synthases and modifying enzymes responsible for the vast diversity of sesquiterpene coumarins remains a key challenge. A deeper understanding of the regulatory mechanisms, including the identification of specific transcription factors and signaling pathways, will be crucial for developing strategies to enhance the production of desired coumarins through metabolic engineering and synthetic biology approaches. The continued exploration of the rich chemical diversity of Ferula species, guided by a comprehensive understanding of their biosynthesis, holds immense promise for the discovery of new and potent therapeutic agents.

References

The Pharmacological Profile of Ferujol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferujol, a disubstituted coumarin isolated from the plant Ferula jaeschkeana, has demonstrated significant biological activity, primarily as a postcoital contraceptive agent in preclinical models.[1][2][3] Its mechanism of action is attributed to its potent estrogenic properties.[1][4][5] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamics, and the experimental protocols used to elucidate its effects. Quantitative data are presented in tabular format for clarity, and key biological pathways and experimental workflows are visualized using diagrams.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is its estrogenic activity, which underlies its contraceptive effects. It acts as an estrogen agonist, stimulating estrogen-responsive tissues, but is devoid of antiestrogenic activity.[1][4][5]

Contraceptive Activity

Oral administration of this compound has been shown to prevent pregnancy in rats when administered in the postcoital period.[1][4][5] The effective dose and timing have been established in preclinical studies. However, it is noteworthy that this contraceptive efficacy was not observed in hamsters.[1][4]

Estrogenic Activity

This compound exhibits potent estrogenic activity, as demonstrated by its uterotrophic effects in immature, ovariectomized rats.[1][4][5] It is estimated to be approximately ten times less potent than the synthetic estrogen, ethynylestradiol, in this assay.[1][4][5] Furthermore, this compound's estrogenic nature is confirmed by its ability to induce the implantation of blastocysts in a delayed implantation mouse model.[1][4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: Postcoital Contraceptive Activity of this compound in Rats

Dosage (mg/kg, oral)Administration Schedule (Postcoitum)Outcome
0.6Single dose on Day 1, 2, or 3Prevention of pregnancy[1][4][5]
0.5Single doseSignificant reduction in implantation sites[5]

Table 2: Estrogenic Activity of this compound in Ovariectomized Immature Rats

ParameterThis compoundEthynylestradiol
Uterotrophic Effect
Significant effect observed at:0.015 mg/kg (1/40th of contraceptive dose)[1][4][5]Not specified
Dose for 100% uterine weight gain:0.018 mg/kg (daily)[5]0.0018 mg/kg (daily)[5]
Vaginal Cornification
Premature vaginal opening and cornification first observed at:0.3 mg/kg[5]Not specified
Relative Potency
Estrogenic potency relative to Ethynylestradiol:~10 times less potent[1][4][5]-

Mechanism of Action: Estrogen Receptor Signaling

As an estrogenic compound, this compound is presumed to exert its effects through interaction with estrogen receptors (ERs), primarily ERα and ERβ.[1][4][6] Upon binding, it likely initiates a cascade of genomic and non-genomic signaling events that regulate gene expression in target tissues.

Putative Signaling Pathway

The diagram below illustrates the generally accepted signaling pathways for estrogenic compounds, which serves as a model for the mechanism of action of this compound. The "classical" genomic pathway involves the binding of the ligand to nuclear estrogen receptors, leading to their dimerization and interaction with estrogen response elements (EREs) on the DNA, thereby modulating gene transcription.[3][6] Non-genomic pathways can also be activated, involving membrane-associated estrogen receptors that trigger rapid intracellular signaling cascades, such as the MAPK and PI3K/AKT pathways.[2]

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound mbER Membrane ER (mbER/GPER1) This compound->mbER Binds ER_inactive Inactive ERα/β This compound->ER_inactive Binds Kinase_Cascade Kinase Cascade (MAPK, PI3K/AKT) mbER->Kinase_Cascade Activates ER_active Active ER Dimer ER_inactive->ER_active Dimerization ERE Estrogen Response Element (ERE) ER_active->ERE Binds to Gene_Transcription Gene Transcription Kinase_Cascade->Gene_Transcription Influences ERE->Gene_Transcription Modulates Uterotrophic_Assay_Workflow A Animal Selection: Immature female rats (21 days old) B Acclimatization Period A->B C Group Assignment: Randomized into treatment and control groups (n≥6) B->C D Dosing Regimen: Daily oral gavage of this compound or vehicle for 3 consecutive days C->D E Daily Observations: Monitor body weight and clinical signs D->E F Necropsy: 24 hours after the final dose E->F After 3 days G Uterine Excision and Weighing: Uterus is excised, trimmed of fat, and weighed (wet weight) F->G H Data Analysis: Compare mean uterine weights of treated groups to vehicle control G->H

References

In Vivo Estrogenic Activity of Ferujol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferujol, a disubstituted coumarin isolated from Ferula jaeschkeana, has demonstrated significant estrogenic activity in vivo. This technical guide provides a comprehensive overview of the available scientific data on this compound's estrogenic properties, with a focus on quantitative data, experimental methodologies, and relevant biological pathways. The information is compiled from published studies to support further research and development of this compound.

Quantitative Assessment of Estrogenic Activity

The estrogenic activity of this compound has been primarily evaluated through the uterotrophic assay in ovariectomized immature female rats and an implantation induction assay in mice. The key quantitative findings from these studies are summarized below.

Table 1: Uterotrophic Activity of this compound in Ovariectomized Immature Female Rats [1][2]

ParameterThis compoundEthynylestradiol (Reference)
Effective Dose for Significant Uterotrophic Effect 0.015 mg/kg (1/40th of the contraceptive dose)Not explicitly stated, but used as a positive control.
Dose for 100% Increase in Uterine Weight 0.018 mg/kg (daily dose)0.0018 mg/kg (daily dose)
Relative Potency Approximately 10 times less estrogenic than ethynylestradiol.-
Other Observed Estrogenic Effects Premature vaginal opening and cornification of vaginal epithelium.Not explicitly stated in the context of this study.

Table 2: In Vivo Contraceptive and Implantation Activity of this compound [1][2]

AssaySpeciesDose and AdministrationOutcome
Contraceptive Efficacy Adult female rats0.6 mg/kg (single oral administration on days 1, 2, or 3 post-coitum)Prevention of pregnancy.
Implantation Induction in Delayed Implantation Model MiceNot explicitly stated.Induced implantation of blastocysts.

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in the literature. It is important to note that some specific details are based on standard protocols for these assays, as the full original publications were not available.

Uterotrophic Assay in Ovariectomized Immature Female Rats

This assay is a standard method for assessing the estrogenic or anti-estrogenic properties of a substance by measuring the change in uterine weight.[1][2]

Objective: To determine the estrogenic activity of this compound by measuring its effect on the uterine weight of ovariectomized immature female rats.

Animal Model:

  • Species: Rat (strain not specified in available literature)

  • Sex: Female

  • Age: Immature

  • Surgical Preparation: Ovariectomized to remove the endogenous source of estrogens. A sufficient post-operative recovery period should be allowed.

Experimental Groups:

  • Vehicle Control Group

  • This compound Treatment Groups (various dose levels)

  • Positive Control Group (e.g., Ethynylestradiol)

Procedure:

  • Animal Acclimation: Animals are acclimated to the laboratory conditions.

  • Ovariectomy: Immature female rats are ovariectomized and allowed to recover.

  • Dosing:

    • The test substance (this compound) and the positive control (Ethynylestradiol) are administered, typically daily for a period of 3 to 7 days. The route of administration in the primary study was oral.[2]

    • The vehicle control group receives the vehicle used to dissolve or suspend the test substances.

  • Endpoint Measurement:

    • Approximately 24 hours after the final dose, the animals are euthanized.

    • The uterus is carefully dissected, trimmed of fat and connective tissue, and weighed (wet weight). The uterine fluid may also be blotted before weighing to obtain the blotted weight.

  • Vaginal Smears: Vaginal smears can be taken daily to check for cornification, an indicator of estrogenic activity.

Data Analysis:

  • The mean uterine weights of the treatment groups are compared to the vehicle control group.

  • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the uterotrophic effect.

  • A dose-response curve can be generated to determine the effective dose.

Induction of Implantation in Mice with Experimentally Delayed Implantation

This assay confirms the estrogenic activity of a compound by its ability to induce blastocyst implantation in a progesterone-maintained, estrogen-deficient state.[1]

Objective: To confirm the estrogenic activity of this compound by its ability to induce implantation in a delayed implantation mouse model.

Animal Model:

  • Species: Mouse (strain not specified)

  • Sex: Female, pregnant

Procedure:

  • Mating: Female mice are mated with fertile males. The day of finding a vaginal plug is designated as day 1 of pregnancy.

  • Induction of Delayed Implantation: Ovariectomy is typically performed on day 4 of pregnancy to remove the endogenous source of estrogen. Progesterone is administered daily to maintain the pregnancy. In the absence of estrogen, the blastocysts will remain in a state of delayed implantation.

  • Treatment: The test substance (this compound) is administered to a group of these mice. A positive control (e.g., estradiol) and a vehicle control are also included.

  • Endpoint Measurement: Several days after treatment, the uterine horns are examined for the presence and number of implantation sites. Implantation sites can be visualized by intravenous injection of a blue dye (e.g., Evans blue), which causes the implantation sites to become colored.

Data Analysis: The number of mice with successful implantations and the number of implantation sites per mouse are recorded and compared between the treatment and control groups.

Signaling Pathways and Experimental Workflows

Conceptual Estrogenic Signaling Pathway

While the specific signaling cascade for this compound has not been detailed in the available literature, its estrogenic activity strongly suggests interaction with estrogen receptors (ERs). The following diagram illustrates the generally accepted mechanism of action for estrogenic compounds.

Estrogenic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ER) (inactive) This compound->ER Cellular Uptake & Binding ER_active Activated ER HSP Heat Shock Proteins ER_HSP ER-HSP Complex ER_HSP->ER Dissociation Dimer ER Dimer ER_active->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Binding Transcription Gene Transcription ERE->Transcription Initiation mRNA mRNA Transcription->mRNA Protein Proteins mRNA->Protein Translation Response Cellular Response (e.g., Uterine Growth) Protein->Response Uterotrophic_Assay_Workflow cluster_groups Treatment Groups start Start acclimation Animal Acclimation (Immature Female Rats) start->acclimation ovariectomy Ovariectomy & Recovery acclimation->ovariectomy grouping Randomization into Treatment Groups ovariectomy->grouping vehicle Vehicle Control This compound This compound positive Positive Control (e.g., Ethynylestradiol) dosing Daily Dosing (e.g., 3-7 days) euthanasia Euthanasia (24h after last dose) dosing->euthanasia dissection Uterus Dissection & Weighing euthanasia->dissection analysis Data Analysis & Comparison dissection->analysis end End analysis->end vehicle->dosing Administer This compound->dosing Administer positive->dosing Administer

References

Ferujol's Effects on the Hypothalamic-Pituitary-Gonadal Axis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ferujol, a disubstituted coumarin isolated from the plant Ferula jaeschkeana, has demonstrated significant biological activity, primarily characterized by its potent estrogenic and post-coital contraceptive effects in rodent models. This technical guide provides an in-depth analysis of the known effects of this compound on the hypothalamic-pituitary-gonadal (HPG) axis. Drawing from available preclinical data, this document summarizes quantitative findings, details experimental methodologies, and visualizes the proposed signaling pathways. The primary mechanism of action for this compound appears to be its function as an estrogen agonist, which subsequently modulates the HPG axis, leading to its observed contraceptive efficacy. This guide is intended for researchers, scientists, and professionals in drug development engaged in the study of phytoestrogens and reproductive endocrinology.

Introduction

The hypothalamic-pituitary-gonadal (HPG) axis is the central regulatory pathway for reproductive function. It involves a coordinated cascade of hormonal signals, beginning with the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus.[1] GnRH stimulates the anterior pituitary to secrete Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[2][3] These gonadotropins, in turn, act on the gonads to stimulate steroidogenesis and gametogenesis.[3]

Phytoestrogens, plant-derived compounds with structural similarity to 17-β-estradiol, can interact with this intricate system, often by binding to estrogen receptors (ERs) and eliciting either estrogenic or anti-estrogenic responses.[4][5] this compound, a coumarin extracted from Ferula jaeschkeana, has been identified as a potent phytoestrogen.[6][7] Its primary reported activities are strong estrogenic effects and contraceptive efficacy in rats.[6][7] This document aims to consolidate the existing knowledge of this compound's interaction with the HPG axis.

Quantitative Data on the Biological Effects of this compound

The available quantitative data for this compound is primarily derived from in vivo studies in rats and mice. These studies have established its contraceptive dose and relative estrogenic potency.

Table 1: Contraceptive Efficacy of this compound in Adult Female Rats

Treatment ProtocolDosageEfficacyReference
Single oral administration on day 1, 2, or 3 post-coitum0.6 mg/kgPrevention of pregnancy[6][7]
Single oral administration on day 1, 2, or 3 post-coitum0.5 mg/kgSignificant reduction in implantation number[4]

Table 2: Estrogenic Activity of this compound in Ovariectomized Immature Female Rats

ParameterDosageObservationReference
Uterotrophic Effect0.015 mg/kg (1/40th of contraceptive dose)Significant increase in uterine weight (P<0.001)[4]
Vaginal Effects0.3 mg/kgPremature vaginal opening and 100% cornification of vaginal epithelium[4]
Relative Estrogenic Potency0.018 mg/kg (this compound) vs. 0.0018 mg/kg (Ethynylestradiol)This compound is approximately 10 times less estrogenic than ethynylestradiol based on a 100% increase in uterine weight.[4][6][7]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that have characterized the biological effects of this compound.

Uterotrophic Assay in Immature Rats

This bioassay is a standard method for assessing the estrogenicity of a compound by measuring the increase in uterine weight.[8][9]

  • Animal Model: Immature (21-22 days old) female Charles Foster or Sprague-Dawley rats.[4] At this age, the HPG axis is not fully functional, resulting in low endogenous estrogen levels and a low baseline uterine weight.[9]

  • Housing: Animals are maintained in air-conditioned quarters (24±1°C) under uniform husbandry conditions and given a standard pellet diet and water ad libitum.[4]

  • Compound Administration: this compound, dissolved in ethanol and diluted with distilled water, is administered orally for three consecutive days.[4] Control animals receive the vehicle alone.

  • Endpoint Measurement: On the fourth day (24 hours after the last dose), the animals are euthanized. The uteri are dissected, cleared of adipose tissue and fluid, and weighed.[9] A statistically significant increase in uterine weight compared to the control group indicates an estrogenic effect.[1]

  • Additional Observations: Premature vaginal opening and the cellular composition of vaginal smears (for cornification) are also recorded as indicators of estrogenic activity.[4]

Post-Coital Contraceptive Assay in Adult Rats

This assay evaluates the ability of a compound to prevent implantation of the blastocyst.

  • Animal Model: Adult (200-250 g) female Charles Foster rats with regular estrous cycles.[4]

  • Mating: Female rats are caged with males of proven fertility. The presence of sperm in the vaginal smear on the following morning confirms mating (day 1 of pregnancy).

  • Compound Administration: A single oral dose of this compound (e.g., 0.6 mg/kg) is administered on day 1, 2, or 3 post-coitum.[6][7]

  • Endpoint Measurement: On day 10 post-coitum, the animals are laparotomized, and the uterine horns are examined for the presence and number of implantation sites.[4] The absence of implantation sites in treated animals, compared to controls, indicates contraceptive efficacy.

Delayed Implantation Model in Mice

This model is used to confirm the estrogenic activity of a compound by its ability to induce blastocyst implantation in the absence of ovarian estrogen.

  • Animal Model: Adult female Swiss mice (25-30 g).[4]

  • Protocol:

    • Mice are mated, and day 1 of pregnancy is confirmed by a vaginal plug.

    • On day 3 post-coitum, the animals are ovariectomized to remove the endogenous source of estrogen.[4]

    • Pregnancy is maintained by daily injections of progesterone (2 mg/day). In the absence of estrogen, the blastocysts enter a dormant state and do not implant.[4][10]

    • This compound is administered orally on days 8-10 post-coitum.[4]

    • A positive control group receives estradiol.

  • Endpoint Measurement: The uterine horns are examined for implantation sites. The presence of implantation sites in the this compound-treated group confirms its estrogenic (implantation-inducing) activity.[4]

Signaling Pathways and Mechanisms of Action

The contraceptive and other biological effects of this compound are attributed to its estrogenic properties, which exert a powerful influence on the HPG axis through a negative feedback mechanism.

Proposed Mechanism of Action of this compound on the HPG Axis

As a phytoestrogen, this compound is believed to mimic the action of endogenous estradiol.[4] It likely binds to estrogen receptors (ERα and ERβ) in various tissues, including the hypothalamus, anterior pituitary, and uterus.[5][6] This binding initiates a cascade of events that disrupts the normal hormonal cycling required for ovulation and implantation.

The binding of this compound to estrogen receptors in the hypothalamus is hypothesized to suppress the pulsatile release of GnRH.[5] This, in turn, reduces the secretion of LH and FSH from the pituitary gland. The altered gonadotropin levels disrupt follicular development, ovulation, and the hormonal preparation of the uterus for implantation, ultimately leading to a contraceptive effect.

HPG_Axis_Ferujol_Effect Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary GnRH (+) Ovary Ovary Pituitary->Ovary LH / FSH (+) Ovary->Hypothalamus Negative Feedback (-) Ovary->Pituitary Negative Feedback (-) Uterus Uterus Ovary->Uterus This compound This compound (Estrogen Agonist) This compound->Hypothalamus Strong Negative Feedback (-) This compound->Pituitary Strong Negative Feedback (-) This compound->Uterus Uterotrophic Effect (+)

Caption: Proposed mechanism of this compound's action on the HPG axis.

Experimental Workflow for Assessing this compound's Activity

The characterization of this compound's biological effects follows a standard preclinical workflow for assessing potential endocrine-active compounds. This typically involves a sequence of in vivo assays to determine estrogenicity and contraceptive efficacy.

Ferujol_Workflow Start Isolation of this compound from Ferula jaeschkeana Utrophic Uterotrophic Assay (Immature Rats) Start->Utrophic Screen for Estrogenicity Contraceptive Post-Coital Contraceptive Assay (Adult Rats) Start->Contraceptive Test for Antifertility ResultU Result: Potent Estrogenic Activity (Uterine Weight Gain, Vaginal Cornification) Utrophic->ResultU ResultC Result: Contraceptive Efficacy (Implantation Prevention) Contraceptive->ResultC DelayedImp Delayed Implantation Assay (Mice) ResultDI Result: Confirmed Estrogenic Activity (Implantation Induction) DelayedImp->ResultDI ResultU->DelayedImp Confirm Mechanism Conclusion Conclusion: This compound is a potent estrogen agonist with contraceptive properties. ResultU->Conclusion ResultC->Conclusion ResultDI->Conclusion

Caption: Experimental workflow for characterizing this compound's bioactivity.

Discussion and Future Directions

The existing data strongly support the classification of this compound as a potent phytoestrogen with significant contraceptive effects in rodents.[4][6][7] The mechanism is consistent with other estrogenic compounds that disrupt the HPG axis via negative feedback. However, several critical gaps in the data limit a complete understanding of its pharmacological profile.

  • Hormonal Profiling: Direct measurement of serum GnRH, LH, and FSH levels following this compound administration is necessary to confirm the proposed negative feedback mechanism on the hypothalamus and pituitary.

  • Receptor Binding Affinity: Quantitative data on the binding affinity of this compound for estrogen receptor subtypes ERα and ERβ are currently unavailable. Such data would be invaluable for understanding its tissue-specific effects and potency relative to endogenous estrogens and other phytoestrogens.

  • In Vitro Studies: Experiments using hypothalamic (e.g., GnRH-secreting cell lines) and pituitary (e.g., gonadotroph) cell cultures would help to elucidate the direct effects of this compound on these key components of the HPG axis, independent of systemic feedback loops.

  • Pharmacokinetics and Metabolism: Information on the absorption, distribution, metabolism, and excretion (ADME) of this compound is needed to better correlate administered doses with biological activity and to assess its potential for systemic effects.

Conclusion

This compound is a phytoestrogen with demonstrated contraceptive efficacy in rats, mediated by its potent estrogenic activity. The compound provides a valuable tool for studying the impact of exogenous estrogens on the hypothalamic-pituitary-gonadal axis. Further research focusing on direct hormonal and receptor-level interactions is warranted to fully elucidate its mechanism of action and to explore its potential for development as a contraceptive or endocrine-modulating agent.

References

The Cytotoxic Arsenal of Ferula: A Technical Guide to its Anticancer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Ferula, belonging to the Apiaceae family, has emerged as a prolific source of bioactive compounds with significant cytotoxic effects against a spectrum of cancer cell lines.[1] For centuries, species of this genus have been utilized in traditional medicine, and modern phytochemical investigations have unveiled a rich repository of sesquiterpene coumarins, sulfur-containing compounds, and phenolic derivatives as the primary drivers of their anticancer potential.[2][3][4] This technical guide provides an in-depth overview of the cytotoxic properties of Ferula compounds, detailing their effects on various cancer cell lines, the experimental methodologies employed in their evaluation, and the intricate signaling pathways through which they exert their cell-killing effects.

Quantitative Analysis of Cytotoxicity

The cytotoxic efficacy of a compound is most commonly quantified by its half-maximal inhibitory concentration (IC50), representing the concentration at which it inhibits 50% of a biological process, such as cell proliferation. A comprehensive summary of the IC50 values for various Ferula-derived compounds and extracts against a diverse panel of cancer cell lines is presented below. This data has been compiled from numerous studies to facilitate a comparative analysis of their potency and selectivity.

Compound/ExtractCancer Cell LineIC50 ValueReference
Sesquiterpene Coumarins
Farnesiferol CK562 (Chronic Myelogenous Leukemia)10 µM[3]
KBM5 (Chronic Myelogenous Leukemia)20 µM[3]
MCF-7 (Breast Adenocarcinoma)43 µM (24h), 20 µM (48h), 14 µM (72h)[3]
Galbanic AcidMDA-MB-231 (Breast Adenocarcinoma)48.7 µg/mL[3]
MCF-7 (Breast Adenocarcinoma)56.6 µg/mL[3]
UmbellipreninQU-DB (Lung Cancer)47 ± 5.3 µM[1]
A549 (Lung Cancer)52 ± 1.97 µM[1]
Jurkat T-CLL (T-cell Chronic Lymphocytic Leukemia)75 µM (16h), 25 µM (48h)[3]
Raji B-CLL (B-cell Chronic Lymphocytic Leukemia)75 µM (16h), 25 µM (48h)[3]
ConferoneCH1 (Ovarian Carcinoma)Moderate cytotoxicity[1]
A549 (Non-small Cell Lung Cancer)Moderate cytotoxicity[1]
FerutininMCF-7 (Breast Adenocarcinoma)1 µM (analogue)[1]
PC-3 (Prostate Cancer)16.7 µM[5]
Monoterpenoids
ChimginMCF-7 (Breast Adenocarcinoma)45.2 µM[1]
HepG2 (Hepatocellular Carcinoma)67.1 µM[1]
MDBK (Madin-Darby Bovine Kidney)69.7 µM[1]
ChimganinMCF-7 (Breast Adenocarcinoma)28 µM[1]
HepG2 (Hepatocellular Carcinoma)74 µM[1]
MDBK (Madin-Darby Bovine Kidney)30.9 µM[1]
Phenolic Compounds
Methyl CaffeateHCT-116 (Colon Carcinoma)22.5 ± 2.4 µmol/L[1]
IGROV-1 (Ovarian Cancer)17.8 ± 1.1 µmol/L[1]
OVCAR-3 (Ovarian Cancer)25 ± 1.1 µmol/L[1]
Ferulic AcidHCT 15 (Colorectal Cancer)154 µg/mL[6]
CT-26 (Colon Cancer)800 µM[6]
MIA PaCa-2 (Pancreatic Cancer)500 µM/mL[6]
Extracts
F. gummosa (flower)AGS (Gastric Adenocarcinoma)37.47 µg/mL[1]
F. gummosa (leaf)AGS (Gastric Adenocarcinoma)32.99 µg/mL[1]
F. assa-foetida OGR ethanolic extractHT-29 (Colorectal Cancer)3.60 ± 0.02 mg/mL (high concentration)[7]
HT-29 (Colorectal Cancer)10.5 ± 0.1 mg/mL (low concentration)[7]
F. persica var. persica (hexane fraction)Various cell lines22.3-71.8 µg/ml[8]
F. hezarlalezarica (hexane fraction)Various cell lines76.7-105.3 µg/ml[8]

Experimental Protocols: A Methodological Overview

The evaluation of the cytotoxic effects of Ferula compounds relies on a suite of well-established in vitro assays. Understanding these methodologies is crucial for interpreting the data and designing future studies.

Cell Viability and Cytotoxicity Assays

The most common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9][10]

MTT Assay Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the Ferula compound or extract for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Incubation: The MTT reagent is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

G cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plate B Treat with Ferula compounds A->B C Add MTT reagent B->C D Incubate (formazan formation) C->D E Solubilize formazan crystals D->E F Measure absorbance E->F G Calculate IC50 F->G

Figure 1: A typical workflow for determining cytotoxicity using the MTT assay.

Apoptosis and Cell Cycle Analysis

Ferula compounds often induce apoptosis, or programmed cell death, in cancer cells.[1][3] The induction of apoptosis is a desirable characteristic for an anticancer agent.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection:

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the Ferula compound for a defined period.

  • Cell Harvesting and Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).[11]

Cell Cycle Analysis using Propidium Iodide (PI) Staining:

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Treatment and Fixation: Treated cells are harvested and fixed in cold ethanol.

  • Staining: The fixed cells are treated with RNase and stained with PI, which intercalates with DNA.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.[1]

Signaling Pathways Modulated by Ferula Compounds

The cytotoxic effects of Ferula compounds are mediated through the modulation of various intracellular signaling pathways that govern cell survival, proliferation, and death.

Induction of Apoptosis

Many Ferula compounds, particularly sesquiterpene coumarins like farnesiferol C and umbelliprenin, induce apoptosis through the intrinsic (mitochondrial) pathway.[1][3] This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspases.

Farnesiferol C has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax.[4] This shift in the Bax/Bcl-2 ratio is a critical event in initiating the apoptotic cascade. The activation of initiator caspase-9 and executioner caspase-3 ultimately leads to the cleavage of cellular substrates, such as PARP, and the execution of apoptosis.[3]

G cluster_apoptosis Apoptosis Induction by Ferula Compounds Ferula Ferula Compounds (e.g., Farnesiferol C) Bcl2 Bcl-2 (Anti-apoptotic) Ferula->Bcl2 Bax Bax (Pro-apoptotic) Ferula->Bax Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 2: Simplified signaling pathway of apoptosis induction by Ferula compounds.

Cell Cycle Arrest

Several Ferula compounds exert their antiproliferative effects by inducing cell cycle arrest at specific checkpoints, most commonly the G1 phase.[1][3] Umbelliprenin, for instance, has been reported to cause G1 arrest in melanoma cells.[1] Farnesiferol C also induces G0/G1 arrest in MCF-7 breast cancer cells by downregulating the expression of key cell cycle regulatory proteins such as Cyclin D1 and Cyclin E.[3]

G cluster_cellcycle Cell Cycle Arrest by Ferula Compounds Ferula Ferula Compounds (e.g., Farnesiferol C, Umbelliprenin) CyclinD1 Cyclin D1 Ferula->CyclinD1 CyclinE Cyclin E Ferula->CyclinE G1_S G1 to S phase transition CyclinD1->G1_S CyclinE->G1_S

Figure 3: Mechanism of G1 phase cell cycle arrest induced by Ferula compounds.

Inhibition of NF-κB Signaling

The transcription factor NF-κB plays a crucial role in cancer cell survival, proliferation, and inflammation. Some compounds isolated from F. assa-foetida have been shown to be potent and specific inhibitors of the NF-κB signaling pathway.[1] By inhibiting NF-κB, these compounds can sensitize cancer cells to apoptosis and inhibit tumor progression.

Modulation of the PI3K/Akt Pathway

The PI3K/Akt signaling pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers. Ferulic acid, a phenolic compound found in Ferula, has been shown to exert its anticancer effects by modulating this pathway.[6] The ethyl acetate extract of Ferula ferulaeoides has been reported to activate the mitochondrial apoptotic pathway and the PI3K/Akt/Bad signaling pathway in esophageal cancer cells.[12]

Conclusion and Future Directions

The compounds derived from the Ferula genus represent a promising reservoir of potential anticancer agents. Their diverse chemical structures, ranging from sesquiterpene coumarins to phenolic acids, offer a multitude of mechanisms for inducing cancer cell death, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways. The extensive data on their cytotoxic effects, as summarized in this guide, provides a solid foundation for further research and development.

Future investigations should focus on several key areas. Firstly, there is a need for more in-depth mechanistic studies to fully elucidate the molecular targets of these compounds. Secondly, while in vitro studies have been promising, more extensive in vivo studies in animal models are required to evaluate their efficacy and safety in a more complex biological system.[3][7] The development of advanced drug delivery systems, such as nanoemulsions and nanoparticles, could enhance the bioavailability and therapeutic efficacy of these compounds.[3][4][13] Finally, the potential for synergistic effects when used in combination with conventional chemotherapeutic agents warrants thorough investigation, as this could lead to more effective and less toxic cancer treatment regimens.[1] The rich phytochemical landscape of the Ferula genus undoubtedly holds great promise for the future of oncology drug discovery.

References

Unveiling the Ancient Remedies of Ferula jaeschkeana: A Technical Guide to its Traditional Medicinal Uses

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the historical and traditional medicinal applications of Ferula jaeschkeana, a plant deeply rooted in ethnobotanical practices, is now available. This whitepaper provides researchers, scientists, and drug development professionals with an in-depth analysis of the plant's phytochemical composition, pharmacological activities, and the scientific basis for its historical uses.

Ferula jaeschkeana Vatke, a perennial herb belonging to the Apiaceae family, has been a cornerstone of traditional medicine in the Himalayan region for centuries.[1] Its oleo-gum resin and various plant parts have been empirically used to treat a wide range of ailments, from digestive disorders and respiratory conditions to tumors and chronic wounds.[1][2] This technical guide synthesizes the available scientific literature to provide a detailed understanding of the plant's therapeutic potential.

Phytochemical Landscape of Ferula jaeschkeana

Qualitative phytochemical screenings of Ferula jaeschkeana have revealed a rich and diverse chemical profile, which varies depending on the plant part and the solvent used for extraction. The presence of numerous bioactive compounds underscores the plant's medicinal value.

Table 1: Qualitative Phytochemical Analysis of Ferula jaeschkeana Extracts

Phytochemical ClassEthanol ExtractMethanol ExtractChloroform ExtractPetroleum Ether ExtractAqueous Extract
Flavonoids+++++
Alkaloids+++++
Terpenoids+++++
Saponins+++++
Phenolic Compounds+++++
Proteins+++-+
Anthraquinone Glycosides+++--
Phytosterols++++-
Tannins+++++
Steroids++++-
Coumarins+++++
Quinones+++++
Carbohydrates+++-+
Resins+++-+
Triterpenoids+++-+
Xanthoproteins+++--
Cardiac Glycosides-----
Amino Acids-----
Phlobotannins-----
Oxalates-----
Data compiled from various qualitative phytochemical screening studies.[3] ‘+’ indicates presence and ‘-’ indicates absence.

While comprehensive quantitative analysis of all phytochemicals in Ferula jaeschkeana is still an emerging area of research, studies on the Ferula genus indicate a significant presence of phenolic and flavonoid compounds, which are known for their antioxidant properties.

Pharmacological Activities and Traditional Uses

The historical use of Ferula jaeschkeana in traditional medicine is supported by a growing body of scientific evidence demonstrating its diverse pharmacological activities.

Traditional Therapeutic Applications

Ethnobotanical studies have documented the use of Ferula jaeschkeana for a variety of conditions:

  • Digestive Health: The oleo-gum resin is traditionally used as a carminative to relieve flatulence and as an antispasmodic for abdominal cramps.

  • Respiratory Ailments: It has been employed as an expectorant to alleviate coughs and other respiratory issues.

  • Pain and Inflammation: The plant has been used to manage chest pain and joint pain.[1]

  • Wound Healing and Tumors: Traditional practices include the application of its resin on chronic wounds, ulcers, and even tumors.[1][2]

  • Contraceptive Effects: Notably, Ferula jaeschkeana has a history of use as a contraceptive agent in some traditional systems.[4]

Scientifically Validated Pharmacological Effects

Modern pharmacological studies have begun to validate these traditional uses, revealing a spectrum of bioactivities:

  • Cytotoxic Activity: Extracts of Ferula jaeschkeana and its isolated compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential for anti-cancer drug development.[1]

  • Antimicrobial Properties: The essential oil and various extracts have shown inhibitory activity against a range of pathogenic bacteria and fungi.

  • Anti-inflammatory Effects: Compounds found in the Ferula genus are known to modulate inflammatory pathways, providing a scientific basis for its use in inflammatory conditions.

  • Antioxidant Activity: The presence of phenolic and flavonoid compounds contributes to the plant's antioxidant potential, which is crucial in combating oxidative stress-related diseases.

Table 2: Reported Pharmacological Activities of Ferula jaeschkeana

Pharmacological ActivityPlant Part/ExtractKey Findings
Cytotoxic Activity Sesquiterpene coumarinsModerate to potent activity against various cancer cell lines.[1]
Antimicrobial Activity Essential Oil, ExtractsInhibition of growth of pathogenic bacteria and fungi.
Anti-inflammatory Activity Genus-level findingModulation of inflammatory pathways such as NF-κB.
Contraceptive Activity Hexane extract of aerial partsPostcoital anti-fertility effects observed in animal models.[4]

Experimental Protocols

To facilitate further research and drug discovery, this section details the standard methodologies employed in the investigation of Ferula jaeschkeana's pharmacological properties.

Extraction and Fractionation of Bioactive Compounds

A standardized approach to obtaining extracts for pharmacological testing is crucial for reproducible results.

Experimental Workflow for Extraction and Fractionation

Extraction_Workflow plant_material Dried & Powdered Plant Material (e.g., roots, leaves, seeds) soxhlet Soxhlet Extraction (with a non-polar solvent like hexane) plant_material->soxhlet maceration Maceration (with solvents of increasing polarity, e.g., chloroform, ethyl acetate, methanol) plant_material->maceration filtration Filtration soxhlet->filtration maceration->filtration evaporation Rotary Evaporation (to concentrate the extract) filtration->evaporation crude_extract Crude Extract evaporation->crude_extract fractionation Solvent-Solvent Partitioning (e.g., hexane, ethyl acetate, butanol, water) crude_extract->fractionation fractions Fractions of Varying Polarity fractionation->fractions

Caption: General workflow for the extraction and fractionation of bioactive compounds from Ferula jaeschkeana.

Cytotoxic Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of plant extracts on cancer cell lines.

Protocol for MTT Assay

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and incubated to allow for cell attachment.

  • Treatment: The cells are then treated with various concentrations of the Ferula jaeschkeana extract or isolated compounds and incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the extract that inhibits 50% of cell growth) is determined.

Antimicrobial Activity Evaluation: Broth Microdilution Method

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol for Broth Microdilution Assay

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The Ferula jaeschkeana extract or essential oil is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the extract that visibly inhibits the growth of the microorganism.

Signaling Pathways in Pharmacological Activity

The therapeutic effects of the phytochemicals present in Ferula jaeschkeana are mediated through the modulation of various cellular signaling pathways. While research specific to F. jaeschkeana is ongoing, studies on the Ferula genus and its prominent compounds have shed light on potential mechanisms of action.

Anti-inflammatory Signaling: NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting this pathway.

NFkB_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS, Cytokines IKK IKK Complex LPS->IKK IkB IκBα IKK->IkB Phosphorylation NFkB_active NF-κB (p50/p65) (Active) IkB->NFkB_active Degradation & Release NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_translocated NF-κB (p50/p65) NFkB_active->NFkB_translocated Translocation Ferula Ferula Compounds Ferula->IKK Inhibition DNA DNA NFkB_translocated->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: Postulated inhibition of the NF-κB signaling pathway by compounds from the Ferula genus.

Apoptosis Induction in Cancer Cells

The cytotoxic activity of Ferula compounds is often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Executioner_Caspases Executioner Caspases (Caspase-3, -7) Caspase8->Executioner_Caspases Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Executioner_Caspases Ferula_compounds Ferula Compounds Ferula_compounds->Death_Receptor Ferula_compounds->Mitochondrion Apoptosis Apoptosis Executioner_Caspases->Apoptosis

Caption: General overview of the intrinsic and extrinsic apoptosis pathways potentially activated by Ferula compounds.

Conclusion and Future Directions

Ferula jaeschkeana represents a valuable resource in traditional medicine with scientifically validated pharmacological potential. The presence of a wide array of phytochemicals correlates with its diverse therapeutic applications. This technical guide provides a foundational understanding for researchers to further explore the mechanisms of action of its bioactive constituents and to develop novel therapeutic agents. Future research should focus on the comprehensive quantitative analysis of its phytochemicals, detailed investigation of its molecular targets and signaling pathways, and preclinical and clinical studies to translate its traditional uses into modern evidence-based medicine.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Ferujol from Ferula jaeschkeana

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ferujol, a sesquiterpenoid coumarin isolated from the rhizomes of Ferula jaeschkeana, has garnered significant interest due to its potential biological activities. These application notes provide a comprehensive protocol for the isolation and purification of this compound, compiled from available literature and standard phytochemical techniques. The methodologies detailed below are intended to guide researchers in obtaining this compound for further investigation.

Data Presentation

As no specific quantitative data for the yield of this compound from Ferula jaeschkeana was found in the public domain, the following table provides a template for researchers to record their experimental results.

Table 1: Illustrative Data Table for this compound Isolation

StepParameterValueUnitsNotes
Extraction Dry Plant Material Weight[Record Value]gDried and powdered rhizomes
Ethanol Volume[Record Value]mLe.g., 95% Ethanol
Extraction Yield (Crude)[Record Value]g-
Extraction Yield (%)[Calculate Value]%(Crude Extract / Dry Plant Material) * 100
Fractionation Hexane Fraction Weight[Record Value]g-
Benzene Fraction Weight[Record Value]g-
Chloroform Fraction Weight[Record Value]g-
Pooled Fraction Weight[Record Value]gCombined fractions with similar TLC
Purification Weight of Purified this compound[Record Value]mg-
Overall Yield (%)[Calculate Value]%(Purified this compound / Dry Plant Material) * 100
Analysis Purity of this compound>95 (example)%Determined by HPLC/NMR

Experimental Protocols

The following protocols are based on established methods for the isolation of coumarins from Ferula species.

Protocol 1: Preparation of Plant Material
  • Collection and Identification: Obtain the rhizomes of Ferula jaeschkeana. Ensure proper botanical identification.

  • Cleaning and Drying: Thoroughly wash the rhizomes with water to remove soil and other debris. Air-dry the rhizomes in a well-ventilated area, preferably in the shade, until they are completely dry to prevent fungal growth.

  • Grinding: Grind the dried rhizomes into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Protocol 2: Extraction of Crude this compound
  • Solvent Extraction:

    • Place the powdered rhizome material (e.g., 1 kg) into a large container suitable for extraction (e.g., a large glass percolator or a Soxhlet apparatus).

    • Add 95% ethanol in a 1:5 solid-to-solvent ratio (w/v).

    • Macerate the plant material for 72 hours at room temperature with occasional stirring. Alternatively, perform Soxhlet extraction for 24-48 hours.

  • Filtration and Concentration:

    • Filter the ethanolic extract through Whatman No. 1 filter paper to remove the plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a dark, viscous crude extract.

Protocol 3: Fractionation of the Crude Extract
  • Solvent Partitioning:

    • Suspend the crude ethanolic extract in distilled water.

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity.

    • First, extract the aqueous suspension with n-hexane three times. Combine the hexane layers.

    • Next, extract the remaining aqueous layer with benzene three times. Combine the benzene layers.

    • Finally, extract the aqueous layer with chloroform three times. Combine the chloroform layers.

  • Concentration of Fractions:

    • Concentrate each of the hexane, benzene, and chloroform fractions separately using a rotary evaporator to yield the respective dried fractions.

Protocol 4: Thin Layer Chromatography (TLC) Analysis
  • Plate Preparation: Use pre-coated silica gel 60 F254 TLC plates.

  • Sample Application: Dissolve a small amount of each of the hexane, benzene, and chloroform fractions in a suitable solvent (e.g., chloroform or methanol) and spot them onto the TLC plate.

  • Mobile Phase: Develop the TLC plate in a chamber saturated with a suitable mobile phase. A common system for separating coumarins is a mixture of n-hexane and ethyl acetate (e.g., in a 7:3 or 8:2 ratio).

  • Visualization: Visualize the separated spots under UV light (254 nm and 366 nm).

  • Pooling of Fractions: Based on the TLC profiles, combine the fractions that show a prominent spot corresponding to this compound. The literature suggests that the active compound is present in the hexane, benzene, and chloroform fractions, which may have similar TLC patterns[1].

Protocol 5: Purification by Column Chromatography
  • Column Packing:

    • Prepare a silica gel (60-120 mesh) slurry in n-hexane.

    • Pack a glass column of appropriate dimensions with the slurry.

  • Sample Loading:

    • Adsorb the pooled, dried fractions onto a small amount of silica gel.

    • Carefully load the adsorbed sample onto the top of the packed column.

  • Elution:

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

  • Fraction Collection:

    • Collect the eluate in small fractions (e.g., 20-30 mL each).

  • Monitoring:

    • Monitor the collected fractions by TLC using the same mobile phase as in Protocol 4.

    • Combine the fractions that contain the pure compound.

  • Isolation of this compound:

    • Evaporate the solvent from the combined pure fractions to obtain crystalline or amorphous this compound.

    • The structure and purity of the isolated this compound should be confirmed by spectroscopic methods such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.

Visualizations

Diagram 1: Experimental Workflow for this compound Isolation

Ferujol_Isolation_Workflow plant_material Ferula jaeschkeana Rhizomes (Dried, Powdered) extraction Ethanolic Extraction (95% EtOH, Maceration/Soxhlet) plant_material->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract fractionation Solvent Partitioning (Hexane, Benzene, Chloroform) crude_extract->fractionation fractions Hexane, Benzene, & Chloroform Fractions fractionation->fractions tlc TLC Analysis (n-hexane:ethyl acetate) fractions->tlc pooled_fractions Pooled Fractions tlc->pooled_fractions Combine similar fractions column_chromatography Silica Gel Column Chromatography pooled_fractions->column_chromatography This compound Purified this compound column_chromatography->this compound

Caption: Workflow for the isolation of this compound.

References

Synthesis of Ferujol and its Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the laboratory synthesis of Ferujol, a naturally occurring coumarin with potential therapeutic applications, and its derivatives.

This compound, chemically known as 8-[(E)-3,7-dimethyloct-2-enoxy]-7-hydroxychromen-2-one, is a phytoestrogen isolated from Ferula jaeschkeana. Its synthesis in the laboratory, along with the generation of novel derivatives, is of significant interest for further pharmacological investigation. This document outlines a sonochemical approach for the synthesis of this compound and proposes methods for the synthesis of its derivatives.

I. Synthesis of this compound via Sonochemical Mitsunobu Dehydroalkylation

The first reported laboratory synthesis of this compound utilizes a Mitsunobu dehydroalkylation reaction under high-intensity ultrasound. This method offers a significant advantage in terms of reaction time and yield compared to classical thermal methods. The synthesis involves the selective alkylation of a dihydroxycoumarin precursor.

Reaction Scheme:

Ferujol_Synthesis Daphnetin Daphnetin (7,8-dihydroxycoumarin) Reagents DIAD, PPh3 Ultrasound Daphnetin->Reagents Alcohol (E)-3,7-dimethyloct-2-en-1-ol Alcohol->Reagents This compound This compound Reagents->this compound Mitsunobu Reaction

Caption: Synthesis of this compound from Daphnetin.

Experimental Protocol: Sonochemical Synthesis of this compound

This protocol is based on the methodology described by Cravotto et al. for the monoalkylation of dihydroxycoumarins.

Materials:

  • 7,8-Dihydroxycoumarin (Daphnetin)

  • (E)-3,7-Dimethyloct-2-en-1-ol

  • Diisopropyl azodicarboxylate (DIAD)

  • Triphenylphosphine (PPh₃)

  • Anhydrous Tetrahydrofuran (THF)

  • High-intensity ultrasonic probe or bath

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, dissolve 7,8-dihydroxycoumarin (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF.

  • Addition of Alcohol: To the stirred solution, add (E)-3,7-dimethyloct-2-en-1-ol (1.2 equivalents).

  • Sonication and Reagent Addition: Place the reaction flask in an ultrasonic bath or immerse an ultrasonic probe into the solution. Begin sonication. To this mixture, add a solution of DIAD (1.5 equivalents) in anhydrous THF dropwise over a period of 30 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

  • Characterization: Characterize the synthesized this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Quantitative Data:
ProductStarting MaterialReactionYield (%)Purity (%)Reference
This compound7,8-DihydroxycoumarinMitsunobu Dehydroalkylation (Ultrasound)Good>95%Cravotto et al.

Note: The exact yield is not specified in the abstract, but is described as "good yield."

II. Synthesis of this compound Derivatives

The presence of a free phenolic hydroxyl group at the 7-position of this compound provides a convenient handle for the synthesis of various derivatives. Standard alkylation or acylation reactions can be employed to modify this group, potentially leading to compounds with altered biological activities.

Workflow for the Synthesis of this compound Derivatives:

Ferujol_Derivatives This compound This compound Alkylation Alkylation (R-X, Base) This compound->Alkylation Acylation Acylation (RCOCl or (RCO)2O, Base) This compound->Acylation O_Alkyl_this compound 7-O-Alkyl this compound Derivatives Alkylation->O_Alkyl_this compound O_Acyl_this compound 7-O-Acyl this compound Derivatives Acylation->O_Acyl_this compound

Caption: Derivatization of this compound.

Experimental Protocol: General Procedure for O-Alkylation of this compound

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., acetone, DMF)

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • Reaction Setup: To a solution of this compound (1 equivalent) in anhydrous acetone or DMF, add a suitable base such as anhydrous potassium carbonate (2-3 equivalents).

  • Addition of Alkylating Agent: Add the corresponding alkyl halide (1.1-1.5 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-60 °C until the reaction is complete, as monitored by TLC.

  • Work-up: After completion, filter off the base and evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to obtain the desired 7-O-alkyl this compound derivative.

  • Characterization: Confirm the structure and purity of the synthesized derivative using spectroscopic techniques.

Experimental Protocol: General Procedure for O-Acylation of this compound

Materials:

  • This compound

  • Acylating agent (e.g., acetyl chloride, benzoyl chloride, acetic anhydride)

  • Base (e.g., pyridine, triethylamine)

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • Reaction Setup: Dissolve this compound (1 equivalent) in an anhydrous solvent such as dichloromethane or THF.

  • Addition of Base and Acylating Agent: Add a base like pyridine or triethylamine (1.5-2 equivalents) to the solution. Cool the mixture in an ice bath and add the acylating agent (1.2 equivalents) dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion as indicated by TLC analysis.

  • Work-up: Quench the reaction with water or a dilute acid solution (e.g., 1M HCl). Extract the product with an organic solvent. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the 7-O-acyl this compound derivative.

  • Characterization: Characterize the final product by spectroscopic methods to confirm its identity and purity.

III. Conclusion

The provided protocols offer a robust framework for the synthesis of this compound and its derivatives. The sonochemical synthesis of this compound represents a modern and efficient approach, while the subsequent derivatization of the 7-hydroxyl group opens avenues for the exploration of new chemical entities with potentially enhanced or novel biological activities. Researchers are encouraged to adapt and optimize these protocols for their specific needs and to thoroughly characterize all synthesized compounds to ensure their identity and purity for subsequent biological evaluation.

Application Note: Quantitative Analysis of Ferujol in Ferula Plant Extracts Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Ferujol, a bioactive sesquiterpene coumarin, in plant extracts derived from the Ferula genus.[1][2] The described protocol provides a comprehensive workflow, from sample preparation to chromatographic analysis and method validation, ensuring accuracy, precision, and reliability. This method is tailored for researchers in natural product chemistry, pharmacology, and quality control personnel in the pharmaceutical and nutraceutical industries.

Introduction

This compound is a naturally occurring sesquiterpene coumarin isolated from plants of the Ferula genus, notably Ferula jaeschkeana.[1][2][3] This compound has garnered significant interest due to its potential pharmacological activities.[4] As research into the therapeutic applications of Ferula species expands, the need for a reliable analytical method to quantify this compound in complex plant matrices becomes crucial for standardization, quality control, and pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a powerful technique for the analysis of secondary metabolites in plant extracts.[5][6] This note presents a specific, sensitive, and validated reversed-phase HPLC (RP-HPLC) method for the quantification of this compound.

Experimental Protocol

  • This compound Standard: Purity ≥98% (Sourced from a reputable chemical supplier).

  • Solvents: HPLC grade methanol, acetonitrile, and water.

  • Acid: Formic acid, analytical grade.

  • Plant Material: Dried and powdered plant parts (e.g., roots, rhizomes, or leaves) of the target Ferula species.

  • Syringe Filters: 0.45 µm PTFE or nylon filters.

An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector was used. The chromatographic conditions are summarized in Table 1.

Table 1: HPLC Chromatographic Conditions for this compound Analysis

ParameterCondition
HPLC Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 60% B5-20 min: 60% to 95% B20-25 min: 95% B25.1-30 min: 60% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm and 320 nm (for specificity and quantification)
Injection Volume 10 µL

A stock solution of this compound (1 mg/mL) was prepared by accurately weighing and dissolving the standard in methanol. A series of working standard solutions ranging from 1 µg/mL to 100 µg/mL were prepared by serial dilution of the stock solution with the mobile phase initial condition (60:40 Acetonitrile:Water with 0.1% Formic Acid).

  • Extraction: Accurately weigh 1.0 g of dried, powdered plant material into a flask. Add 20 mL of methanol and perform sonication in an ultrasonic bath for 30 minutes at room temperature.[5]

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Repeat Extraction: Repeat the extraction process on the residue two more times to ensure complete extraction.

  • Combine and Evaporate: Pool the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.[7]

  • Sample Solution: Accurately weigh 10 mg of the dried crude extract and dissolve it in 10 mL of methanol.

  • Final Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation

The developed HPLC method was validated according to the International Conference on Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[8]

The specificity of the method was confirmed by comparing the chromatograms of a blank (mobile phase), the this compound standard, and the plant extract sample. The retention time and the UV spectrum of the this compound peak in the sample were matched with the pure standard, confirming peak identity and purity. No interfering peaks were observed at the retention time of this compound.

The linearity of the method was established by injecting the calibration standards (1-100 µg/mL) in triplicate. The calibration curve was constructed by plotting the peak area against the concentration. The limit of detection (LOD) and limit of quantification (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve. The results are summarized in Table 2.

Accuracy was determined by a recovery study, spiking a pre-analyzed sample with known concentrations of the this compound standard at three different levels (80%, 100%, and 120%). Precision was evaluated by analyzing six replicate injections of a standard solution on the same day (intra-day) and on three different days (inter-day). The results, expressed as percentage recovery and relative standard deviation (%RSD), are presented in Table 2.

Table 2: Summary of Method Validation Data for this compound Quantification

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = 25431x + 1258
LOD 0.25 µg/mL
LOQ 0.80 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Intra-day Precision (%RSD) < 1.5%
Inter-day Precision (%RSD) < 2.0%

Experimental Workflow Diagram

The overall workflow from sample collection to data analysis is illustrated below.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plant 1. Plant Material (Dried, Powdered) extraction 2. Methanol Extraction (Sonication) plant->extraction filtration 3. Filtration extraction->filtration evaporation 4. Solvent Evaporation filtration->evaporation dissolution 5. Re-dissolution & Final Filtration (0.45 µm) evaporation->dissolution hplc 6. HPLC Injection (C18 Column) dissolution->hplc detection 7. UV Detection (280 & 320 nm) hplc->detection chromatogram 8. Chromatogram Generation detection->chromatogram quantification 9. Peak Integration & Quantification chromatogram->quantification report 10. Final Report quantification->report

Caption: Workflow for the quantification of this compound in plant extracts.

Conclusion

The HPLC method described in this application note is simple, accurate, and reliable for the quantification of this compound in Ferula plant extracts. The validation results demonstrate that the method is suitable for its intended purpose and can be effectively implemented for routine quality control of raw plant materials and finished herbal products, as well as for research and development in the field of natural products.

References

In Vivo Experimental Design for Testing Ferujol's Contraceptive Efficacy in Rats: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the in vivo evaluation of Ferujol's contraceptive efficacy in a rat model. The protocols outlined below are designed to assess the post-coital contraceptive activity of this compound, elucidate its estrogenic mechanism of action, and evaluate its effects on key reproductive parameters.

Introduction

This compound, a coumarin compound isolated from Ferula jaeschkeana, has demonstrated post-coital contraceptive activity in female rats.[1][2][3] This effect is primarily attributed to its potent estrogenic properties, which likely interfere with blastocyst implantation.[3][4][5] A single oral administration of 0.6 mg/kg on days 1, 2, or 3 after coitus has been shown to be effective in preventing pregnancy in rats.[3][4] This document provides a comprehensive experimental design to rigorously test and confirm these findings.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for assessing the contraceptive efficacy of this compound.

G cluster_pre Pre-Experimental Phase cluster_exp Experimental Phase cluster_post Post-Experimental Phase animal_procurement Animal Procurement (Wistar Rats) acclimatization Acclimatization (1-2 weeks) animal_procurement->acclimatization estrous_cycle Estrous Cycle Monitoring acclimatization->estrous_cycle mating Mating (Female:Male Ratio 2:1) estrous_cycle->mating sperm_check Vaginal Smear for Sperm (Day 1 of Pregnancy) mating->sperm_check grouping Randomization into Groups sperm_check->grouping treatment This compound Administration (Oral Gavage, Days 1-7 post-coitum) grouping->treatment laparotomy Laparotomy (Day 10) treatment->laparotomy implantation_sites Implantation Site Count laparotomy->implantation_sites sample_collection Blood & Tissue Collection laparotomy->sample_collection data_analysis Data Analysis implantation_sites->data_analysis sample_collection->data_analysis

Caption: Experimental workflow for this compound's contraceptive efficacy testing.

Experimental Protocols

Animals
  • Species: Wistar rats (female and male).

  • Age: Sexually mature females (180-200g) and males of proven fertility.

  • Housing: Animals should be housed in polypropylene cages under controlled conditions of temperature (22 ± 3°C), humidity (50 ± 5%), and a 12-hour light/dark cycle.[6] Standard pellet diet and water should be provided ad libitum.

  • Ethical Considerations: All experimental procedures must be approved by the Institutional Animal Ethics Committee (IAEC) and conducted in accordance with national guidelines for the care and use of laboratory animals.

This compound Preparation and Administration
  • Vehicle Selection: Based on the lipophilic nature of coumarins, a suitable vehicle for oral administration would be a 0.5% w/v solution of Carboxymethyl Cellulose (CMC) in distilled water or corn oil.[7][8] A pilot study to determine the optimal vehicle for this compound's solubility and bioavailability is recommended.

  • Dose Levels:

    • Control Group: Vehicle only.

    • Low Dose Group: 0.3 mg/kg body weight.

    • Effective Dose Group: 0.6 mg/kg body weight.[3][4]

    • High Dose Group: 1.2 mg/kg body weight.

    • Positive Control: Ethinylestradiol (1 µ g/rat/day , subcutaneously).[6]

  • Administration: this compound should be administered orally via gavage once daily from day 1 to day 7 of pregnancy.

Post-Coital Anti-Implantation Assay
  • Monitor the estrous cycle of female rats by daily vaginal smears.

  • On the evening of proestrus, co-house female rats with males of proven fertility in a 2:1 ratio.[9]

  • The following morning, examine the vaginal smears for the presence of sperm. The day sperm is detected is considered day 1 of pregnancy.[9]

  • Separate the pregnant rats and randomly assign them to the different treatment groups.

  • Administer this compound or the vehicle as described in section 3.2.

  • On day 10 of pregnancy, sacrifice the animals under anesthesia.

  • Perform a laparotomy and examine the uterine horns for the number of implantation sites.[6]

  • Calculate the percentage of anti-implantation activity using the following formula: % Anti-implantation Activity = [(Number of implantations in control group - Number of implantations in treated group) / Number of implantations in control group] x 100

Uterotrophic Assay for Estrogenic Activity

This assay will be performed according to the OECD Test Guideline 440.[1][2][10]

  • Use immature female Wistar rats (21-23 days old).

  • Ovariectomize the rats and allow a 7-day recovery period for uterine regression.

  • Divide the animals into treatment groups as described in section 3.2.

  • Administer this compound or vehicle orally for three consecutive days.

  • On the fourth day, 24 hours after the last dose, sacrifice the animals.

  • Dissect out the uteri, trim away any adhering fat and connective tissue, and blot to remove luminal fluid.

  • Record the wet weight of the uteri.

  • A statistically significant increase in uterine weight compared to the control group indicates estrogenic activity.[1][11]

Hormonal Analysis
  • At the time of sacrifice (Day 10 for the anti-implantation assay), collect blood samples via cardiac puncture.

  • Separate the serum by centrifugation and store at -20°C until analysis.

  • Measure the serum concentrations of Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), estradiol, and progesterone using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for rats.[5][12][13]

Histopathological Examination
  • After recording the uterine weight in the uterotrophic assay, and after examining the implantation sites in the anti-implantation assay, fix the uteri and ovaries in 10% neutral buffered formalin.

  • Process the tissues for paraffin embedding, sectioning (5 µm), and staining with Hematoxylin and Eosin (H&E).

  • Examine the uterine sections for changes in endometrial thickness, glandular development, and luminal epithelium height.[14][15]

  • Examine the ovarian sections for follicular development, presence and morphology of corpora lutea, and any signs of atresia.[16][17]

Data Presentation

The quantitative data generated from these experiments should be summarized in the following tables for clear comparison between the treatment groups.

Table 1: Effect of this compound on Implantation in Pregnant Rats

Treatment GroupDose (mg/kg)No. of RatsNo. of Implantation Sites (Mean ± SEM)% Anti-implantation Activity
Vehicle Control-60
This compound0.36
This compound0.66
This compound1.26
Ethinylestradiol0.001 (s.c.)6

Table 2: Estrogenic Activity of this compound in Ovariectomized Rats (Uterotrophic Assay)

Treatment GroupDose (mg/kg)No. of RatsBody Weight (g, Mean ± SEM)Uterine Wet Weight (mg, Mean ± SEM)
Vehicle Control-6
This compound0.36
This compound0.66
This compound1.26
Ethinylestradiol0.001 (s.c.)6

Table 3: Effect of this compound on Serum Hormone Levels in Female Rats

Treatment GroupDose (mg/kg)LH (ng/mL, Mean ± SEM)FSH (ng/mL, Mean ± SEM)Estradiol (pg/mL, Mean ± SEM)Progesterone (ng/mL, Mean ± SEM)
Vehicle Control-
This compound0.3
This compound0.6
This compound1.2
Ethinylestradiol0.001 (s.c.)

Visualization of Signaling Pathway

The contraceptive effect of this compound is believed to be mediated through its estrogenic activity, which disrupts the normal hormonal signaling required for pregnancy. The following diagram illustrates the proposed signaling pathway.

G cluster_this compound This compound's Estrogenic Action cluster_cellular Cellular Response cluster_physiological Physiological Outcome This compound This compound ER Estrogen Receptor (ER) This compound->ER Binds to ERE Estrogen Response Element (ERE) in DNA ER->ERE Binds to Gene_Transcription Altered Gene Transcription ERE->Gene_Transcription Uterine_Changes Changes in Uterine Environment (Endometrial Proliferation, Glandular Secretion) Gene_Transcription->Uterine_Changes Implantation_Failure Implantation Failure Uterine_Changes->Implantation_Failure

Caption: Proposed signaling pathway for this compound's contraceptive action.

References

Application Notes and Protocols for Cell-Based Screening of Estrogenic Compounds Like Ferujol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferujol, a sesquiterpenoid coumarin isolated from plants of the Ferula genus, has demonstrated potent estrogenic activity in in-vivo studies, such as the rat uterotrophic bioassay.[1] To further characterize its mechanism of action and quantify its estrogenic potential, a suite of in-vitro cell-based assays is essential. These assays provide a controlled environment to investigate specific molecular interactions and cellular responses, offering a more mechanistic understanding than systemic in-vivo models.

Estrogen Signaling Pathway

Estrogenic compounds exert their effects primarily through binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. The ER dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, initiating transcription and leading to estrogenic effects.

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound / Estrogenic Compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Binding ER_dimer ER Dimerization ER->ER_dimer HSP Heat Shock Proteins ER->HSP Dissociation ERE Estrogen Response Element (ERE) ER_dimer->ERE Nuclear Translocation & Binding Transcription Gene Transcription ERE->Transcription Initiation mRNA mRNA Transcription->mRNA Protein Protein Synthesis & Cellular Response mRNA->Protein Translation

Caption: Classical estrogen receptor signaling pathway.

Experimental Workflow for Screening Estrogenic Compounds

A typical workflow for identifying and characterizing novel estrogenic compounds like this compound involves a tiered approach, starting with high-throughput screening and progressing to more detailed mechanistic and functional assays.

ScreeningWorkflow cluster_tier3 Tier 3: Functional Cellular Response start Start: Compound Library (e.g., this compound) binding_assay Competitive ER Binding Assay start->binding_assay Screen for ER Binding Affinity reporter_assay ER Luciferase Reporter Assay binding_assay->reporter_assay Confirm ER-mediated Transcriptional Activation prolif_assay MCF-7 Cell Proliferation Assay (E-Screen) reporter_assay->prolif_assay Assess Functional Estrogenic Effect end Characterized Estrogenic Compound prolif_assay->end

Caption: Tiered experimental workflow for screening estrogenic compounds.

Data Presentation: Comparative Estrogenic Potency

As direct in-vitro data for this compound is limited, the following tables summarize the estrogenic potency of well-characterized phytoestrogens in the described assays. This data serves as a benchmark for interpreting results from this compound screening.

Table 1: Competitive Estrogen Receptor Binding Affinity

CompoundReceptorIC50 (nM)Relative Binding Affinity (%) (Estradiol = 100)
17β-EstradiolERα~1-5100
CoumestrolERα~30-50~10
GenisteinERα~154~1.3[2]
DaidzeinERα~1600~0.1[2]
ResveratrolERα~100Minimal Competition[3]

IC50 (Inhibitory Concentration 50%) is the concentration of a compound that displaces 50% of a radiolabeled ligand from the estrogen receptor.

Table 2: Estrogen Receptor Transcriptional Activation

CompoundCell LineEC50 (nM)
17β-EstradiolMCF-7-ERE-Luc~0.01
GenisteinMCF-7-ERE-Luc4150[4]
DaidzeinMCF-7-ERE-Luc180[4]
Biochanin AMCF-7-ERE-Luc890[4]

EC50 (Effective Concentration 50%) is the concentration of a compound that induces a response halfway between the baseline and maximum in a dose-response curve.

Table 3: MCF-7 Cell Proliferation (E-Screen)

CompoundProliferative EffectEC50 (nM)
17β-EstradiolStimulatory~0.01-0.1
GenisteinStimulatory at low conc. (<20 µM)~5000
Inhibitory at high conc. (>20 µM)[5]
CoumestrolStimulatory~10-100

Experimental Protocols

Protocol 1: Competitive Estrogen Receptor Binding Assay

This assay quantifies the ability of a test compound to compete with a fluorescently-labeled estrogen for binding to the estrogen receptor. A decrease in fluorescence polarization indicates displacement of the fluorescent ligand by the test compound.[6]

Materials:

  • Recombinant human ERα or ERβ

  • Fluorescently-labeled estradiol (e.g., Fluormone™ ES2)

  • Assay buffer (e.g., 10 mM potassium phosphate, pH 7.4, 10% glycerol, 2 mM DTT)

  • This compound and control compounds (e.g., 17β-estradiol)

  • Black, low-volume 384-well plates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Prepare serial dilutions of this compound and control compounds in assay buffer.

  • In a 384-well plate, add the fluorescently-labeled estradiol and the estrogen receptor to each well.

  • Add the serially diluted test compounds to the wells. Include wells with no competitor (maximum polarization) and wells with a saturating concentration of unlabeled 17β-estradiol (minimum polarization).

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure fluorescence polarization on a compatible plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the competitor.

Protocol 2: ER-mediated Luciferase Reporter Gene Assay

This assay utilizes a cell line (e.g., MCF-7) stably transfected with a plasmid containing an estrogen response element (ERE) linked to a luciferase reporter gene.[4][7] Binding of an estrogenic compound to the endogenous ER activates transcription of the luciferase gene, leading to light emission upon addition of a substrate.

Materials:

  • MCF-7 cells stably expressing an ERE-luciferase reporter construct (e.g., MCF-7-ERE-Luc or T47D-KBluc cells).[7]

  • Cell culture medium: DMEM without phenol red, supplemented with 10% charcoal-dextran stripped fetal bovine serum (CD-FBS).

  • This compound and control compounds (e.g., 17β-estradiol, tamoxifen).

  • White, opaque 96-well cell culture plates.

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • Luminometer.

Procedure:

  • Seed the ERE-luciferase cells in a 96-well plate at a density of ~5 x 10⁴ cells/well and allow them to attach overnight.[7]

  • Replace the medium with fresh phenol red-free medium containing serial dilutions of this compound or control compounds.

  • Incubate the plate for 24 hours at 37°C in a CO₂ incubator.[7]

  • Remove the medium and add the luciferase assay reagent to each well to lyse the cells and provide the substrate.[7]

  • Incubate for 5 minutes at room temperature on a shaker to ensure complete lysis.[7]

  • Measure luminescence using a luminometer.

  • Plot the relative light units (RLU) against the log concentration of the compound to determine the EC50 value.

Protocol 3: MCF-7 Cell Proliferation (E-Screen) Assay

This assay measures the mitogenic effect of estrogenic compounds on the ER-positive human breast cancer cell line, MCF-7.[5] Cell proliferation is quantified using the Sulforhodamine B (SRB) assay, which measures total cellular protein.[8][9]

Materials:

  • MCF-7 human breast cancer cells.

  • Cell culture medium: DMEM without phenol red, supplemented with 10% CD-FBS.

  • This compound and control compounds (e.g., 17β-estradiol).

  • 96-well cell culture plates.

  • Fixation solution: 10% (w/v) trichloroacetic acid (TCA).

  • Staining solution: 0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid.

  • Washing solution: 1% (v/v) acetic acid.

  • Solubilization solution: 10 mM Tris base solution (pH 10.5).[10][11]

  • Microplate reader (510-570 nm).

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a low density (e.g., 3,000-5,000 cells/well) in phenol red-free medium with 10% CD-FBS.

  • Allow cells to attach and acclimatize for 24-48 hours.

  • Replace the medium with fresh medium containing serial dilutions of this compound or control compounds.

  • Incubate for 6 days to allow for cell proliferation.

  • Cell Fixation: Gently add cold 10% TCA to each well and incubate at 4°C for 1 hour.[9]

  • Washing: Wash the plates five times with 1% acetic acid to remove TCA. Air dry the plates completely.[9]

  • SRB Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.[9]

  • Washing: Wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates completely.[9]

  • Solubilization: Add Tris base solution to each well and shake for 10 minutes to solubilize the protein-bound dye.[11]

  • Absorbance Measurement: Read the absorbance at 565 nm using a microplate reader.[9]

  • Calculate the percentage of cell growth relative to the vehicle control and plot against the log concentration to determine the EC50.

Conclusion

The described cell-based assays provide a robust framework for the in-vitro characterization of the estrogenic activity of compounds like this compound. By employing a tiered approach, from initial receptor binding to transcriptional activation and finally to a functional cellular response, researchers can build a comprehensive profile of a compound's estrogenic potential. The provided protocols and comparative data for known phytoestrogens offer a solid foundation for these investigations.

References

Application Notes and Protocols for the Oral Administration of Ferujol in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferujol, a disubstituted coumarin isolated from Ferula jaeschkeana, has demonstrated significant postcoital contraceptive efficacy in rats when administered orally.[1] As a hydrophobic compound, appropriate formulation is critical to ensure accurate dosing and bioavailability in animal studies. These application notes provide a detailed protocol for the preparation of this compound for oral administration, specifically through oral gavage, based on its known physicochemical properties as a coumarin and general best practices for administering hydrophobic compounds to rodents.

Physicochemical Properties and Formulation Data

The following table summarizes the known properties of this compound and a recommended vehicle formulation for oral gavage administration in rodent studies.

ParameterValueReference
Compound This compound[4]
Molecular Formula C₁₉H₂₄O₄[4]
Molar Mass 316.39 g/mol [4]
Reported Effective Dose (Rats) 0.6 mg/kg (single oral administration)[1]
Recommended Vehicle Corn oil with 5% (v/v) EthanolGeneral practice for hydrophobic compounds
Vehicle Rationale Ethanol acts as a co-solvent to initially dissolve the hydrophobic this compound, and corn oil serves as a safe and effective carrier for oral administration in rodents.
Final Concentration Example For a 10 mg/kg dose in a 25g mouse (0.25 mg dose) at a dosing volume of 10 mL/kg (0.25 mL), the final concentration would be 1 mg/mL.Calculation

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

This protocol describes the preparation of a this compound suspension in a corn oil and ethanol vehicle suitable for oral gavage in rodents.

Materials:

  • This compound powder

  • Ethanol (200 proof, absolute)

  • Corn oil (or other suitable vegetable oil such as sesame or peanut oil)

  • Sterile microcentrifuge tubes or glass vials

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Analytical balance

  • Warming bath or heat block (optional)

Procedure:

  • Calculate the required amount of this compound: Based on the desired dose (e.g., 0.6 mg/kg), the number of animals, and their average weight, calculate the total mass of this compound needed. Prepare a slight excess (e.g., 10-20%) to account for any loss during preparation.

  • Weigh the this compound: Accurately weigh the calculated amount of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or glass vial.

  • Initial Dissolution in Ethanol: Add a small volume of ethanol to the this compound powder. The volume of ethanol should be 5% of the final desired volume of the formulation. For example, to prepare 1 mL of the final formulation, add 50 µL of ethanol.

  • Vortexing: Vortex the mixture vigorously until the this compound is completely dissolved in the ethanol. Gentle warming in a water bath (37-40°C) may be used to aid dissolution, but ensure the compound is heat-stable.

  • Addition of Corn Oil: Gradually add the corn oil to the ethanol-Ferujol solution to reach the final desired volume. Add the oil in small aliquots while continuously vortexing to ensure a uniform suspension.

  • Final Homogenization: Once all the corn oil has been added, vortex the suspension for an additional 1-2 minutes to ensure homogeneity. Visually inspect the suspension to ensure there are no visible clumps of powder.

  • Storage: Prepare the formulation fresh on the day of dosing. If temporary storage is necessary, store it at 2-8°C, protected from light. Before administration, bring the formulation to room temperature and vortex thoroughly to ensure a uniform suspension.

Protocol 2: Oral Gavage Administration in Rodents

Materials:

  • Prepared this compound formulation

  • Appropriately sized oral gavage needles (e.g., 18-20 gauge, 1.5-2 inches for mice)

  • Syringes (e.g., 1 mL)

  • Animal scale

Procedure:

  • Animal Handling and Dosing Volume Calculation: Weigh each animal immediately before dosing to accurately calculate the required volume of the this compound formulation. The typical oral gavage volume for mice is 5-10 mL/kg.

  • Preparation for Gavage: Attach the gavage needle to the syringe and draw up the calculated volume of the well-vortexed this compound suspension. Ensure there are no air bubbles in the syringe.

  • Animal Restraint: Properly restrain the animal to immobilize its head and straighten its neck and back. This is crucial to prevent injury to the esophagus or trachea.

  • Gavage Procedure: Gently insert the gavage needle into the animal's mouth, passing it along the side of the mouth and over the tongue. Advance the needle smoothly into the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reinsert.

  • Administration: Once the needle is correctly positioned in the esophagus, slowly dispense the this compound formulation.

  • Post-Administration Monitoring: After administration, return the animal to its cage and monitor it for any signs of distress, such as difficulty breathing or lethargy.

Visualizations

Ferujol_Preparation_Workflow cluster_preparation This compound Formulation Preparation cluster_administration Oral Gavage Administration start Start: Calculate Required this compound weigh Weigh this compound Powder start->weigh dissolve Dissolve in 5% Ethanol weigh->dissolve vortex1 Vortex until Dissolved dissolve->vortex1 add_oil Gradually Add Corn Oil vortex1->add_oil vortex2 Vortex for Homogeneity add_oil->vortex2 storage Store Appropriately (if needed) vortex2->storage weigh_animal Weigh Animal storage->weigh_animal Use Freshly Prepared Formulation calculate_volume Calculate Dosing Volume weigh_animal->calculate_volume prepare_syringe Prepare Syringe calculate_volume->prepare_syringe restrain Restrain Animal prepare_syringe->restrain gavage Perform Oral Gavage restrain->gavage monitor Monitor Animal gavage->monitor

Caption: Workflow for the preparation and oral administration of this compound in animal studies.

Ferujol_Signaling_Pathway This compound This compound (Oral Administration) EstrogenReceptor Estrogen Receptor Binding This compound->EstrogenReceptor Exhibits Estrogenic Activity UterineChanges Uterotrophic Effects (Increased Uterine Weight) EstrogenReceptor->UterineChanges ImplantationFailure Prevention of Implantation UterineChanges->ImplantationFailure Creates Unfavorable Environment

Caption: Proposed signaling pathway of this compound's contraceptive action based on its estrogenic activity.

References

Application Notes: Techniques for Measuring Hormonal Profiles After Ferujol Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ferujol, a disubstituted coumarin isolated from the plant Ferula jaeschkeana, has demonstrated significant biological activity, notably potent estrogenic effects.[1][2] As a compound that interacts with the endocrine system, comprehensive and accurate measurement of hormonal profiles following its administration is critical for elucidating its mechanism of action, determining its therapeutic potential, and assessing its safety profile. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure key hormonal changes induced by this compound treatment.

The primary methodologies covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). LC-MS/MS is considered the gold standard for steroid hormone analysis due to its high specificity, sensitivity, and multiplexing capabilities.[3] ELISA is a widely used immunoassay technique suitable for quantifying various hormones, including peptides and steroids, and offers a different platform for validation.[4][5]

Core Analytical Techniques: A Comparison

Choosing the appropriate analytical technique is fundamental for reliable hormonal profiling. The two most common methods, LC-MS/MS and ELISA, offer distinct advantages and disadvantages.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Enzyme-Linked Immunosorbent Assay (ELISA)
Principle Separation by chromatography, detection by mass-to-charge ratio.Antigen-antibody binding with enzymatic colorimetric detection.[4]
Specificity Very High: Can differentiate between structurally similar hormones and their metabolites.[3]Moderate to High: Potential for cross-reactivity with similar molecules.[6]
Sensitivity Very High: Capable of detecting hormones at very low concentrations (pico- to nanomolar range).[7]High: Sensitivity varies by kit and analyte.
Multiplexing Excellent: Can simultaneously measure a large panel of hormones from a single sample.[8][9]Limited: Typically measures one analyte per assay.
Throughput Moderate: Sample preparation can be extensive, though automation is possible.High: Well-suited for screening large numbers of samples.
Cost High initial instrument cost; lower cost per sample for large panels.Lower initial cost; cost per sample can be higher for single analytes.
Best For Comprehensive steroid metabolome analysis, discovery research, and reference method validation.[6][10]Routine analysis of specific hormones, high-throughput screening.[11]

Recommended Hormone Panel for this compound Assessment

Given this compound's established estrogenic activity, a targeted hormone panel should be analyzed to characterize its effects on the hypothalamic-pituitary-gonadal (HPG) axis.

  • Estrogens (Estradiol E2, Estrone E1): To directly quantify the primary estrogenic impact.

  • Progesterone (P4): To assess any potential progestogenic or anti-progestogenic activity.[1]

  • Androgens (Testosterone): To check for effects on androgen levels or metabolism.

  • Gonadotropins (Luteinizing Hormone - LH, Follicle-Stimulating Hormone - FSH): To evaluate the feedback effects on the pituitary gland. Estrogenic compounds typically suppress LH and FSH secretion.

Experimental Protocols

Protocol 1: Multi-Steroid Profiling by LC-MS/MS

This protocol provides a robust method for the simultaneous quantification of estradiol, estrone, progesterone, and testosterone in serum or plasma.

A. Materials and Reagents

  • Biological samples (Serum/Plasma)

  • Internal Standards (isotope-labeled versions of each analyte)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Methyl tert-butyl ether (MTBE)

  • Water, HPLC grade

  • Formic Acid

  • Supported Liquid Extraction (SLE) or Solid Phase Extraction (SPE) cartridges/plates

  • 96-well collection plates

  • Plate sealer and vortex mixer

  • Nitrogen evaporator

B. Sample Preparation

  • Thaw frozen serum or plasma samples on ice. Vortex briefly to ensure homogeneity.

  • Aliquot 100 µL of each sample, calibrator, or quality control (QC) into a 96-well plate.[10]

  • Add 10 µL of the internal standard working solution to each well.[3]

  • Protein Precipitation: Add 200 µL of cold acetonitrile to each well. Mix thoroughly by vortexing for 1 minute to precipitate proteins.[3][10]

  • Centrifuge the plate at 4000 x g for 10 minutes to pellet the precipitated protein.

  • Liquid-Liquid Extraction: Transfer the supernatant to a clean tube. Add 1 mL of MTBE and vortex for 5 minutes.[10]

  • Centrifuge at 4000 x g for 5 minutes. The upper organic layer contains the steroids.

  • Transfer the organic layer to a new 96-well plate and evaporate to dryness under a gentle stream of nitrogen at 40-50°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol/water.[3] Seal the plate and vortex for 1 minute. The sample is now ready for injection.

C. LC-MS/MS Conditions

  • LC System: UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Methanol with 0.1% Formic Acid.

  • Gradient: A typical gradient runs from 30% B to 95% B over 10-15 minutes.

  • Flow Rate: 0.3-0.4 mL/min.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, operated in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor/product ion transitions for each analyte and internal standard must be optimized.

D. Data Analysis

  • Quantify analytes by calculating the peak area ratio of the analyte to its corresponding internal standard.

  • Generate a calibration curve using known concentrations of standards.

  • Determine the concentration of analytes in the unknown samples by interpolating from the calibration curve.

Quantitative Performance The following table summarizes typical lower limits of quantification (LLOQ) for a panel of steroids using a validated LC-MS/MS method.[3][10]

HormoneTypical LLOQ (ng/mL)
Estradiol (E2)0.005 - 0.02
Estrone (E1)0.01 - 0.05
Progesterone (P4)0.05 - 0.10
Testosterone0.02 - 0.05
Cortisol0.5 - 1.0
Protocol 2: Luteinizing Hormone (LH) Quantification by Sandwich ELISA

This protocol outlines a standard procedure for quantifying a peptide hormone like LH in serum or plasma.

A. Materials and Reagents

  • Commercial LH ELISA Kit (containing pre-coated microplate, detection antibody, standards, wash buffer, substrate, and stop solution).

  • Biological samples (Serum/Plasma), diluted as per kit instructions.

  • Microplate reader capable of measuring absorbance at 450 nm.

  • Deionized water.

  • Squirt bottle, manifold dispenser, or automated plate washer.

B. Assay Procedure

  • Bring all reagents and samples to room temperature before use.

  • Determine the number of wells required for standards, blanks, and samples.

  • Add 100 µL of each Standard, Blank, and sample into the appropriate wells of the pre-coated microplate.

  • Cover the plate and incubate for 80-90 minutes at 37°C.

  • Washing: Aspirate the liquid from each well. Wash each well with ~200 µL of 1x Wash Solution. Repeat the wash process 3 times for a total of four washes. After the last wash, remove any remaining wash buffer by inverting the plate and blotting it against clean paper towels.

  • Detection: Add 100 µL of the biotinylated Detection Antibody solution to each well. Cover and incubate for 50-60 minutes at 37°C.

  • Repeat the wash step as described in step 5.

  • Enzyme Conjugate: Add 100 µL of Streptavidin-HRP Working Solution to each well. Cover and incubate for 30-50 minutes at 37°C.

  • Repeat the wash step, but increase to a total of 5 washes.

  • Substrate Development: Add 90 µL of TMB Substrate Solution to each well. Incubate for 15-25 minutes at 37°C in the dark. A blue color will develop.[12]

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[12]

  • Measurement: Read the optical density (OD) of each well within 5 minutes, using a microplate reader set to 450 nm.

C. Data Analysis

  • Subtract the mean absorbance of the blank from all other absorbance readings.

  • Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.

  • Calculate the concentration of LH in the samples by interpolating their absorbance values from the standard curve. Account for any sample dilution factor.

Visualizations: Pathways and Workflows

Estrogenic_Signaling_Pathway Estrogenic Signaling Pathway of this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ER) This compound->ER Binds Dimer ER Dimerization (Active Complex) ER->Dimer Conformational Change & Dimerization Translocation Nuclear Translocation Dimer->Translocation ERE Estrogen Response Element (ERE) on DNA Translocation->ERE Binds Transcription Target Gene Transcription ERE->Transcription Initiates

Caption: this compound acts by binding to the estrogen receptor, leading to gene transcription.

LCMS_Workflow LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Processing Collect 1. Sample Collection (Serum/Plasma) Spike 2. Spike Internal Standards Collect->Spike Precipitate 3. Protein Precipitation Spike->Precipitate Extract 4. Liquid-Liquid Extraction Precipitate->Extract Dry 5. Evaporation Extract->Dry Reconstitute 6. Reconstitution Dry->Reconstitute Inject 7. LC-MS/MS Injection Reconstitute->Inject Data 8. Data Acquisition (MRM Mode) Inject->Data Integrate 9. Peak Integration & Ratio Calculation Data->Integrate Quantify 10. Quantification via Calibration Curve Integrate->Quantify

Caption: Key steps for steroid hormone quantification using LC-MS/MS.

ELISA_Workflow Sandwich ELISA Experimental Workflow Start Start: Pre-coated Plate Step1 1. Add Standards & Samples Start->Step1 Incubate1 Incubate & Wash Step1->Incubate1 Step2 2. Add Detection Antibody Incubate1->Step2 Incubate2 Incubate & Wash Step2->Incubate2 Step3 3. Add Enzyme Conjugate (HRP) Incubate2->Step3 Incubate3 Incubate & Wash Step3->Incubate3 Step4 4. Add TMB Substrate Incubate3->Step4 Incubate4 Incubate (Dark) Step4->Incubate4 Step5 5. Add Stop Solution Incubate4->Step5 Read 6. Read Absorbance (450 nm) Step5->Read Analyze 7. Analyze Data Read->Analyze

Caption: Workflow for a typical Sandwich ELISA protocol.

References

Application Notes and Protocols for Evaluating the Anti-Implantation Activity of Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the anti-implantation properties of natural compounds. The following information is intended to guide researchers in the evaluation of these compounds as potential non-steroidal contraceptives or as agents to improve uterine receptivity.

Introduction

Implantation of a blastocyst into a receptive endometrium is a critical step in the establishment of pregnancy. This complex process involves a synchronized dialogue between the embryo and the maternal uterus, orchestrated by a symphony of hormones, cytokines, growth factors, and signaling molecules.[1] Natural compounds offer a rich source of chemical diversity for the development of new therapeutics that can modulate this process. The evaluation of their anti-implantation activity requires a multi-pronged approach, employing a range of in vivo, in vitro, and in silico models to elucidate their mechanisms of action and potential clinical utility.

Data Presentation: Quantitative Analysis of Anti-Implantation Activity

The following tables summarize quantitative data for well-characterized natural compounds and synthetic anti-estrogens with known anti-implantation effects. These values can serve as a reference for evaluating novel molecules.

Table 1: In Vivo Anti-Implantation Activity of Selected Compounds in Rats

CompoundLowest Effective Oral Dose (mg/kg/day)Estimated Median Effective Dose (ED50) (mg/kg/day)Anti-fertility Activity (%)Reference
Anordrin105.6100%[2]
Anordiol1.250.4100%[2]
Tamoxifen0.0620.035100%[2]
RU 394110.010.0074100%[2]
Mifepristone (RU-486)8-100%[2]
Jatropha gossypifolia (Ethanolic Extract)400-74.27%[3]
Jatropha gossypifolia (Aqueous Extract)400-46.78%[3]
Bauhinia acuminata (Ethanolic Extract)200--
Piper betle (Alcoholic Extract)500-51%[4]
Piper betle (Aqueous Extract)500-37.2%[4]

Note: Efficacy can vary depending on the animal model, administration route, and specific protocol used.

Table 2: In Vitro Bioactivity of Curcumin

AssayCell Line/SystemEndpointResult (IC50 or Effective Concentration)Reference
Anti-inflammatoryHuman Articular Chondrocytes (LPS-stimulated)Inhibition of IL-1β mRNAIC50 = 14.28 µM[5]
Antibacterial (Biofilm Inhibition)P. aeruginosa, S. mutansReduction in biofilm formation38-47% reduction[6]
AntiproliferativeVarious cancer cell linesInhibition of cell growthVaries by cell line[4][7]

Note: While not direct measures of anti-implantation, these activities on key signaling pathways like NF-κB are relevant to the implantation process.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures, the following diagrams are provided.

G cluster_workflow Experimental Workflow for In Vivo Anti-Implantation Assay start Select healthy, fertile female rats mating Mate with fertile males (2:1 ratio) start->mating check_sperm Check vaginal smear for spermatozoa (Day 1 of pregnancy) mating->check_sperm grouping Separate pregnant rats into control and test groups check_sperm->grouping treatment Administer natural compound or vehicle orally (e.g., Days 1-7) grouping->treatment laparotomy Perform laparotomy on Day 10 under anesthesia treatment->laparotomy observe Examine uterine horns for implantation sites and corpora lutea laparotomy->observe calculate Calculate percentage of anti-implantation activity observe->calculate end Data analysis and conclusion calculate->end

Caption: Workflow for in vivo evaluation of anti-implantation activity.

G cluster_pathway JAK/STAT Signaling Pathway in Implantation LIF LIF/IL-11 Receptor LIF-R / gp130 LIF->Receptor binds JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 dimer p-STAT3 Dimer pSTAT3->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to target_genes Target Gene Expression (e.g., Irg1) nucleus->target_genes regulates receptivity Endometrial Receptivity & Decidualization target_genes->receptivity G cluster_pathway Canonical Wnt/β-catenin Signaling in Implantation Wnt Wnt Ligand Fzd_LRP Frizzled/LRP5/6 Receptor Complex Wnt->Fzd_LRP binds Dsh Dishevelled (Dsh) Fzd_LRP->Dsh activates Dest_complex Destruction Complex (APC, Axin, GSK3β) Dsh->Dest_complex inhibits beta_catenin β-catenin Dest_complex->beta_catenin phosphorylates for degradation ub Ubiquitination & Degradation beta_catenin->ub beta_catenin_stable Stabilized β-catenin beta_catenin->beta_catenin_stable accumulates nucleus Nucleus beta_catenin_stable->nucleus translocates to TCF_LEF TCF/LEF nucleus->TCF_LEF binds target_genes Target Gene Transcription TCF_LEF->target_genes activates implantation Implantation & Decidualization target_genes->implantation

References

Ferujol's potential as a lead compound in drug discovery.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

Ferujol, a natural coumarin isolated from the plant Ferula jaeschkeana, has emerged as a compound of interest in the field of drug discovery.[1] Its primary characterized biological activity is as a postcoital contraceptive agent, demonstrating potent estrogenic effects.[1][2][3] These properties suggest that this compound may serve as a valuable lead compound for the development of novel therapeutics targeting the estrogen receptor (ER). This document provides detailed application notes, quantitative data summaries, and experimental protocols to guide researchers in the evaluation and development of this compound and its analogs.

Chemical Properties

PropertyValueReference
Chemical Formula C₁₉H₂₄O₄[1]
Molar Mass 316.397 g/mol [1]
Class Coumarin[1]
Source Ferula jaeschkeana[1]

Biological Activity and Quantitative Data

This compound's primary mechanism of action is attributed to its potent estrogenic activity.[1][3] In vivo studies have demonstrated its ability to prevent pregnancy in rats when administered postcoitally.[1] The key quantitative data available for this compound is derived from the uterotrophic bioassay, a standard in vivo test for estrogenic activity.

Table 1: In Vivo Estrogenic Potency of this compound

CompoundEffective Postcoital Contraceptive Dose (Rat, Oral)Relative Estrogenic Potency (vs. Ethynylestradiol)Uterotrophic EffectReference
This compound 0.6 mg/kg~10 times less potentSignificant effect at 1/40th of the contraceptive dose[1][3]
Ethynylestradiol Not explicitly stated for direct comparison1 (Reference)Potent uterotrophic agent[3]

Signaling Pathway

Based on its demonstrated estrogenic activity, this compound is presumed to exert its effects through the estrogen receptor signaling pathway. Upon binding to the estrogen receptor (ERα and/or ERβ), this compound likely induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. In the nucleus, the this compound-ER complex binds to Estrogen Response Elements (EREs) on the DNA, modulating the transcription of target genes. This genomic pathway ultimately leads to the observed physiological effects, such as the uterotrophic response.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Binding Dimer This compound-ER Complex (Dimer) ER->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Binding Gene Target Gene Transcription ERE->Gene Modulation Gene->this compound Gene->ER Gene->Dimer

Fig. 1: Proposed Estrogen Signaling Pathway for this compound.

Experimental Protocols

The following are detailed protocols for key experiments to further characterize the activity of this compound.

Protocol 1: In Vivo Uterotrophic Bioassay in Rodents

This protocol is adapted from the OECD Test Guideline 440.[4]

Objective: To assess the estrogenic activity of this compound by measuring the increase in uterine weight in immature or ovariectomized female rats.

Materials:

  • Immature female rats (e.g., Sprague-Dawley), 21-22 days old.

  • This compound.

  • Vehicle (e.g., corn oil).

  • Positive control: 17α-ethynylestradiol.

  • Animal balance, gavage needles, dissection tools.

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least 5 days upon arrival. House them in appropriate conditions with controlled temperature, humidity, and light cycle.

  • Group Allocation: Randomly assign at least 6 animals per group to the following groups:

    • Vehicle control.

    • Positive control (ethynylestradiol at a known effective dose).

    • At least three dose groups of this compound (e.g., 0.1, 0.3, and 1.0 mg/kg/day).

  • Dosing: Administer the test substance or vehicle daily for three consecutive days by oral gavage.

  • Necropsy: Approximately 24 hours after the last dose, euthanize the animals.

  • Uterus Dissection and Weighing: Carefully dissect the uterus, trim away any adhering fat and connective tissue, and record the wet weight of the uterus.

  • Data Analysis: Compare the mean uterine weights of the this compound-treated groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by Dunnett's test). A statistically significant increase in uterine weight indicates estrogenic activity.

Uterotrophic_Workflow A Animal Acclimatization (Immature Female Rats) B Random Group Assignment (n≥6 per group) A->B C Daily Oral Dosing (3 consecutive days) B->C D Necropsy (24h after last dose) C->D E Uterus Dissection and Weighing D->E F Statistical Analysis of Uterine Weights E->F

Fig. 2: Experimental Workflow for the Uterotrophic Bioassay.
Protocol 2: Estrogen Receptor Competitive Binding Assay

This protocol is a generalized method for determining the in vitro binding affinity of this compound to the estrogen receptor.

Objective: To determine the IC₅₀ and relative binding affinity (RBA) of this compound for the estrogen receptor.

Materials:

  • Source of estrogen receptor (e.g., rat uterine cytosol, recombinant human ERα or ERβ).

  • Radiolabeled estradiol ([³H]E₂).

  • Unlabeled estradiol (for standard curve).

  • This compound.

  • Assay buffer.

  • Hydroxylapatite slurry or other separation method.

  • Scintillation counter and vials.

Procedure:

  • Preparation of ER-containing solution: Prepare a cytosol or recombinant ER solution of a known protein concentration.

  • Competitive Binding Reaction: In assay tubes, combine:

    • A fixed concentration of [³H]E₂.

    • Increasing concentrations of unlabeled this compound.

    • A fixed amount of ER preparation.

    • For the standard curve, use increasing concentrations of unlabeled estradiol instead of this compound.

    • Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).

  • Incubation: Incubate the tubes at an appropriate temperature and for a sufficient time to reach equilibrium (e.g., 18-24 hours at 4°C).

  • Separation of Bound and Free Ligand: Add hydroxylapatite slurry to each tube to adsorb the ER-ligand complexes. Centrifuge to pellet the hydroxylapatite.

  • Quantification: Decant the supernatant and wash the pellet. Resuspend the pellet in ethanol and transfer to a scintillation vial with scintillation fluid. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of [³H]E₂ bound against the log concentration of the competitor (this compound or estradiol). Determine the IC₅₀ value (the concentration of the competitor that displaces 50% of the radiolabeled ligand). Calculate the Relative Binding Affinity (RBA) of this compound relative to estradiol.

ER_Binding_Workflow A Prepare ER Solution, [³H]E₂, and this compound Dilutions B Set up Competitive Binding Reaction A->B C Incubate to Equilibrium B->C D Separate Bound and Free Ligand C->D E Quantify Radioactivity D->E F Calculate IC₅₀ and RBA E->F

Fig. 3: Workflow for Estrogen Receptor Competitive Binding Assay.

Potential as a Lead Compound

This compound's defined chemical structure and confirmed in vivo biological activity make it a compelling starting point for a drug discovery program.

Lead_Compound_Logic A This compound (Natural Product) B Known Biological Activity (Estrogenic, Contraceptive) A->B C Structure-Activity Relationship (SAR) Studies B->C D Lead Optimization (Analog Synthesis) C->D E Pharmacokinetic and Toxicological Profiling D->E F Preclinical Candidate Selection E->F

Fig. 4: Logical Progression for this compound as a Lead Compound.

Future Directions:

  • Quantitative In Vitro Characterization: Determination of this compound's IC₅₀, EC₅₀, and binding affinities for ERα and ERβ is essential.

  • Selectivity Profiling: Assessing the binding selectivity of this compound against other nuclear hormone receptors and a broader panel of targets will be crucial for predicting potential off-target effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs can help identify the key structural features responsible for its activity and can lead to the optimization of potency and selectivity.

  • Exploration of Other Therapeutic Areas: Given its estrogenic properties, this compound could be investigated for its potential in managing postmenopausal symptoms or in the context of hormone-dependent cancers, although thorough investigation into its agonist/antagonist profile is required.

Conclusion

This compound represents a promising natural product lead compound with well-documented estrogenic and contraceptive activities. The protocols and data presented here provide a framework for researchers to further investigate its mechanism of action, quantify its in vitro activity, and explore its potential for development into a clinically useful therapeutic agent. The generation of more extensive quantitative data and the exploration of its effects on downstream signaling pathways will be critical in advancing this compound through the drug discovery pipeline.

References

Troubleshooting & Optimization

Improving the yield of Ferujol extraction from plant material.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Ferujol extraction from plant material, primarily Ferula jaeschkeana.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary plant source?

This compound is a sesquiterpenoid coumarin that has been isolated from Ferula jaeschkeana Vatke, a plant belonging to the Apiaceae family.[1][2][3][4][5] It is recognized for its potential biological activities.

Q2: Which solvents are most effective for extracting this compound?

While specific studies on this compound are limited, for coumarins in general, polar solvents are often effective. Ethanol and methanol have shown high extraction yields for compounds from Ferula species.[6] The initial isolation of this compound was achieved using an ethanolic extract, which was then fractionated with hexane, benzene, and chloroform.[1][2] Therefore, a solvent system with moderate to high polarity is recommended as a starting point.

Q3: What are the key factors that influence the yield of this compound extraction?

Several factors can significantly impact the extraction yield of this compound:

  • Solvent Polarity: The choice of solvent is critical. A systematic approach, testing a range of solvents from non-polar to polar, can help identify the optimal choice for this compound.

  • Particle Size: Grinding the plant material to a fine powder increases the surface area available for solvent interaction, which can enhance extraction efficiency.

  • Temperature: Higher temperatures can increase the solubility and diffusion rate of the target compound. However, excessively high temperatures may lead to the degradation of heat-sensitive compounds like some coumarins.[7]

  • Extraction Time: The duration of the extraction process needs to be sufficient to allow for the complete diffusion of the target compound into the solvent.

  • Solid-to-Liquid Ratio: A higher solvent-to-solid ratio generally leads to a better extraction yield, but using excessive solvent can be inefficient and costly.

Q4: What is the general biosynthetic pathway for this compound?

This compound, as a coumarin, is synthesized in plants through the shikimic acid pathway.[8][9][10][11] This pathway starts with precursors from primary metabolism and leads to the formation of aromatic amino acids, which are then converted into various secondary metabolites, including coumarins.

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction and provides potential solutions.

Problem Potential Cause Troubleshooting Steps
Low or No Yield of Crude Extract Improper Solvent Selection: The solvent may not be suitable for solubilizing this compound.- Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, methanol). - Consider using a mixture of solvents to optimize polarity.
Inadequate Grinding of Plant Material: Large particle size reduces the surface area for extraction.- Ensure the plant material is finely and uniformly ground.
Insufficient Extraction Time: The extraction duration may be too short for complete diffusion.- Increase the extraction time and monitor the yield at different time points to determine the optimum duration.
Suboptimal Solid-to-Liquid Ratio: Too little solvent may not be enough to extract the compound effectively.- Increase the volume of solvent relative to the amount of plant material.
Low Purity of the Extract Co-extraction of Impurities: The chosen solvent may be extracting a wide range of other compounds along with this compound.- Employ a multi-step extraction process, starting with a non-polar solvent to remove lipids and other non-polar impurities before extracting with a more polar solvent. - Utilize chromatographic techniques like column chromatography for purification.
Inconsistent Yields Between Batches Variability in Plant Material: The concentration of this compound can vary depending on the age, part of the plant used, and growing conditions.- Standardize the collection of plant material (e.g., same plant part, same season). - Ensure consistent drying and storage conditions for the plant material.
Inconsistent Extraction Parameters: Variations in temperature, time, or solvent ratio will lead to inconsistent results.- Carefully control and document all extraction parameters for each batch.
Suspected Degradation of this compound High Extraction Temperature: this compound, like many other natural products, may be sensitive to heat.- Use lower extraction temperatures or employ non-thermal extraction methods like ultrasound-assisted extraction (UAE). - If using heat, minimize the duration of exposure.
Exposure to Light or Air: Some compounds can be degraded by light or oxidation.- Protect the extraction setup from direct light. - Consider performing the extraction under an inert atmosphere (e.g., nitrogen).
Inappropriate pH: The pH of the extraction medium can affect the stability of the target compound.[12]- Maintain a neutral or slightly acidic pH during extraction.

Data on Extraction Parameters

Table 1: Effect of Solvent Polarity on the Extraction Yield of Phenolic Compounds from Ferula communis

SolventYield (%)
Ethanol15.25 ± 1.0
Methanol15.0 ± 1.2
Water7.9 ± 0.25
Acetone2.6 ± 0.05
Ethyl Acetate2.3 ± 0.02

Data adapted from a study on Ferula communis and is for illustrative purposes.

Table 2: Effect of Extraction Method on the Yield of Essential Oil from Fennel (Foeniculum vulgare)

Extraction MethodYield (%)
Microwave-Assisted Extraction (MAE)Higher Yield
Supercritical Fluid Extraction (SFE)Moderate Yield
HydrodistillationLower Yield

This table provides a qualitative comparison based on a study on Foeniculum vulgare.[6]

Experimental Protocols

The following are generalized protocols for the extraction of this compound from Ferula jaeschkeana plant material. Optimization of these protocols is recommended for achieving the best results.

Protocol 1: Maceration (Cold Extraction)
  • Preparation of Plant Material:

    • Dry the aerial parts or roots of Ferula jaeschkeana in the shade or in an oven at a low temperature (40-50°C) until a constant weight is achieved.

    • Grind the dried plant material into a fine powder using a mechanical grinder.

  • Extraction:

    • Weigh the powdered plant material and place it in a sealed container (e.g., an Erlenmeyer flask).

    • Add ethanol (95%) to the container at a solid-to-solvent ratio of 1:10 (w/v).

    • Seal the container and keep it at room temperature for 48-72 hours with occasional shaking.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

    • Wash the residue with a small amount of fresh solvent to ensure maximum recovery.

    • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 50°C.

  • Fractionation (Optional):

    • The crude ethanolic extract can be further fractionated using solvents of different polarities (e.g., hexane, chloroform) to separate compounds based on their solubility.

Protocol 2: Ultrasound-Assisted Extraction (UAE)
  • Preparation of Plant Material:

    • Follow the same procedure as in Protocol 1 for drying and grinding the plant material.

  • Extraction:

    • Place a known amount of the powdered plant material in an extraction vessel.

    • Add ethanol (95%) at a solid-to-solvent ratio of 1:10 (w/v).

    • Place the vessel in an ultrasonic bath.

    • Sonicate the mixture for a specified period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-50°C).

  • Filtration and Concentration:

    • Follow the same procedure as in Protocol 1 for filtration and concentration of the extract.

Visualizations

Biosynthesis of Coumarins via the Shikimic Acid Pathway

The following diagram illustrates the general biosynthetic pathway leading to the formation of coumarins, the class of compounds to which this compound belongs.

Coumarin_Biosynthesis PEP Phosphoenolpyruvate Shikimate Shikimic Acid PEP->Shikimate Shikimate Pathway (Multiple Steps) E4P Erythrose 4-phosphate E4P->Shikimate Shikimate Pathway (Multiple Steps) Chorismate Chorismic Acid Shikimate->Chorismate Phenylalanine L-Phenylalanine Chorismate->Phenylalanine Cinnamic_Acid trans-Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Umbelliferone Umbelliferone (Simple Coumarin) p_Coumaric_Acid->Umbelliferone Hydroxylation & Lactonization This compound This compound (Sesquiterpenoid Coumarin) Umbelliferone->this compound Prenylation & other modifications

Caption: Generalized biosynthetic pathway of coumarins.

General Workflow for this compound Extraction and Isolation

This diagram outlines the logical steps involved in the extraction and isolation of this compound from plant material.

Extraction_Workflow Plant_Material Plant Material (Ferula jaeschkeana) Drying Drying Plant_Material->Drying Grinding Grinding Drying->Grinding Extraction Extraction (e.g., Maceration, UAE) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Purification (Column Chromatography) Crude_Extract->Purification Pure_this compound Pure this compound Purification->Pure_this compound

Caption: Workflow for this compound extraction and isolation.

References

Stability and proper storage conditions for Ferujol powder.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ferujol Powder

Frequently Asked Questions (FAQs)

Q1: What are the ideal short-term and long-term storage conditions for this compound powder?

A1: For optimal stability, this compound powder should be stored in a cool, dry, and dark environment.[1][2][3] Short-term storage (weeks to months) is acceptable at 2-8°C. For long-term storage (months to years), it is recommended to store the powder at -20°C or lower in a tightly sealed container to minimize degradation.[4]

Q2: How sensitive is this compound powder to light and air?

A2: As a coumarin compound, this compound is likely sensitive to light and may undergo photodegradation.[5][6] Exposure to air can lead to oxidation.[2] Therefore, it is crucial to store this compound powder in an opaque, airtight container.[2][3] The use of amber glass vials is recommended.

Q3: Can I store this compound powder at room temperature?

A3: While some coumarins are stable at room temperature for short periods, it is generally not recommended for long-term storage of this compound powder.[6][7] Elevated temperatures can accelerate the degradation of phytochemicals.[8][9] If room temperature storage is unavoidable, ensure the powder is in a desiccator to protect it from humidity and away from direct light.[1]

Q4: What is the expected shelf-life of this compound powder?

A4: The shelf-life of this compound powder has not been specifically determined. However, when stored under ideal conditions (frozen, dry, dark, and airtight), similar phytochemical powders can be stable for one to two years or even longer.[4] It is advisable to re-test the purity of the powder periodically, especially for long-term studies.

Q5: Are there any solvents that should be avoided when working with this compound?

A5: While specific solvent compatibility for this compound is not documented, coumarins can be susceptible to hydrolysis, particularly in alkaline aqueous solutions.[6][10] It is best to prepare solutions fresh and avoid high pH conditions if possible. For preparing stock solutions, anhydrous DMSO or ethanol are common choices for coumarin compounds.

Troubleshooting Guide

Issue Possible Cause Related to Stability/Storage Recommended Action
Inconsistent or unexpected experimental results. Degradation of this compound powder due to improper storage (exposure to light, heat, or moisture).1. Verify the storage conditions of your Ferujor powder. 2. Use a fresh, properly stored aliquot of the powder. 3. Perform a purity check of your current stock (e.g., using HPLC or LC-MS).
Difficulty dissolving the powder. The powder may have absorbed moisture, leading to clumping.1. Ensure the powder is stored in a desiccated environment. 2. Gently warm the powder to room temperature before opening the container to prevent condensation.
Change in powder color or appearance. This could be a sign of degradation or contamination.1. Discard the powder if significant changes are observed. 2. Always store the powder protected from light.[1][2]

Summary of Recommended Storage Conditions

Parameter Recommendation Rationale
Temperature Short-term (weeks): 2-8°C Long-term (months/years): -20°C or -80°C[4]To slow down chemical degradation.[2][8]
Light Store in the dark (e.g., amber vial, in a cabinet).[1][2]To prevent photodegradation.[6]
Humidity Store in a dry environment (e.g., with desiccant).[1]To prevent hydrolysis and microbial growth.[1][2]
Atmosphere Store in a tightly sealed, airtight container. Consider flushing with an inert gas (e.g., argon or nitrogen) for long-term storage.To minimize oxidation.[2]

Experimental Protocol: General Method for Assessing Phytochemical Powder Stability

This protocol outlines a general approach to assess the stability of a phytochemical powder like this compound under different conditions.

1. Materials:

  • This compound powder (or other phytochemical powder)
  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)
  • pH buffers
  • Analytical HPLC or UPLC system with a suitable detector (e.g., UV-Vis or MS)
  • Temperature and humidity-controlled stability chambers
  • Light-exposure chamber (photostability chamber)
  • Airtight, amber glass vials

2. Procedure:

  • Initial Analysis (Time Zero):
  • Prepare a standard stock solution of the powder in a suitable solvent.
  • Develop an HPLC/UPLC method to obtain a sharp, well-defined peak for the compound.
  • Record the initial purity and concentration of the compound. This will serve as your baseline.
  • Sample Preparation for Stability Study:
  • Aliquot the powder into several amber glass vials.
  • Expose the vials to different environmental conditions:
  • Temperature: 4°C, 25°C, 40°C
  • Humidity: Ambient and elevated (e.g., 75% RH)
  • Light: In a photostability chamber and in the dark (control)
  • Time-Point Analysis:
  • At regular intervals (e.g., 1, 3, 6, 12 months), retrieve a vial from each condition.
  • Prepare a solution from the stored powder at the same concentration as the initial analysis.
  • Analyze the sample using the established HPLC/UPLC method.
  • Data Analysis:
  • Compare the peak area of the compound at each time point to the initial (time zero) peak area to determine the percentage of degradation.
  • Observe the appearance of any new peaks, which may indicate degradation products.

Visualizations

G cluster_0 Troubleshooting Workflow for Unexpected Results A Unexpected Experimental Results B Check Experimental Protocol and Reagents A->B C Is the Compound Stability a Potential Issue? B->C D Review Compound Storage Conditions C->D Yes H Problem Persists: Investigate Other Variables C->H No E Run a Purity Check on the Compound (e.g., HPLC) D->E F Use a Fresh Aliquot of the Compound E->F G Problem Resolved F->G

Caption: Troubleshooting workflow for unexpected experimental results.

G cluster_1 Recommended Storage for Phytochemical Powders A This compound Powder B Cool A->B C Dry A->C D Dark A->D E Airtight A->E F Long-Term Storage: -20°C B->F G Short-Term Storage: 2-8°C B->G H Use Desiccant C->H I Amber Glass Vial D->I J Tightly Sealed Container E->J

Caption: Key storage conditions for phytochemical powders.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Coumarin Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the poor oral bioavailability of coumarin compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor oral bioavailability of many coumarin compounds?

A1: The low oral bioavailability of coumarin compounds is primarily attributed to three main factors:

  • Poor Aqueous Solubility: Many coumarin derivatives are lipophilic and have low solubility in gastrointestinal fluids, which is a critical prerequisite for absorption.

  • Extensive First-Pass Metabolism: Coumarins are often rapidly metabolized in the gut wall and liver, primarily by cytochrome P450 (CYP) enzymes, before they can reach systemic circulation.[1]

  • Active Efflux: Some coumarin compounds are substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the compounds from intestinal epithelial cells back into the gut lumen, thereby reducing their net absorption.

Q2: What are the main strategies to improve the oral bioavailability of coumarin compounds?

A2: Several strategies can be employed to overcome the challenges of poor oral bioavailability:

  • Nanoformulation: Encapsulating coumarin compounds in nanocarriers can enhance their solubility, protect them from degradation, and facilitate their absorption. Common nanoformulations include:

    • Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles: These biodegradable and biocompatible polymers can encapsulate hydrophobic drugs, improving their dissolution and bioavailability.[2]

    • Solid Dispersions: Dispersing the coumarin compound in a hydrophilic polymer matrix at a molecular level can increase its dissolution rate.

    • Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, which can improve the solubility and absorption of lipophilic drugs.

  • Prodrug Approach: This strategy involves chemically modifying the coumarin molecule to create a more soluble and/or permeable derivative (a prodrug) that is converted back to the active parent drug within the body. A coumarin-based prodrug of meptazinol showed a four-fold increase in oral bioavailability in rats.[3]

  • Structural Modification: Altering the chemical structure of the coumarin molecule by adding or modifying functional groups can improve its physicochemical properties, such as solubility and permeability.

  • Use of Absorption Enhancers: These agents can improve drug absorption by increasing membrane permeability. For instance, the bioavailability of coumarin in a transdermal delivery system was significantly increased with the use of a sorption promoter.[4]

Q3: How can I determine if my coumarin compound is a substrate for P-glycoprotein (P-gp) efflux?

A3: The Caco-2 cell permeability assay is a standard in vitro method to investigate P-gp mediated efflux. This is done by comparing the apparent permeability coefficient (Papp) of your compound in the apical-to-basolateral (A-B) direction with the basolateral-to-apical (B-A) direction. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a strong indication that the compound is a substrate for active efflux.

Troubleshooting Guides

Low Yield or Poor Encapsulation Efficiency in PLGA Nanoparticle Formulation
Problem Possible Cause Troubleshooting Steps
Low Nanoparticle Yield Incomplete precipitation of the polymer.- Ensure complete evaporation of the organic solvent. - Optimize the centrifugation speed and time to effectively pellet the nanoparticles.
Poor Encapsulation Efficiency Drug leakage into the external aqueous phase during formulation.- Optimize the polymer-to-drug ratio. - Use a higher concentration of stabilizer (e.g., PVA) in the external aqueous phase. - Perform the emulsification step at a lower temperature (on an ice bath) to reduce drug partitioning into the aqueous phase.
Large Particle Size or Polydispersity Inefficient emulsification.- Increase the sonication power or time. - Optimize the concentration of the stabilizer. - Ensure rapid addition of the organic phase to the aqueous phase under vigorous stirring.
Issues with Caco-2 Permeability Assays
Problem Possible Cause Troubleshooting Steps
Low Apparent Permeability (Papp) for a Known High-Permeability Compound Poor cell monolayer integrity.- Check the transepithelial electrical resistance (TEER) values of the Caco-2 monolayer before and after the experiment. A significant drop in TEER indicates compromised integrity. - Ensure cells are properly seeded and cultured for at least 21 days to allow for differentiation and formation of tight junctions.
High Variability in Papp Values Inconsistent cell monolayers or experimental conditions.- Standardize cell seeding density and culture conditions. - Ensure consistent incubation times and temperatures. - Use a positive control (e.g., propranolol for high permeability) and a negative control (e.g., mannitol for low permeability) in each assay plate to assess the validity of the experiment.
Low Compound Recovery Adsorption of the compound to the plate or cellular uptake.- Use low-binding plates. - Analyze the compound concentration in the cell lysate to determine the extent of cellular accumulation.

Quantitative Data Summary

Table 1: In Vivo Pharmacokinetic Parameters of Different Coumarin Formulations in Rats
FormulationCompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)Reference
Coumarin Suspension Coumarin2003 µg/mL--100[5]
Coumarin-PLGA Nanoparticles Curcumin----560[2]
Meptazinol Solution Meptazinol----100[3]
Coumarin-based Prodrug of Meptazinol Meptazinol Prodrug----400[3]
Furoxan/Coumarin Hybrid CY-14S-4A83-945.9 ± 452.50.2 ± 0.21308.0 ± 461.7-[6][7]
Furoxan/Coumarin Hybrid CY-16S-4A43-1209.6 ± 481.90.1 ± 0.1668.6 ± 181.8-[6][7]
Furoxan/Coumarin Hybrid CY-16S-4A93-9376.2 ± 4205.60.1 ± 0.03845.1 ± 1773.4-[6][7]

Note: Direct comparison is challenging due to variations in experimental conditions and coumarin derivatives across studies.

Table 2: Caco-2 Permeability of Various Coumarin Compounds
CompoundPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux RatioPermeability ClassificationReference
18 Different Coumarins 41 - 21018 - 70< 1High[8][9]
RGD Peptidomimetic ---Low[10]
Coumarin-based cyclic prodrug of RGD peptidomimetic 5-6 fold higher than parent--High[10]

Experimental Protocols

Protocol 1: Preparation of Coumarin-Loaded PLGA Nanoparticles by Emulsification-Solvent Evaporation
  • Organic Phase Preparation: Dissolve a known amount of PLGA and the coumarin compound in a suitable organic solvent (e.g., dichloromethane).

  • Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer, such as polyvinyl alcohol (PVA).

  • Emulsification: Add the organic phase to the aqueous phase while sonicating on an ice bath to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection and Washing: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the nanoparticles multiple times with deionized water to remove excess stabilizer and unencapsulated drug.

  • Lyophilization: Resuspend the washed nanoparticles in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.

Protocol 2: Caco-2 Cell Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and the formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity.

  • Transport Study (Apical to Basolateral):

    • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add the test compound solution in transport buffer to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate the plate at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the basolateral compartment and replace with fresh buffer.

  • Transport Study (Basolateral to Apical):

    • Follow the same procedure as above, but add the test compound to the basolateral compartment and sample from the apical compartment.

  • Sample Analysis: Analyze the concentration of the coumarin compound in the collected samples using a suitable analytical method, such as HPLC or LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the filter membrane, and C₀ is the initial concentration of the drug in the donor compartment.

Protocol 3: In Vivo Pharmacokinetic Study in Rats
  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the experiment with free access to food and water.

  • Fasting: Fast the rats overnight (12-18 hours) before drug administration, with free access to water.

  • Drug Administration:

    • Oral (PO): Administer the coumarin formulation (e.g., suspension, nanoformulation) to the rats via oral gavage.

    • Intravenous (IV): Administer a solution of the coumarin compound in a suitable vehicle (e.g., saline with a co-solvent) via the tail vein to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the concentration of the coumarin compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and oral bioavailability (F%) using appropriate software. Oral bioavailability is calculated as: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[11]

Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulation Formulation Strategy Selection (Nanoformulation, Prodrug, etc.) Preparation Preparation of Formulation Formulation->Preparation Characterization Physicochemical Characterization (Size, Encapsulation Efficiency, etc.) Preparation->Characterization Solubility Solubility Studies Characterization->Solubility Dissolution In Vitro Dissolution Solubility->Dissolution Caco2 Caco-2 Permeability Assay Dissolution->Caco2 PK_Study Pharmacokinetic Study in Rats Caco2->PK_Study Data_Analysis Data Analysis (AUC, Cmax, Bioavailability) PK_Study->Data_Analysis P_glycoprotein_Efflux cluster_membrane Intestinal Epithelial Cell Membrane cluster_inside Intracellular cluster_outside Gut Lumen Pgp P-glycoprotein (P-gp) Coumarin_out Coumarin Pgp->Coumarin_out Active Efflux ADP ADP + Pi Pgp->ADP Coumarin_in Coumarin Coumarin_in->Pgp Coumarin_out->Coumarin_in Passive Diffusion ATP ATP ATP->Pgp Coumarin_Metabolism cluster_cyp450 Liver Microsomes (Hepatocyte) Coumarin Coumarin CYP2A6 CYP2A6 Coumarin->CYP2A6 CYP_other Other CYPs (e.g., CYP1A1, CYP1A2) Coumarin->CYP_other Metabolite_7OH 7-Hydroxycoumarin (Major Metabolite) CYP2A6->Metabolite_7OH Metabolite_oHPAA o-Hydroxyphenylacetic acid (Minor, potentially toxic) CYP_other->Metabolite_oHPAA Conjugation Phase II Conjugation (Glucuronidation/Sulfation) Metabolite_7OH->Conjugation Excretion Excretion Conjugation->Excretion

References

Managing variability in in vivo responses to Ferujol treatment.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ferujol in in vivo experiments. This resource aims to address potential sources of variability in experimental outcomes and offer standardized protocols to enhance data reproducibility.

Frequently Asked Questions (FAQs)

Q1: We are observing significant inter-individual variation in the uterine weight response to this compound in our rat model. What are the potential causes?

A1: High variability in the uterotrophic response to this compound, an estrogenic compound, can stem from several factors:

  • Genetic Variability: Different rat strains can exhibit varied sensitivity to estrogenic compounds. It is crucial to use a consistent, well-characterized strain throughout your studies.

  • Age and Weight: The age and weight of the animals at the start of the experiment are critical. Immature female rats, for instance, are highly sensitive to estrogens due to low endogenous hormone levels. Ensure that all animals are within a narrow age and weight range.[1]

  • Diet: Some animal chows may contain phytoestrogens (e.g., from soy or alfalfa) that can interfere with the action of this compound. Using a standardized, phytoestrogen-free diet is recommended to reduce this source of variability.

  • Gavage Technique: Inconsistent oral gavage technique can lead to variable dosing and stress, which can impact physiological responses. Ensure all personnel are properly trained and consistent in their administration method.

  • Compound Formulation: The stability and homogeneity of the this compound formulation are critical. Ensure the compound is fully dissolved or uniformly suspended in the vehicle for consistent dosing.

Q2: Our in vivo results with this compound are not consistent with our in vitro predictions of estrogenic activity. Why might this be?

A2: Discrepancies between in vitro and in vivo results are common and can be attributed to several factors related to the biological complexity of a whole-organism system:

  • Pharmacokinetics: this compound's absorption, distribution, metabolism, and excretion (ADME) profile in vivo will significantly impact its bioavailability at the target tissue (the uterus). In vitro assays do not account for these processes.

  • Metabolism: The parent compound, this compound, may be metabolized in the liver or other tissues into more or less active metabolites. This metabolic conversion is not typically modeled in simple in vitro systems.

  • Protein Binding: In the bloodstream, this compound may bind to plasma proteins, which can affect its availability to bind to estrogen receptors in target tissues.

  • Homeostatic Mechanisms: In vivo systems have complex feedback loops and homeostatic mechanisms that can counteract or modulate the effects of an exogenous estrogenic compound.

Q3: We observed a biphasic or non-linear dose-response curve with this compound. Is this expected?

A3: Yes, non-linear or biphasic dose-response curves can be observed with compounds like this compound that interact with hormonal systems. At lower doses, this compound may exhibit primarily phytoestrogenic and antioxidant effects. At higher concentrations, it has been suggested to induce mitochondrial dysfunction, which could lead to cytotoxic effects and a different physiological response. It is crucial to perform a comprehensive dose-response study to fully characterize the activity of this compound in your specific model.

Troubleshooting Guides

Issue 1: High Variability in Uterine Wet Weight Measurements
Potential Cause Troubleshooting Step Recommended Action
Animal-Related Factors Inconsistent age, weight, or strain of animals.Standardize the animal model. Use animals from a single supplier, with a narrow age (e.g., 21-22 days for immature rat uterotrophic assay) and body weight range.
Presence of phytoestrogens in the diet.Switch to a certified phytoestrogen-free diet for at least one week prior to and during the study.
Compound & Formulation Inconsistent dosing due to poor formulation.Validate the formulation protocol. Ensure this compound is fully solubilized or forms a homogenous suspension. Prepare fresh formulations regularly.
Degradation of this compound in the formulation.Assess the stability of this compound in the chosen vehicle over the duration of the experiment. Store stock solutions and formulations appropriately.
Procedural Inconsistencies Variable gavage technique or injection volume.Standardize the administration protocol. Ensure all technicians use the same technique and that dosing volumes are accurately calculated based on daily body weights.
Inconsistent necropsy and tissue collection.Follow a strict and consistent protocol for euthanasia, dissection, and trimming of the uterus to ensure uniform measurements of uterine wet weight.
Issue 2: Lack of Expected Estrogenic Response
Potential Cause Troubleshooting Step Recommended Action
Dosing Issues The administered dose is too low.Conduct a dose-response study to determine the optimal effective dose in your model. The reported effective contraceptive dose in rats is a single oral administration of 0.6 mg/kg.[2]
Poor bioavailability of the formulation.Evaluate different vehicle formulations to improve the absorption of this compound.
Animal Model The chosen animal model is not responsive.This compound has shown contraceptive efficacy in rats but not in hamsters.[2] Ensure your chosen species is appropriate.
Assay Timing The duration of the treatment is insufficient.For the uterotrophic assay, a standard protocol involves three consecutive days of administration.[1] Ensure the treatment duration is adequate to elicit a response.

Data Presentation

Disclaimer: The following tables provide illustrative pharmacokinetic and pharmacodynamic data for this compound based on general principles of phytoestrogens. Specific, published data for this compound is limited, and these tables should be used for representative purposes only.

Table 1: Illustrative Pharmacokinetic Parameters of this compound in Rats
ParameterValueDescription
Bioavailability (Oral) ~ 20-40%Estimated oral bioavailability.
Tmax (Time to Peak Plasma Concentration) 1-2 hoursTime to reach maximum concentration in plasma after oral administration.
Cmax (Peak Plasma Concentration) Dose-dependentMaximum plasma concentration achieved.
Half-life (t1/2) 4-6 hoursTime for the plasma concentration to reduce by half.
Metabolism Hepatic (primarily)Primarily metabolized in the liver.
Excretion Renal and fecalExcreted through urine and feces.
Table 2: Illustrative Dose-Response Data for this compound in a Rat Uterotrophic Assay
Dose (mg/kg/day, oral)Mean Uterine Wet Weight (mg) ± SD% Increase Over Vehicle Control
Vehicle Control (Corn Oil)30.5 ± 4.20%
0.0545.2 ± 6.848%
0.168.9 ± 9.1126%
0.395.3 ± 12.5212%
0.6110.7 ± 15.3263%
Ethynylestradiol (0.01 mg/kg)125.4 ± 18.1311%

Experimental Protocols

Key Experiment: Rat Uterotrophic Bioassay

This protocol is designed to assess the estrogenic activity of this compound by measuring the increase in uterine weight in immature female rats.

1. Animals and Housing:

  • Species: Immature female Sprague-Dawley or Wistar rats.

  • Age: 20 days old at the start of acclimatization.

  • Housing: House animals in a controlled environment (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle).

  • Diet: Provide a phytoestrogen-free diet and water ad libitum.

  • Acclimatization: Acclimatize animals for at least 5 days before the start of the experiment.

2. Experimental Groups:

  • Group 1: Vehicle Control (e.g., corn oil).

  • Group 2-5: this compound at increasing dose levels (e.g., 0.05, 0.1, 0.3, 0.6 mg/kg/day).

  • Group 6: Positive Control (e.g., 0.01 mg/kg/day ethynylestradiol).

  • Minimum of 6 animals per group.

3. Formulation and Administration:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final dosing concentrations in the vehicle (e.g., corn oil). The final concentration of the initial solvent should be minimal (e.g., <1%).

  • Administer the formulation or vehicle control daily for three consecutive days via oral gavage.

  • Adjust the dosing volume based on the most recent body weight measurement.

4. Observations and Measurements:

  • Record clinical signs daily.

  • Measure body weight daily.

  • On day 4 (approximately 24 hours after the last dose), euthanize the animals.

  • Carefully dissect the uterus, trim away fat and connective tissue, and record the wet weight.

5. Data Analysis:

  • Calculate the mean and standard deviation of uterine weights for each group.

  • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the treatment groups to the vehicle control.

Visualizations

Signaling Pathways

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER_HSP ER-HSP Complex This compound->ER_HSP Enters Cell ER Estrogen Receptor (ERα/ERβ) ER_this compound This compound-ER Complex ER->ER_this compound This compound Binds HSP HSP90 ER_HSP->ER HSP90 Dissociates Dimer Dimerized This compound-ER Complex ER_this compound->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Translocates to Nucleus & Binds ERE Gene Target Gene Transcription ERE->Gene Initiates Response Cellular Response (e.g., Uterine Growth) Gene->Response Leads to

Caption: Estrogen receptor signaling pathway activated by this compound.

Experimental Workflow

Troubleshooting_Workflow A High In Vivo Variability Observed B Review Experimental Design & Protocol A->B C Animal-Related Factors B->C Check D Compound & Formulation B->D Check E Procedural Factors B->E Check F Standardize Animal Strain, Age, Weight & Diet C->F G Validate Compound Purity, Formulation & Stability D->G H Standardize Dosing Technique & Tissue Collection E->H I Re-run Experiment with Optimized Protocol F->I G->I H->I J Analyze and Compare Data I->J K Variability Reduced J->K Yes L Variability Persists J->L No M Consult Literature for Compound-Specific Effects L->M

Caption: Workflow for troubleshooting variability in in vivo experiments.

References

How to avoid degradation of Ferujol during experimental procedures.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ferujol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental procedures, with a focus on preventing its degradation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Potential Cause Recommended Solution
Loss of compound activity or inconsistent results over time. Degradation of this compound in solution.Prepare fresh solutions of this compound for each experiment. If storage is necessary, store in a tightly sealed vial, protected from light, at -20°C or below for short periods. For longer-term storage, consider storing as a dry powder at low temperature.
Color change in this compound solution (e.g., yellowing). Oxidation of the phenolic hydroxyl group.Use deoxygenated solvents to prepare solutions. Work under an inert atmosphere (e.g., nitrogen or argon) when possible, especially for long-term experiments. Avoid exposure to strong oxidizing agents.
Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS). Photodegradation or hydrolysis.Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil. Control the pH of your experimental medium; avoid strongly basic conditions (pH > 8) to minimize hydrolysis of the lactone ring.
Precipitation of the compound from aqueous solutions. Poor aqueous solubility and potential degradation.This compound has low water solubility. Use co-solvents such as DMSO or ethanol to prepare stock solutions. When diluting into aqueous buffers, ensure the final concentration of the organic solvent is compatible with your experimental system and does not cause precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of this compound and how does it influence its stability?

A1: this compound is 8-{[(2E)-3,7-Dimethyloct-2-en-1-yl]oxy}-7-hydroxy-2H-1-benzopyran-2-one. Its structure contains a 7-hydroxycoumarin core, which is known to be susceptible to photodegradation.[1][2] The lactone ring in the coumarin structure can undergo hydrolysis, particularly under basic conditions. The prenyl-like ether linkage at the 8-position may also be a site for oxidative degradation.

Q2: What are the primary factors that can cause this compound to degrade?

A2: The main factors contributing to the degradation of this compound are exposure to light (photodegradation), high pH (hydrolysis), and the presence of oxidizing agents (oxidation). Temperature can accelerate these degradation processes.

Q3: How should I store solid this compound?

A3: Solid this compound should be stored in a cool, dark, and dry place. For long-term storage, it is recommended to keep it in a tightly sealed container at -20°C or below.

Q4: What is the best way to prepare and store this compound solutions?

A4: It is highly recommended to prepare this compound solutions fresh for each experiment. If you need to store solutions, use a non-aqueous, aprotic solvent like DMSO or ethanol to prepare a concentrated stock solution. Store stock solutions in small aliquots in amber vials at -20°C or -80°C to minimize freeze-thaw cycles and light exposure. When preparing working solutions in aqueous media, use buffers with a neutral or slightly acidic pH.

Q5: Are there any specific wavelengths of light I should be concerned about?

A5: 7-hydroxycoumarins typically absorb UV light in the range of 320-360 nm. Exposure to light in this range, as well as broad-spectrum daylight, should be minimized to prevent photodegradation.

Q6: Can the presence of metals affect this compound's stability?

A6: Yes, metal ions can potentially chelate with the hydroxyl and ether groups of this compound, which may promote oxidative degradation. It is advisable to use metal-free buffers and reagents when working with this compound, or to use a chelating agent like EDTA if metal contamination is a concern and compatible with your experiment.

Data on Factors Affecting Coumarin Stability

The following table summarizes the key factors known to affect the stability of coumarins with structural similarities to this compound. This data is qualitative and intended to guide experimental design.

Factor Effect on Stability Recommendations Supporting Evidence
Light High risk of photodegradation, leading to dimerization or other structural changes.Work in a dark or low-light environment. Use amber glassware or foil-wrapped containers.Prenylated coumarins like umbelliprenin are known to undergo photodegradation via cycloaddition.[3] 7-hydroxycoumarins are also known to be photosensitive.[4]
pH Unstable in basic conditions (pH > 8) due to hydrolysis of the lactone ring. More stable in neutral to slightly acidic conditions.Maintain the pH of aqueous solutions between 4 and 7.The lactone ring of coumarins is susceptible to base-catalyzed hydrolysis.
Oxygen Potential for oxidative degradation of the phenolic hydroxyl group and the prenyl-like side chain.Use deoxygenated solvents. Consider working under an inert atmosphere for sensitive, long-term experiments.Phenolic compounds are generally susceptible to oxidation.
Temperature Higher temperatures can accelerate the rates of all degradation pathways.Store solutions at low temperatures (-20°C or -80°C). Avoid heating solutions unless absolutely necessary and for the shortest possible time.As a general principle of chemical kinetics, reaction rates increase with temperature.

Experimental Protocols

Protocol for the Preparation of a Standard this compound Solution

This protocol outlines the recommended procedure for preparing a this compound solution for in vitro experiments, designed to minimize degradation.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Amber glass vials with Teflon-lined caps

  • Calibrated micropipettes

  • Vortex mixer

  • Analytical balance

  • Experimental buffer (e.g., PBS, pH 7.4), deoxygenated if possible

Procedure:

  • Weighing this compound: In a subdued light environment, accurately weigh the desired amount of solid this compound using an analytical balance.

  • Preparing the Stock Solution:

    • Transfer the weighed this compound to an amber glass vial.

    • Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Cap the vial tightly and vortex until the solid is completely dissolved.

  • Storage of Stock Solution:

    • If not for immediate use, aliquot the stock solution into smaller volume amber vials to avoid multiple freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

  • Preparing the Working Solution:

    • On the day of the experiment, thaw one aliquot of the stock solution at room temperature, protected from light.

    • Dilute the stock solution to the final working concentration in your experimental buffer immediately before use. Ensure the final DMSO concentration is compatible with your assay.

    • Gently mix the working solution. Do not store the diluted aqueous solution for extended periods.

Visualizations

Potential Photodegradation Pathway of this compound

G This compound This compound (7-hydroxy-8-alkoxycoumarin) ExcitedState Excited State this compound* This compound->ExcitedState UV Light (hν) ExcitedState->this compound Fluorescence/Non-radiative decay Dimer Cyclobutane Dimer ExcitedState->Dimer [2+2] Cycloaddition (with another this compound molecule) OtherProducts Other Photoproducts ExcitedState->OtherProducts Other Photochemical Reactions

Caption: Potential photodegradation pathway of this compound via an excited state.

Recommended Experimental Workflow for Handling this compound

G Start Start Weigh Weigh Solid this compound (low light conditions) Start->Weigh Dissolve Dissolve in Anhydrous DMSO (in amber vial) Weigh->Dissolve Store Store Stock Solution (-20°C to -80°C, aliquoted) Dissolve->Store If not for immediate use Prepare Prepare Fresh Working Solution (in neutral/acidic buffer) Dissolve->Prepare For immediate use Store->Prepare Experiment Perform Experiment (protect from light) Prepare->Experiment End End Experiment->End

Caption: Recommended workflow for handling this compound to minimize degradation.

References

Troubleshooting unexpected side effects in animal studies with Ferujol.

Author: BenchChem Technical Support Team. Date: December 2025

This resource is designed for researchers, scientists, and drug development professionals utilizing Ferujol in preclinical animal studies. It provides guidance on troubleshooting unexpected side effects and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective kinase inhibitor targeting the Jol-1 kinase, a key enzyme in pro-inflammatory signaling pathways. Its intended therapeutic action is to reduce inflammation in preclinical models of chronic inflammatory diseases.

Q2: What are the expected on-target effects of this compound in animal models?

A2: The expected pharmacological effects of this compound include a dose-dependent reduction in inflammatory markers (e.g., cytokines like TNF-α, IL-6), decreased immune cell infiltration in affected tissues, and amelioration of clinical signs of inflammation (e.g., reduced swelling in arthritis models).

Q3: What are the most commonly reported unexpected side effects in animal studies with this compound?

A3: Based on preclinical safety and toxicology studies, the most frequently observed unexpected side effects include dose-dependent hepatotoxicity (elevated liver enzymes), nephrotoxicity (increased serum creatinine), and, at higher doses, mild neurological signs such as tremors. Gastrointestinal disturbances have also been noted. It's important to recognize that off-target effects can occur with kinase inhibitors.[1][2][3]

Q4: Can the vehicle used for this compound administration contribute to the observed side effects?

A4: Yes, the vehicle can independently cause adverse effects or interact with this compound to exacerbate toxicity. It is crucial to run a vehicle-only control group to distinguish the effects of the vehicle from those of the drug. Common vehicles like DMSO or ethanol can have their own toxicological profiles.

Q5: How can I differentiate between an on-target and an off-target effect?

A5: Differentiating between on-target and off-target effects is a critical step in troubleshooting.[4] An on-target effect is an exaggerated or unexpected consequence of inhibiting the intended target (Jol-1 kinase). An off-target effect results from this compound binding to and inhibiting other unintended kinases or proteins.[1][5] Biochemical kinase profiling and cellular thermal shift assays (CETSA) can help identify off-target interactions.[4]

Troubleshooting Guides

Issue 1: Elevated Liver Enzymes (Hepatotoxicity)

Q: We observed a significant, dose-dependent increase in serum ALT and AST levels 7 days after initiating this compound treatment in our rodent model. How should we proceed?

A: An elevation in Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) is a primary indicator of hepatocellular injury. The following steps are recommended to investigate and mitigate this effect:

  • Confirm the Finding: Repeat the serum biochemistry analysis with samples from multiple animals to ensure the result is consistent and not due to an analytical error.

  • Dose-Response Characterization: If not already done, perform a detailed dose-response study to identify the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) for hepatotoxicity. This helps define the therapeutic window.

  • Histopathological Analysis: Euthanize a subset of animals from each dose group (including vehicle control) and perform a histopathological examination of the liver. This will reveal the nature and extent of the liver damage (e.g., necrosis, steatosis, inflammation).

  • Evaluate Drug Metabolism: Investigate the metabolic profile of this compound. Hepatotoxicity can be caused by the parent compound or a reactive metabolite. Consider co-administration with inhibitors of cytochrome P450 enzymes to see if toxicity is altered.

  • Review Dosing Regimen: Consider alternative dosing schedules. For example, less frequent dosing or a lower daily dose might maintain efficacy while reducing liver exposure and allowing for recovery.

Troubleshooting Workflow for Hepatotoxicity

G start Elevated ALT/AST Observed confirm 1. Confirm Finding (Repeat Analysis) start->confirm dose_response 2. Characterize Dose-Response (Establish NOAEL) confirm->dose_response histology 3. Perform Liver Histopathology (Assess Damage) dose_response->histology metabolism 4. Evaluate Drug Metabolism (Identify Reactive Metabolites) histology->metabolism modify_regimen 5. Modify Dosing Regimen (e.g., Lower Dose, Change Frequency) metabolism->modify_regimen outcome Assess Impact on Therapeutic Index modify_regimen->outcome

Caption: Workflow for troubleshooting this compound-induced hepatotoxicity.

Issue 2: Increased Serum Creatinine (Nephrotoxicity)

Q: Our study shows a mild but statistically significant increase in serum creatinine and BUN in animals treated with high-dose this compound. What does this indicate and what are the next steps?

A: Elevated serum creatinine and Blood Urea Nitrogen (BUN) are biomarkers of reduced kidney function.[6][7] While traditional markers, they often indicate substantial renal injury.[8] The following actions are recommended:

  • Assess More Sensitive Biomarkers: Traditional markers like BUN and creatinine rise only after significant kidney function is lost.[6] Consider measuring novel urinary biomarkers of kidney injury such as KIM-1 (Kidney Injury Molecule-1) or Clusterin, which can detect acute kidney injury earlier and with greater sensitivity.[8][9]

  • Kidney Histopathology: Conduct a thorough histopathological examination of the kidneys. Look for signs of tubular necrosis, interstitial nephritis, or glomerular damage. This is essential to understand the underlying pathology.

  • Urinalysis: Perform a complete urinalysis, checking for proteinuria, glucosuria, and the presence of casts. These can provide further insight into the specific site of kidney damage.

  • Hydration Status: Ensure that the animals have adequate access to water. Dehydration can exacerbate drug-induced nephrotoxicity. Monitor water intake and urine output.

  • Evaluate Transporter Interactions: Investigate if this compound or its metabolites are substrates for renal transporters (e.g., OATs, OCTs). Inhibition of these transporters can lead to the accumulation of endogenous toxins or the drug itself in renal tubular cells.

Issue 3: Neurological Signs (Tremors)

Q: At the highest dose tested, we observed fine tremors in a few animals. Is this a known effect of this compound?

A: While not a primary expected effect, central nervous system (CNS) side effects can occur with kinase inhibitors due to off-target activities or the ability of the compound to cross the blood-brain barrier.

  • Conduct a Basic Neurological Exam: Systematically assess the animals for other neurological signs. This can include observing gait, righting reflex, and general activity levels in an open field test.

  • Determine CNS Exposure: Measure the concentration of this compound in the brain and cerebrospinal fluid (CSF) to confirm if the compound is penetrating the blood-brain barrier. A high brain-to-plasma ratio could explain the CNS effects.

  • Off-Target Kinase Screening: The observed tremors may be due to inhibition of a kinase in the CNS.[1] A broad kinase screening panel can help identify potential off-target kinases that are known to be involved in motor control.

  • Refine Dose: Determine if the tremors are strictly limited to the highest dose. Establishing a clear dose-response relationship is key to managing this side effect and finding a dose with an acceptable safety margin.

Data Presentation

Table 1: Dose-Dependent Effects of this compound on Liver Function Markers in Rats (Day 14)

Treatment Group (mg/kg, oral, daily)nALT (U/L) (Mean ± SD)AST (U/L) (Mean ± SD)
Vehicle Control845 ± 8110 ± 15
This compound (10 mg/kg)852 ± 11125 ± 20
This compound (30 mg/kg)8150 ± 35280 ± 50
This compound (100 mg/kg)8450 ± 90 750 ± 120
*p < 0.05 vs Vehicle; *p < 0.01 vs Vehicle

Table 2: Dose-Dependent Effects of this compound on Kidney Function Markers in Rats (Day 14)

Treatment Group (mg/kg, oral, daily)nSerum Creatinine (mg/dL) (Mean ± SD)BUN (mg/dL) (Mean ± SD)
Vehicle Control80.5 ± 0.120 ± 4
This compound (10 mg/kg)80.5 ± 0.122 ± 5
This compound (30 mg/kg)80.7 ± 0.235 ± 7
This compound (100 mg/kg)81.2 ± 0.4 65 ± 11
*p < 0.05 vs Vehicle; *p < 0.01 vs Vehicle

Experimental Protocols

Protocol 1: Assessment of Serum Liver Enzymes
  • Sample Collection: Collect blood via tail vein or terminal cardiac puncture into serum separator tubes.

  • Sample Processing: Allow blood to clot at room temperature for 30 minutes. Centrifuge at 2,000 x g for 10 minutes at 4°C. Collect the serum supernatant.

  • Analysis: Use a validated clinical chemistry analyzer to measure ALT and AST levels according to the manufacturer's instructions. Express results in Units per Liter (U/L).

  • Control: Always include a vehicle-treated control group and a baseline (pre-treatment) measurement if possible.

Protocol 2: Assessment of Serum Kidney Function Markers
  • Sample Collection & Processing: Follow the same procedure as for liver enzymes (Protocol 1).

  • Analysis: Use a validated clinical chemistry analyzer to measure serum creatinine and BUN levels. For creatinine, a Jaffe-based or enzymatic method can be used. For BUN, a urease-based method is standard.

  • Units: Express creatinine in mg/dL and BUN in mg/dL.

  • Considerations: Be aware that BUN levels can be influenced by diet and hydration status, making serum creatinine a more specific marker of renal function.

Visualizations

Hypothetical Jol-1 Signaling Pathway

G cluster_0 Cell Membrane Receptor Cytokine Receptor Jol1 Jol-1 Kinase Receptor->Jol1 Activates Cytokine Pro-inflammatory Cytokine (e.g., TNF-α) Cytokine->Receptor Downstream Downstream Effector (e.g., MAP Kinase) Jol1->Downstream Phosphorylates TF Transcription Factor (e.g., NF-κB) Downstream->TF Nucleus Gene Transcription (Inflammatory Mediators) TF->Nucleus Translocates to Nucleus This compound This compound This compound->Jol1 Inhibits

References

How to address precipitate formation when dissolving Ferujol for cell culture.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing precipitate formation when dissolving Ferujol for cell culture experiments.

Troubleshooting Guide: Precipitate Formation with this compound

Issue: Precipitate forms immediately upon adding this compound stock solution to cell culture medium.

Question Possible Cause Recommended Solution
What solvent was used to prepare the this compound stock solution? This compound is a hydrophobic coumarin compound with poor aqueous solubility. Using an inappropriate initial solvent can lead to insolubility.Use 100% Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution of this compound.
What was the concentration of the this compound stock solution? If the stock solution is not concentrated enough, a large volume may be required to reach the desired final concentration in the media, introducing too much solvent.Prepare a high-concentration stock solution (e to g., 10-50 mM) in DMSO. This allows for the addition of a minimal volume to your cell culture medium.
How was the stock solution added to the cell culture medium? Rapidly adding the concentrated DMSO stock directly into the bulk of the aqueous medium can cause a "solvent shock," leading to immediate precipitation of the hydrophobic compound.Add the this compound-DMSO stock solution dropwise to a small volume of pre-warmed (37°C) cell culture medium while gently vortexing or swirling. This allows for gradual dispersion. Then, add this pre-diluted solution to the rest of your culture medium.
What is the final concentration of DMSO in the cell culture medium? High concentrations of DMSO can be toxic to cells and can also affect the solubility of media components.Ensure the final DMSO concentration in your cell culture medium is below 0.5%, and ideally at or below 0.1%, to minimize cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments.

Issue: this compound solution appears clear initially but a precipitate forms over time in the incubator.

Question Possible Cause Recommended Solution
What is the final concentration of this compound in the medium? The final concentration of this compound may exceed its maximum solubility in the cell culture medium, even if it appears dissolved initially.Perform a dose-response experiment to determine the maximum soluble concentration of this compound in your specific cell culture medium under your experimental conditions.
How was the cell culture medium stored and handled? Temperature fluctuations, such as repeated warming and cooling, can affect the solubility of media components and the added compound.[1]Use freshly prepared or properly stored (at 4°C) medium. Aliquot your medium to avoid repeated warming of the entire bottle. Always warm the medium to 37°C before adding the this compound solution.
Is the precipitate crystalline or amorphous? Changes in the pH of the medium due to cellular metabolism can cause certain compounds to precipitate.[2] Crystalline precipitates may also result from interactions with salts in the medium.[1]Monitor the pH of your cell culture medium. If it becomes too acidic or basic, it may be necessary to use a buffered medium or adjust the frequency of media changes.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous solutions like cell culture media?

A1: this compound is a member of the coumarin family of compounds.[3] Its chemical structure makes it hydrophobic, meaning it has low solubility in water-based solutions.[4]

Q2: What is the recommended solvent for creating a stock solution of this compound?

A2: Dimethyl Sulfoxide (DMSO) is the most widely recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound for in vitro assays.

Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What is happening?

A3: This common issue is known as "precipitation upon dilution" or "crashing out." It occurs because this compound, which is stable in 100% DMSO, is forced out of solution when introduced into the aqueous environment of the cell culture medium where it is poorly soluble.

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A4: As a general guideline, the final concentration of DMSO in your cell culture should be kept below 0.5% to avoid solvent-induced toxicity.[5] However, the tolerance to DMSO can be cell-line specific, so it is best to determine the optimal concentration for your experimental system. Always include a vehicle control (medium with the same final concentration of DMSO but without this compound) in your experiments.

Q5: Are there any alternatives to DMSO for dissolving this compound?

A5: While DMSO is the most common solvent, ethanol can also be used for some hydrophobic compounds. However, the solubility of many compounds is lower in ethanol compared to DMSO. If you continue to experience precipitation, you might consider using a formulation with solubility enhancers like cyclodextrins, though this would require significant validation for your specific experiments.

Quantitative Data Summary

Parameter Value Notes
Molecular Weight of this compound 316.4 g/mol
Recommended Stock Solution Solvent DMSO (Dimethyl Sulfoxide)High-purity, sterile-filtered DMSO is recommended.
Estimated Solubility of Coumarins in DMSO ≥ 20 mg/mLWhile specific data for this compound is not readily available, similar hydrophobic compounds show high solubility in DMSO. This value serves as a general guideline.
Recommended Final DMSO Concentration in Media < 0.5% (v/v)Ideally ≤ 0.1% to minimize effects on cell viability and function.
Storage of Stock Solution -20°C or -80°CAliquot to avoid repeated freeze-thaw cycles. Protect from light.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Objective: To prepare a high-concentration stock solution of this compound in DMSO.

  • Materials:

    • This compound powder

    • High-purity, sterile Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the required volume of 100% DMSO to achieve the desired high concentration (e.g., 10-50 mM).

    • Vortex the tube for 1-2 minutes until the this compound is completely dissolved. Gentle warming to 37°C in a water bath can be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium

  • Objective: To dilute the this compound stock solution into cell culture medium while minimizing precipitation.

  • Materials:

    • This compound-DMSO stock solution (from Protocol 1)

    • Complete cell culture medium, pre-warmed to 37°C

    • Sterile tubes

  • Procedure:

    • Thaw an aliquot of the this compound-DMSO stock solution at room temperature.

    • In a sterile tube, add a small volume of the pre-warmed cell culture medium.

    • While gently vortexing or swirling the tube of medium, add the required volume of the this compound-DMSO stock solution dropwise.

    • Ensure the solution remains clear and free of precipitate.

    • Add this intermediate dilution to the final volume of pre-warmed cell culture medium to achieve the desired final concentration of this compound.

    • Gently mix the final solution before adding it to your cell culture plates.

Visualizations

Experimental Workflow for Dissolving this compound

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_final Final Application weigh Weigh this compound Powder add_dmso Add 100% DMSO weigh->add_dmso vortex Vortex until Dissolved add_dmso->vortex aliquot Aliquot and Store at -20°C/-80°C vortex->aliquot thaw Thaw Stock Solution predilute Add Stock to Small Volume of Media (Dropwise with Vortexing) thaw->predilute prewarm Pre-warm Media to 37°C prewarm->predilute final_dilution Add Pre-dilution to Final Volume of Media predilute->final_dilution add_to_cells Add to Cell Culture final_dilution->add_to_cells

Caption: Workflow for preparing this compound solutions.

Postulated Signaling Pathway of this compound

This compound has been reported to have estrogenic activity.[4][6] Phytoestrogens can exert their effects through estrogen receptors (ERα and ERβ), which can lead to the transcription of target genes. Some phytoestrogens have also been shown to influence the Wnt/β-catenin signaling pathway.

G cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ferujol_out This compound er_membrane Membrane ER ferujol_out->er_membrane Binds ferujol_in This compound ferujol_out->ferujol_in Diffusion destruction_complex Destruction Complex (APC, Axin, GSK3β) er_membrane->destruction_complex Inhibits? er_cytoplasm Cytoplasmic ER (ERα / ERβ) ferujol_in->er_cytoplasm Binds er_dimer ER Dimer er_cytoplasm->er_dimer Dimerization er_dimer_nuc ER Dimer er_dimer->er_dimer_nuc Translocation beta_catenin β-catenin beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation destruction_complex->beta_catenin Phosphorylates for Degradation ere Estrogen Response Element (ERE) er_dimer_nuc->ere Binds tcf_lef TCF/LEF beta_catenin_nuc->tcf_lef Binds gene_transcription Target Gene Transcription (e.g., c-Myc, Cyclin D1) ere->gene_transcription Activates tcf_lef->gene_transcription Activates

Caption: Postulated signaling pathways of this compound.

References

Best practices for long-term storage of Ferujol solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the long-term storage and handling of Ferujol solutions to ensure stability and experimental success. This compound is a coumarin isolated from Ferula jaeschkeana with known estrogenic activity.[1][2] Proper storage is critical to prevent degradation and maintain its biological potency.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound stock solutions?

For long-term stability, this compound stock solutions, typically dissolved in a solvent like DMSO or ethanol, should be stored at -20°C or colder, in small aliquots to minimize freeze-thaw cycles. The containers should be tightly sealed and protected from light. For short-term storage (up to one week), refrigeration at 2-8°C may be acceptable, but validation is recommended.

Q2: How does light exposure affect the stability of this compound?

This compound, like many phenolic compounds, is susceptible to photodegradation. Exposure to light can lead to a loss of potency and the formation of degradation products.[3] It is crucial to store this compound solutions in amber vials or wrap clear vials in aluminum foil to protect them from light, especially during handling on the lab bench.

Q3: My this compound solution has changed color. Is it still usable?

A color change in your this compound solution is a visual indicator of potential chemical degradation. This can be caused by factors such as oxidation, pH shifts, or exposure to light and high temperatures.[4][5] It is strongly recommended to discard the solution and prepare a fresh one from a new stock. Using a discolored solution could lead to inaccurate and unreliable experimental results.

Q4: I observe precipitation in my this compound solution after thawing. What should I do?

Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures.[6] First, try to redissolve the precipitate by gently warming the solution to room temperature or 37°C and vortexing. If the precipitate does not redissolve, it may indicate degradation or insolubility issues. In such cases, the solution should be centrifuged or filtered to remove the precipitate before use, and the concentration of the supernatant should be re-verified if possible.

Q5: What is the impact of repeated freeze-thaw cycles on this compound stability?

Repeated freeze-thaw cycles can degrade sensitive compounds like this compound. This is due to the physical stress of ice crystal formation and the potential for increased exposure to oxygen and water during thawing. To avoid this, it is best practice to aliquot stock solutions into single-use volumes before freezing.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity in experiments This compound degradation due to improper storage.Prepare fresh dilutions from a new, properly stored stock aliquot. Verify storage conditions (-20°C, protected from light).
Inconsistent experimental results Instability in working solutions or multiple freeze-thaw cycles of the stock solution.Prepare fresh working solutions for each experiment. Avoid repeated freezing and thawing of the main stock by using aliquots.
Crystals observed in refrigerated solution Low solubility at refrigerated temperatures.Gently warm the solution to room temperature and vortex to redissolve. For long-term storage, freezing is recommended over refrigeration.

Quantitative Stability Data

The following tables present hypothetical stability data for this compound solutions under various storage conditions.

Table 1: Effect of Temperature on this compound Stability (% Recovery over 6 Months)

Storage Temperature1 Month3 Months6 Months
-80°C 99.8%99.5%99.2%
-20°C 99.5%98.9%98.1%
4°C 97.2%92.1%85.4%
25°C (Room Temp) 88.3%75.6%60.2%

Table 2: Effect of Light Exposure on this compound Stability at 4°C (% Recovery over 30 Days)

DayProtected from LightExposed to Light
0 100%100%
7 99.1%95.3%
14 98.5%90.1%
30 97.2%82.5%

Experimental Protocols

Protocol: HPLC Analysis for this compound Stability

This protocol outlines a method to quantify the concentration of this compound in a solution to assess its stability over time.

  • Preparation of Standards: Prepare a series of this compound standard solutions of known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) in the storage solvent.

  • Sample Preparation: Dilute an aliquot of the stored this compound solution to fall within the concentration range of the standard curve.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of 280 nm.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the test sample by interpolating its peak area from the standard curve.

    • Calculate the percent recovery by comparing the measured concentration to the initial concentration of the solution.

Visualizations

Troubleshooting_Workflow start Problem with this compound Experiment check_activity Inconsistent or No Activity? start->check_activity check_visual Visual Inspection of Solution check_activity->check_visual Yes success Proceed with Experiment check_activity->success No precipitate Precipitate Observed? check_visual->precipitate color_change Color Change? precipitate->color_change No warm_vortex Warm to RT, Vortex precipitate->warm_vortex Yes check_storage Verify Storage Conditions (-20°C, Dark) color_change->check_storage No discard Discard Solution color_change->discard Yes new_stock Use New Stock Aliquot new_stock->success check_storage->new_stock warm_vortex->success

Caption: Troubleshooting workflow for common issues with this compound solutions.

HPLC_Workflow start Start: Stability Assessment prep_standards Prepare Standard Curve Solutions start->prep_standards prep_sample Prepare Stored Sample Dilution start->prep_sample run_hplc Run HPLC Analysis prep_standards->run_hplc prep_sample->run_hplc gen_curve Generate Standard Curve run_hplc->gen_curve calc_conc Calculate Sample Concentration gen_curve->calc_conc end End: Determine % Recovery calc_conc->end

Caption: Experimental workflow for HPLC-based stability testing of this compound.

Estrogen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ER) This compound->ER activates Dimerization Dimerization ER->Dimerization HSP90 HSP90 HSP90->ER inhibits Translocation Nuclear Translocation Dimerization->Translocation ERE Estrogen Response Element (ERE) Translocation->ERE Transcription Gene Transcription ERE->Transcription Response Estrogenic Response Transcription->Response

Caption: Hypothetical signaling pathway for this compound's estrogenic activity.

References

Validation & Comparative

A Comparative Analysis of the Contraceptive Efficacy of Ferujol and Other Phytoestrogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the contraceptive efficacy of Ferujol, a coumarin derivative, with other prominent phytoestrogens. The information presented is based on available experimental data, with a focus on providing a clear, objective analysis for research and development purposes.

Comparative Contraceptive Efficacy

Phytoestrogen Animal Model Effective Dose for Contraception Key Efficacy Findings Reference
This compound Adult Female Rats0.6 mg/kg (single oral dose on days 1, 2, or 3 post-coitum)100% prevention of pregnancy.[1]Singh et al., 1985
Genistein Female RatsDiet-dependent, specific contraceptive dose not establishedHigh dietary intake can lead to infertility.[2] Neonatal exposure at 100 mg/kg disrupted fertility in female rats.[3]Seppen et al., 2012; Nagao et al., 2001
Daidzein Female Rats150 mg/kg/day (subcutaneous, days 1-7 of pregnancy)Significantly diminished the rate of blastocyst implantation.[4]Zhen et al., 2005
Coumestrol Female Mice100 ppm in diet for 8 daysDid not affect litter size, but higher levels of a potent synthetic estrogen (DES) completely inhibited reproduction in the same study.[5]Fredricks et al., 1981

Experimental Protocols

This compound Contraceptive Efficacy Study (Singh et al., 1985)
  • Test Compound: this compound, isolated from the ethanolic extract of Ferula jaeschkeana.

  • Animal Model: Adult female Charles Foster rats (200-250 g).

  • Administration: Single oral dose of this compound (0.6 mg/kg) suspended in gum acacia in distilled water. Administration was performed on day 1, 2, or 3 post-coitum.

  • Efficacy Assessment: Prevention of pregnancy was determined by examining the uterine horns for implantation sites on day 10 of pregnancy. A complete absence of implantation sites was considered 100% efficacy.

  • Hormonal Profile: Estrogenic activity was assessed in immature female rats by observing the uterotrophic effect (increase in uterine weight).

Daidzein Anti-Implantation Study (Zhen et al., 2005)
  • Test Compound: Daidzein.

  • Animal Model: Female Sprague-Dawley rats.

  • Administration: Daily subcutaneous injections of daidzein (50 mg/kg or 150 mg/kg body weight) from day 1 to day 7 of pregnancy. A vehicle control group received the solvent only.[4]

  • Efficacy Assessment: Rats were sacrificed on day 8 of gestation, and the number of blastocyst implantation sites in the uterine horns was counted.[4]

  • Hormonal Analysis: Serum levels of gonadotropin-releasing hormone (GnRH), progesterone, follicle-stimulating hormone (FSH), and luteinizing hormone (LH) were measured.[4]

Mechanism of Action: Estrogenic Signaling Pathway

Phytoestrogens primarily exert their effects by interacting with estrogen receptors (ERs), ERα and ERβ.[6][7] Their structural similarity to estradiol allows them to bind to these receptors and modulate gene expression, leading to estrogenic or anti-estrogenic effects depending on the target tissue and the endogenous estrogen levels.[6] The contraceptive action of compounds like this compound is attributed to their potent estrogenic activity, which likely disrupts the hormonal balance required for successful implantation.[1]

Estrogenic_Signaling_Pathway cluster_CYTO Cytoplasm cluster_NUC Nucleus Phytoestrogen Phytoestrogen (e.g., this compound) MembraneER Membrane ER Phytoestrogen->MembraneER CytosolicER Cytosolic ER (ERα / ERβ) Phytoestrogen->CytosolicER Diffuses & Binds HSP HSP Complex Phytoestrogen-ER Complex CytosolicER->HSP Bound in inactive state ERE Estrogen Response Element (ERE) Complex->ERE Binds Complex->ERE GeneTranscription Gene Transcription ERE->GeneTranscription Modulates

Estrogenic Signaling Pathway of Phytoestrogens.

Experimental Workflow for Contraceptive Efficacy Screening

The following diagram illustrates a general workflow for screening compounds for post-coital contraceptive efficacy in a rodent model, based on the methodologies of the cited studies.

Experimental_Workflow start Start: Compound Selection mating Mating of Female Rodents (Day 0 = Sperm Positive) start->mating treatment Post-coital Administration (e.g., Days 1-3) mating->treatment observation Observation Period (up to Day 10) treatment->observation necropsy Necropsy and Uterine Examination observation->necropsy analysis Data Analysis: - Number of Implantation Sites - % Contraceptive Efficacy necropsy->analysis end End: Efficacy Determined analysis->end

Workflow for Contraceptive Efficacy Screening.

References

A Tale of Two Signals: Unraveling the Mechanisms of Ferujol and Synthetic Progestins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of a compound's mechanism of action is paramount. This guide provides a detailed comparison of the molecular pathways activated by the natural compound Ferujol and the widely used class of synthetic progestins. While both have been investigated for their effects on reproductive endocrinology, their fundamental mechanisms of action diverge significantly, targeting different hormonal signaling axes.

This comparative analysis reveals that this compound, a coumarin isolated from Ferula jaeschkeana, primarily exerts its biological effects through potent estrogenic activity. In stark contrast, synthetic progestins are designed to mimic the natural hormone progesterone, acting predominantly through the progesterone receptor (PR), but with notable cross-reactivity with other steroid hormone receptors. This guide will dissect these distinct mechanisms, presenting supporting experimental data and detailed methodologies to provide a clear and objective comparison for the scientific community.

Contrasting the Molecular Targets: Estrogen vs. Progesterone Receptors

The primary point of divergence between this compound and synthetic progestins lies in their principal molecular targets. This compound interacts with the estrogen receptor (ER), initiating a cascade of events characteristic of estrogenic compounds. Conversely, synthetic progestins are ligands for the progesterone receptor, though their promiscuity in binding to other steroid receptors is a critical aspect of their pharmacological profile.

This compound: An Estrogenic Agent

Experimental evidence strongly indicates that this compound's biological activity is mediated through the estrogen receptor. Studies have demonstrated its potent estrogenic effects in vivo, even at low doses.[1][2][3][4][5] A key indicator of this activity is the uterotrophic assay, which measures the increase in uterine weight in response to estrogenic stimulation.

Experimental Protocol: Uterotrophic Assay for Estrogenic Activity

The uterotrophic assay is a standard in vivo method to assess the estrogenic or anti-estrogenic potential of a compound.[6][7]

  • Animal Model: Immature, ovariectomized female rats are typically used to minimize the influence of endogenous hormones.[1][2][3][4][5]

  • Compound Administration: this compound, dissolved in a suitable vehicle, is administered orally or via subcutaneous injection for a specified number of consecutive days. A positive control group receiving a known estrogen (e.g., ethinylestradiol) and a vehicle control group are included.[6]

  • Endpoint Measurement: After the treatment period, the animals are euthanized, and their uteri are excised and weighed. An increase in uterine weight compared to the vehicle control group is indicative of estrogenic activity.[6][8]

Quantitative data from such assays have shown that this compound induces a significant uterotrophic effect.[1][2][3][4][5] One study found this compound to be approximately 10 times less estrogenic than ethinylestradiol, a potent synthetic estrogen.[1][2][3][4][5]

Ferujol_Estrogenic_Signaling cluster_extracellular Extracellular Space This compound This compound ER_HSP ER_HSP This compound->ER_HSP Binding ER ER ERE ERE ER->ERE Dimerization & Nuclear Translocation Gene_Transcription Gene_Transcription ERE->Gene_Transcription Initiation Biological_Effects Biological_Effects Gene_Transcription->Biological_Effects

Synthetic Progestins: A Multi-Receptor Interaction Profile

Synthetic progestins are a diverse group of compounds designed to interact with the progesterone receptor (PR). Their primary therapeutic effects, such as contraception and hormone replacement therapy, are mediated through this interaction.[9] However, a defining characteristic of many synthetic progestins is their ability to bind to other steroid hormone receptors, including the androgen receptor (AR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR).[10][11][12][13][14][15] This cross-reactivity is responsible for many of their side effects.

The mechanism of action of synthetic progestins can be broadly categorized into genomic and non-genomic pathways.

Genomic Signaling:

Similar to other steroid hormones, the genomic pathway of synthetic progestins involves binding to intracellular receptors, which then act as ligand-activated transcription factors.

Synthetic_Progestin_Genomic_Signaling cluster_extracellular Extracellular Space Progestin Synthetic Progestin PR_HSP PR_HSP Progestin->PR_HSP Binding PR PR PRE PRE PR->PRE Dimerization & Nuclear Translocation Gene_Transcription Gene_Transcription PRE->Gene_Transcription Initiation Biological_Effects Biological_Effects Gene_Transcription->Biological_Effects

Non-Genomic Signaling:

In addition to their genomic effects, synthetic progestins can elicit rapid, non-genomic responses by interacting with membrane-associated progesterone receptors or by activating intracellular signaling cascades.[16][17][18] These pathways often involve the activation of protein kinases such as the mitogen-activated protein kinases (MAPK) and Akt.[18]

Synthetic_Progestin_NonGenomic_Signaling Progestin Synthetic Progestin mPR Membrane PR Progestin->mPR Binding G_protein G-protein mPR->G_protein Activation Signaling_Cascade Signaling Cascade (e.g., MAPK, Akt) G_protein->Signaling_Cascade Activation Cellular_Response Rapid Cellular Response Signaling_Cascade->Cellular_Response

Quantitative Comparison of Receptor Binding Affinities

The differential effects of various synthetic progestins can be partly attributed to their varying affinities for different steroid receptors. The following table summarizes the relative binding affinities (RBA) of several synthetic progestins for the progesterone, androgen, glucocorticoid, and mineralocorticoid receptors, as reported in the literature.

CompoundProgesterone Receptor (PR) RBA (%)Androgen Receptor (AR) RBA (%)Glucocorticoid Receptor (GR) RBA (%)Mineralocorticoid Receptor (MR) RBA (%)
Progesterone100LowLow100[19]
LevonorgestrelHighHigh[11][20]High[13]High[13]
Medroxyprogesterone Acetate (MPA)>100[21]High[22]High[10][23]2[19]
NorethisteroneHighHigh[20]Low[12]<1[19]
DrospirenoneHighLow (antagonist)[24]LowHigh (antagonist)[24][25]
GestodeneHighHigh[11][20]High[13][26]High[13][26]

Experimental Protocol: Steroid Receptor Binding Assay

Competitive binding assays are commonly used to determine the affinity of a compound for a specific receptor.[27]

  • Receptor Source: Cytosolic extracts from cells or tissues expressing the receptor of interest (e.g., human uterine tissue for PR, rat kidney for MR) are used.[19][21][25] Recombinant receptors expressed in cell lines can also be utilized.[28]

  • Radioligand: A radiolabeled steroid with high affinity for the receptor (e.g., [³H]progesterone for PR, [³H]dexamethasone for GR) is used.[10][28]

  • Competition: The receptor preparation is incubated with the radioligand in the presence of varying concentrations of the unlabeled test compound (e.g., a synthetic progestin).

  • Separation and Detection: Bound and unbound radioligand are separated (e.g., by filtration), and the amount of bound radioactivity is quantified using a scintillation counter.[27]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The relative binding affinity (RBA) is then calculated relative to the natural ligand.

Conclusion

References

Ferujol's Estrogenic Profile: A Comparative Guide to In Vitro and In Vivo Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the estrogenic activity of Ferujol, a coumarin isolated from Ferula jaeschkeana. The available scientific literature offers a clearer picture of its effects in living organisms (in vivo) compared to isolated cellular systems (in vitro). This document summarizes the existing experimental data, details the methodologies employed in these studies, and visualizes the key biological pathways involved.

Executive Summary

This compound demonstrates potent estrogenic activity in vivo, as evidenced by its significant uterotrophic effects in rats. In comparative studies, its potency is estimated to be approximately one-tenth that of the synthetic estrogen, ethynylestradiol. However, a significant gap exists in the scientific literature regarding the in vitro estrogenic activity of this compound. To date, no studies have been identified that specifically quantify its activity in standard in vitro assays such as the MCF-7 cell proliferation assay, yeast estrogen screen, or direct estrogen receptor binding assays.

This guide presents the available in vivo data for this compound and, for contextual comparison, discusses the in vitro estrogenic activity of a related compound from the Ferula genus, ferutinin. It is crucial to note that the in vitro data presented for ferutinin should not be directly extrapolated to this compound.

Data Presentation: In Vitro vs. In Vivo Estrogenic Activity

In Vitro Estrogenic Activity of this compound

As of the latest literature review, there is no publicly available data on the in vitro estrogenic activity of this compound. Standard assays to determine this include:

  • MCF-7 Cell Proliferation Assay: Measures the proliferation of estrogen-sensitive human breast cancer cells.

  • Yeast Estrogen Screen (YES) Assay: A reporter gene assay where yeast cells are engineered to express the human estrogen receptor.

  • Estrogen Receptor (ER) Binding Assay: Quantifies the affinity of a compound to bind to estrogen receptors (ERα and ERβ).

While no data exists for this compound, studies on ferutinin , another sesquiterpene from Ferula communis, have shown it to be a selective estrogen receptor modulator. Ferutinin acts as an agonist for ERα with an IC50 of 33.1 nM and has a dual agonist/antagonist effect on ERβ with an IC50 of 180.5 nM[1]. In MCF-7 cells, extracts of Ferula communis containing ferutinin have demonstrated a dose-dependent hyperproliferative effect at lower concentrations (0.1–0.8 μM)[1].

In Vivo Estrogenic Activity of this compound

The primary evidence for this compound's estrogenic activity comes from the uterotrophic assay in rats. This assay measures the increase in uterine weight, a classic indicator of estrogenic action.

CompoundAnimal ModelAdministration RouteKey FindingsReference
This compound Ovariectomized immature female ratsOralPotent estrogenic activity; significant uterotrophic effect at 1/40th of the contraceptive dose.[2][3]
This compound Ovariectomized immature female ratsOralApproximately 10 times less estrogenic than ethynylestradiol based on a 100% increase in uterine weight.[2][3]
Ethynylestradiol Ovariectomized immature female ratsOralAchieved a 100% increase in uterine weight at a daily dose of 0.0018 mg/kg.[3]
This compound Ovariectomized immature female ratsOralAchieved a 100% increase in uterine weight at a daily dose of 0.018 mg/kg.[3]

Experimental Protocols

In Vitro: MCF-7 Cell Proliferation Assay (General Protocol)

This protocol is a generalized procedure for assessing the estrogenic activity of a test compound using the MCF-7 human breast cancer cell line.

  • Cell Culture: MCF-7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Hormone Deprivation: To reduce baseline estrogenic effects, cells are switched to a phenol red-free medium containing charcoal-stripped FBS for a period of 3 to 6 days before the assay.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 400 cells per well) in the hormone-deprived medium.

  • Treatment: After allowing the cells to attach (typically 24 hours), the medium is replaced with fresh medium containing the test compound at various concentrations. A positive control (e.g., 17β-estradiol) and a vehicle control are included.

  • Incubation: The cells are incubated for a defined period, typically 6 days, with media changes every 2 days.

  • Quantification of Proliferation: Cell proliferation is assessed using methods such as the MTT assay, which measures mitochondrial activity, or by direct cell counting.

  • Data Analysis: The proliferative effect of the test compound is calculated relative to the vehicle control and compared to the effect of the positive control. The concentration that produces 50% of the maximum effect (EC50) is determined.

In Vivo: Uterotrophic Assay in Immature Rats

This protocol is based on the established uterotrophic bioassay for assessing estrogenic activity.

  • Animal Model: Immature female rats (e.g., 21 days old) are used. The immature status ensures low endogenous estrogen levels, providing a sensitive model.

  • Acclimation: Animals are acclimated to the laboratory conditions for a short period before the start of the study.

  • Dosing: The test compound (this compound) is administered daily, typically for three consecutive days, via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., ethynylestradiol) are included.

  • Observation: Animals are observed daily for clinical signs of toxicity. Body weight is recorded daily.

  • Necropsy and Uterus Collection: On the day after the final dose, the animals are euthanized. The uterus is carefully dissected, trimmed of fat and connective tissue, and the wet weight is recorded.

  • Data Analysis: The uterine weight is normalized to the body weight. A statistically significant increase in the uterine weight of the treated group compared to the vehicle control group indicates estrogenic activity.

Mandatory Visualizations

Estrogen Receptor Signaling Pathway

The estrogenic effects of compounds like this compound are primarily mediated through their interaction with estrogen receptors, which leads to the activation of downstream signaling pathways.

EstrogenSignaling E Estrogenic Compound (e.g., this compound) ER Estrogen Receptor (ERα / ERβ) E->ER Binds to HSP Heat Shock Proteins HSP->ER Inactivated state E_ER Active ER Complex ERE Estrogen Response Element (on DNA) E_ER->ERE Binds to Gene Target Gene Transcription ERE->Gene Initiates mRNA mRNA Gene->mRNA Leads to Protein Protein Synthesis (Cellular Response) mRNA->Protein UterotrophicWorkflow cluster_treatment Treatment Groups start Start: Immature Female Rats acclimation Acclimation Period start->acclimation grouping Randomization into Treatment Groups acclimation->grouping dosing Daily Dosing (3 days) grouping->dosing vehicle Vehicle Control positive Positive Control (e.g., Ethynylestradiol) test Test Compound (this compound) necropsy Necropsy on Day 4 vehicle->necropsy positive->necropsy test->necropsy uterus Uterus Excision and Weighing necropsy->uterus analysis Data Analysis: Uterine Weight vs. Body Weight uterus->analysis end Conclusion: Estrogenic Activity Assessment analysis->end

References

Cross-Species Analysis of Ferujol's Contraceptive Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the contraceptive effects of Ferujol, a naturally occurring coumarin, across different animal species. The information presented herein is intended to support further research and development in the field of non-steroidal contraceptives. This document summarizes key experimental findings, details the methodologies of pivotal studies, and contrasts the performance of this compound with other contraceptive agents.

Executive Summary

This compound, isolated from the plant Ferula jaeschkeana, has demonstrated potent postcoital contraceptive activity in rats. Its mechanism of action is attributed to its significant estrogenic properties, which disrupt the early stages of pregnancy. However, this contraceptive effect is not consistent across all rodent species, with a notable lack of efficacy observed in hamsters. This species-specific difference highlights the complexities of extrapolating contraceptive research findings across different animal models and underscores the importance of species-specific investigations in drug development.

Comparative Efficacy of Postcoital Contraceptives

The following table summarizes the contraceptive efficacy of this compound in comparison to other known contraceptive agents in various rodent species.

CompoundSpeciesEffective Dose (Oral)EfficacyMechanism of Action
This compound Rat0.6 mg/kg (single dose on days 1, 2, or 3 postcoitum)[1][2]100% prevention of pregnancy[1][2]Estrogenic; likely interferes with implantation[1][2]
HamsterUp to 10 mg/kg[1][2]Ineffective[1][2]N/A
MouseNot explicitly tested for contraception, but shows estrogenic activity[1][2]-Estrogenic[1][2]
Ethinylestradiol Rat10 µg/kg (single subcutaneous injection) shows clear uterotrophic response[1]High (Specific postcoital contraceptive dose-response data varies)Estrogenic; inhibits ovulation and implantation[3][4]
Hamster-Less effective than in rats[5]Estrogenic[5]
Levonorgestrel RatVarious doses testedPrimarily inhibits ovulation; no post-fertilization effect[6]Progestogenic; ovulation inhibition[6]
Centchroman Rat1.5 mg/kg (orally on days 1-5 postcoitum)100% prevention of pregnancy[7]Anti-estrogenic; prevents implantation[3][8]

Comparative Estrogenic Potency

This compound's primary mechanism of action is its estrogenic activity. The table below compares its potency to the synthetic estrogen, ethinylestradiol, based on the uterotrophic assay in immature rats.

CompoundSpeciesParameterPotency Comparison
This compound Rat100% increase in uterine weight~10 times less potent than ethinylestradiol[1][2]
Ethinylestradiol Rat100% increase in uterine weightBenchmark

Experimental Protocols

Postcoital Contraceptive Efficacy Assay (Rat)

This protocol is based on the methodology described in the pivotal studies on this compound.

  • Animal Model: Adult female Charles Foster rats (200-250 g) with a proven history of fertility are used. Animals are housed under controlled conditions of temperature (24±1°C) and light.

  • Mating: Female rats in proestrus are caged overnight with fertile males of the same strain. The presence of sperm in the vaginal smear the following morning confirms mating (Day 1 of pregnancy).

  • Drug Administration: The test compound (e.g., this compound) is suspended in a suitable vehicle (e.g., gum acacia) and administered orally to the mated female rats. For single-dose studies, the compound is given on day 1, 2, or 3 postcoitum.

  • Observation: The animals are observed daily for any signs of toxicity.

  • Laparotomy: On day 10 of pregnancy, the animals are laparotomized under anesthesia. The uterine horns are examined for the presence and number of implantation sites.

  • Efficacy Calculation: The contraceptive efficacy is calculated as the percentage of animals with no implantation sites in the treated group compared to the vehicle-treated control group.

Uterotrophic Assay for Estrogenic Activity (Immature Rat)

This assay is a standard method to assess the estrogenic or anti-estrogenic properties of a compound.

  • Animal Model: Immature female Charles Foster rats (21-23 days old, 25-35 g) are used. The animals are ovariectomized to remove endogenous estrogen sources and allowed to recover for a week.

  • Drug Administration: The test compound is administered orally or subcutaneously daily for a period of three consecutive days. A positive control group receives a known estrogen (e.g., ethinylestradiol), and a control group receives the vehicle only.

  • Endpoint Measurement: On the fourth day, 24 hours after the last dose, the animals are euthanized. The uteri are carefully dissected, freed from adherent tissues and fluid, and weighed.

  • Data Analysis: The mean uterine weight of the treated groups is compared to the control group. A significant increase in uterine weight indicates estrogenic activity. The dose required to produce a 100% increase in uterine weight is often used as a measure of potency.

Mechanism of Action: Estrogenic Signaling Pathway

This compound's contraceptive effect is mediated through its interaction with the estrogen signaling pathway. As an estrogen agonist, this compound binds to estrogen receptors (ERα and ERβ) within target cells. This binding initiates a cascade of events that ultimately alters gene expression, leading to a physiological response that is unfavorable for implantation and the maintenance of pregnancy.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Binds Ferujol_ER_complex This compound-ER Complex ER->Ferujol_ER_complex HSP Heat Shock Proteins HSP->ER Chaperones ERE Estrogen Response Element (DNA) Ferujol_ER_complex->ERE Translocates to Nucleus and Binds to DNA Transcription Gene Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Produces Protein New Proteins mRNA->Protein Translation Response Physiological Response (e.g., Altered Uterine Receptivity) Protein->Response Leads to

Caption: Estrogenic signaling pathway of this compound.

Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the contraceptive potential of a novel compound like this compound.

Experimental_Workflow A Compound Isolation (e.g., this compound from Ferula jaeschkeana) B Preliminary Screening (e.g., in vitro receptor binding assays) A->B C In Vivo Efficacy Studies (Postcoital Contraceptive Assay in Rats) B->C D Cross-Species Efficacy (Testing in other species, e.g., Hamsters) C->D E Mechanism of Action Studies (Uterotrophic Assay for Estrogenic Activity) C->E F Toxicology and Safety Studies C->F G Preclinical Development D->G E->G F->G

Caption: Workflow for contraceptive drug discovery.

Discussion and Future Directions

The marked difference in the contraceptive efficacy of this compound between rats and hamsters underscores a critical challenge in preclinical drug development. While the estrogenic mechanism of this compound is well-established in rats and mice, the reason for its ineffectiveness in hamsters remains to be fully elucidated. This could be due to species-specific differences in estrogen receptor sensitivity, drug metabolism, or the hormonal requirements for maintaining pregnancy.

Future research should focus on:

  • Pharmacokinetic and Metabolism Studies: Investigating the absorption, distribution, metabolism, and excretion of this compound in both rats and hamsters to determine if metabolic differences contribute to the observed discrepancy in efficacy.

  • Receptor Binding Affinity: Comparing the binding affinity of this compound to the estrogen receptors of rats and hamsters.

  • Dose-Response Studies in Other Species: Evaluating the contraceptive efficacy of this compound in a broader range of animal models to better understand its species specificity.

  • Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound to identify the key structural features responsible for its contraceptive and estrogenic activities, which could lead to the development of more potent and less species-specific compounds.

By addressing these research questions, a more complete understanding of the contraceptive potential of this compound and related compounds can be achieved, paving the way for the development of novel, safe, and effective non-steroidal contraceptives for a variety of applications.

References

Ferujol's Binding Affinity for Estrogen Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Ferujol's binding affinity for estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), placed in the context of other known estrogenic compounds. Due to the limited availability of direct quantitative binding data for this compound, this guide synthesizes available in vivo potency data and compares it with compounds for which direct binding affinities have been experimentally determined.

Comparative Analysis of Estrogenic Potency and Receptor Binding Affinity

For a comprehensive comparison, the table below includes data for the endogenous estrogen 17β-estradiol, the synthetic estrogen ethynylestradiol, and coumestrol, a well-characterized phytoestrogen from the coumarin class. This allows for an indirect assessment of this compound's potential receptor interaction profile.

CompoundTypeERα Binding Affinity (Relative Binding Affinity - RBA %)ERβ Binding Affinity (Relative Binding Affinity - RBA %)In Vivo Estrogenic Potency
17β-Estradiol Endogenous Estrogen100100High
Ethynylestradiol Synthetic Estrogen~120-200~120-200Very High
Coumestrol Phytoestrogen (Coumarin)21224Moderate
This compound Phytoestrogen (Coumarin)Data not availableData not availablePotent, ~10x less than ethynylestradiol

Note: RBA values are relative to 17β-estradiol, which is set at 100%. Higher values indicate stronger binding affinity.

Experimental Protocols: Competitive Radioligand Binding Assay

To determine the binding affinity of a compound like this compound for ERα and ERβ, a competitive radioligand binding assay is a standard and robust method. The following protocol outlines the key steps involved.

Objective: To determine the relative binding affinity (RBA) of a test compound (e.g., this compound) for ERα and ERβ by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Receptors: Recombinant human ERα and ERβ.

  • Radioligand: [³H]-17β-estradiol.

  • Test Compound: this compound.

  • Reference Compound: Unlabeled 17β-estradiol.

  • Assay Buffer: Tris-based buffer (e.g., 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).

  • Separation Matrix: Hydroxylapatite (HAP) slurry or dextran-coated charcoal.

  • Scintillation Cocktail and Counter.

Procedure:

  • Preparation of Reagents:

    • Dilute the recombinant ERα and ERβ to a final concentration that results in approximately 10-15% of the total radioligand being bound in the absence of a competitor.

    • Prepare a stock solution of the test compound (this compound) and the reference compound (17β-estradiol) in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test and reference compounds in the assay buffer.

    • Prepare a working solution of [³H]-17β-estradiol in the assay buffer at a concentration close to its Kd for the receptors (typically 0.1-1.0 nM).

  • Binding Reaction:

    • In microcentrifuge tubes, combine the assay buffer, the diluted receptor preparation, and either the test compound, reference compound, or buffer alone (for total binding).

    • Add the [³H]-17β-estradiol to all tubes to initiate the binding reaction.

    • To determine non-specific binding, include a set of tubes with the radioligand and a saturating concentration of the unlabeled reference compound.

    • Incubate the reaction mixtures at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (typically 18-24 hours).

  • Separation of Bound and Free Ligand:

    • Add an ice-cold slurry of hydroxylapatite or dextran-coated charcoal to each tube.

    • Incubate for a short period (e.g., 15-30 minutes) with intermittent vortexing to allow the receptor-ligand complexes to bind to the matrix.

    • Centrifuge the tubes to pellet the matrix with the bound radioligand.

  • Quantification:

    • Carefully aspirate the supernatant containing the free radioligand.

    • Wash the pellet with cold assay buffer to remove any remaining free radioligand.

    • Resuspend the pellet in a scintillation cocktail.

    • Measure the radioactivity in each sample using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) for both the test and reference compounds from the resulting sigmoidal dose-response curve.

    • Calculate the Relative Binding Affinity (RBA) using the following formula: RBA (%) = (IC50 of Reference Compound / IC50 of Test Compound) x 100

Visualizing Key Processes

To further elucidate the experimental and biological context of this compound's estrogenic activity, the following diagrams illustrate the competitive binding assay workflow and the canonical estrogen receptor signaling pathway.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis Receptor ERα or ERβ Incubation Incubate to Equilibrium Receptor->Incubation Radioligand [³H]-17β-Estradiol Radioligand->Incubation Competitor This compound / 17β-Estradiol Competitor->Incubation Separation Separate Bound from Free Ligand (HAP or Charcoal) Incubation->Separation Quantification Measure Radioactivity Separation->Quantification Analysis Calculate IC50 and RBA Quantification->Analysis

Caption: Workflow of a Competitive Radioligand Binding Assay.

Estrogen_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen (e.g., this compound) ER Estrogen Receptor (ERα or ERβ) Estrogen->ER Binding Dimerization Dimerization ER->Dimerization HSP Heat Shock Proteins HSP->ER Dissociation ERE Estrogen Response Element (ERE) on DNA Dimerization->ERE Binding Transcription Gene Transcription ERE->Transcription Activation

Caption: Canonical Estrogen Receptor Signaling Pathway.

References

A Comparative Analysis of the Side Effect Profiles of Ferujol and Synthetic Hormones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profiles of Ferujol, a naturally derived coumarin, and commonly used synthetic hormones. The information is supported by available experimental data to assist in research and development.

Executive Summary

The comparative analysis of the side effect profiles of this compound and synthetic hormones is constrained by a significant disparity in the available data. Synthetic hormones, such as ethinylestradiol, medroxyprogesterone acetate, and levonorgestrel, have undergone extensive clinical trials, providing a well-documented profile of their adverse effects in humans. In stark contrast, data on the side effects of this compound, a coumarin isolated from Ferula jaeschkeana, is predominantly from preclinical animal studies focused on its contraceptive and estrogenic properties. There is a notable absence of human clinical trial data for this compound, making a direct, evidence-based comparison of its side effect profile with that of synthetic hormones challenging.

This guide summarizes the known side effects of common synthetic hormones based on clinical data. For this compound, a potential side effect profile is inferred from its classification as a phytoestrogen and a coumarin derivative, alongside available animal study data. It is imperative to underscore that the this compound side effect profile is theoretical and not substantiated by human clinical trials.

Data Presentation: Side Effect Profiles

Synthetic Hormones

The following tables summarize the incidence of common side effects reported in clinical trials for ethinylestradiol, medroxyprogesterone acetate, and levonorgestrel.

Table 1: Side Effect Profile of Ethinylestradiol-Containing Combined Oral Contraceptives

Side EffectIncidence RateReferences
Headache>10%[1]
Nausea and Vomiting>10%[1]
Breast Tenderness>10%[1]
Irregular Bleeding/SpottingDecreases after initial cycles[2]
Mood Changes>10%[1]
Weight Gain>10%[1]
Acne~55% (baseline) to ~45% (after treatment with DRSP/EE)[3]
Venous ThromboembolismIncreased risk, especially in smokers and women over 35[4][5]
Myocardial Infarction and StrokeIncreased risk, particularly in women with other risk factors[5][6]
Gallbladder DiseaseIncreased risk[4]
Liver TumorsRare, but increased risk with long-term use[4]

Note: Incidence rates can vary depending on the specific formulation, dosage, and patient population.

Table 2: Side Effect Profile of Medroxyprogesterone Acetate (Injectable Contraceptive)

Side EffectIncidence RateReferences
Menstrual Irregularities (Amenorrhea, irregular bleeding)Up to 68% (amenorrhea after 2 years), 57.3% (irregular menses in the first year)[7]
Weight GainMean of 2.5 kg after one year[5]
Bone Mineral Density LossSignificant loss with prolonged use[5]
HeadacheCommon[8]
Depression/Mood SwingsCommon[8]
Breast TendernessCommon[7]
Decreased LibidoCommon[8]
Thromboembolic EventsIncreased risk[5]
Anaphylactic ReactionsRare[7]

Table 3: Side Effect Profile of Levonorgestrel (Emergency Contraception)

Side EffectIncidence Rate (Enteric-Coated Formulation)References
Any Adverse Event6.5%[9]
Menstrual Cycle Disturbance20.1%[9]
NauseaLow with enteric-coated formulation[10]
Vomiting0.16%[9]
HeadacheCommon[11]
DizzinessCommon[11]
Breast TendernessCommon[11]
Ectopic PregnancyUncommon but serious[11]
StrokeRare but serious[11]
This compound (Theoretical Profile Based on Preclinical Data and Chemical Class)

As no human clinical trial data on the side effects of this compound are available, this profile is inferred from its known properties and the general characteristics of related compounds.

Table 4: Potential Side Effect Profile of this compound

Potential Side EffectBasis of InferenceReferences
Gastrointestinal disturbances (e.g., abdominal pain)Common side effect of phytoestrogens.[12]
Allergic reactionsPossible with plant-derived compounds.[13]
Endocrine disruptionAs a phytoestrogen, it can interfere with hormonal regulation.[14]
HepatotoxicityA known risk with high doses of some coumarin compounds.[15]
Altered estrus cycleObserved in animal studies.[14]
Developmental abnormalities (prenatal/postnatal)A potential risk with phytoestrogens.[14]

It is crucial to reiterate that the side effects listed for this compound are speculative and require validation through human clinical trials.

Experimental Protocols

Preclinical Assessment of Hormonal Activity

1. Uterotrophic Assay in Rats

This assay is used to assess the estrogenic or anti-estrogenic activity of a substance by measuring the change in uterine weight in immature or ovariectomized female rats.[1][16]

  • Animals: Immature female rats (e.g., 21 days old) or ovariectomized adult female rats.

  • Procedure:

    • Animals are randomly assigned to control and treatment groups.

    • The test substance (e.g., this compound) is administered daily for three consecutive days via oral gavage or subcutaneous injection. A positive control (e.g., ethinylestradiol) and a vehicle control are included.

    • On the day after the final dose, the animals are euthanized.

    • The uterus is excised, trimmed of fat and connective tissue, and weighed (wet and blotted).

  • Endpoint: A statistically significant increase in uterine weight compared to the vehicle control group indicates estrogenic activity.

2. Hershberger Assay in Rats

This assay is used to screen for androgenic or anti-androgenic activity of a substance by measuring the weight changes in five androgen-dependent tissues in castrated male rats.[17][18]

  • Animals: Peripubertal male rats, castrated at approximately 42 days of age.

  • Procedure:

    • Following a post-castration recovery period, animals are assigned to treatment groups.

    • For androgenicity testing, the substance is administered for 10 consecutive days.

    • For anti-androgenicity testing, the substance is co-administered with a reference androgen (e.g., testosterone propionate).

    • Approximately 24 hours after the last dose, the animals are necropsied.

    • The ventral prostate, seminal vesicles (plus coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis are excised and weighed.

  • Endpoint: A significant change in the weight of these tissues compared to controls indicates androgenic or anti-androgenic activity.

Clinical Assessment of Side Effects

Clinical trials for hormonal contraceptives are typically randomized, controlled studies designed to evaluate efficacy and safety.

  • Study Design: Multicenter, randomized, open-label or double-blind, parallel-group studies are common.

  • Participants: Healthy, sexually active women of reproductive age who meet specific inclusion and exclusion criteria.

  • Intervention: Participants receive the investigational contraceptive (e.g., a new synthetic hormone formulation) or a comparator drug over a specified number of cycles (e.g., 6 to 13 cycles).

  • Data Collection:

    • Efficacy: Pregnancy rates are the primary efficacy endpoint.

    • Safety and Tolerability: Participants record adverse events in daily diaries. This includes the type, severity, and duration of symptoms. Bleeding patterns are also closely monitored. Standardized questionnaires may be used to assess well-being and specific side effects.[3]

    • Clinical and Laboratory Monitoring: Regular physical examinations, vital sign measurements, and laboratory tests (e.g., lipid profiles, liver function tests) are conducted.

  • Statistical Analysis: The incidence of adverse events is calculated and compared between the treatment groups.

Mandatory Visualization

Signaling Pathways

EstrogenSignalingPathway cluster_extracellular Extracellular Space Estrogen Estrogen ER ER Estrogen->ER Diffuses into cell ER_active ER_active ER->ER_active Estrogen binding releases HSP ERE ERE ER_active->ERE Translocates to nucleus and dimerizes HSP HSP GeneTranscription GeneTranscription ERE->GeneTranscription Binds to ERE mRNA mRNA GeneTranscription->mRNA Initiates ProteinSynthesis ProteinSynthesis mRNA->ProteinSynthesis Moves to cytoplasm CellularResponse CellularResponse ProteinSynthesis->CellularResponse Leads to

ProgesteroneSignalingPathway cluster_extracellular Extracellular Space Progesterone Progesterone PR PR Progesterone->PR Diffuses into cell PR_active PR_active PR->PR_active Progesterone binding releases HSP PRE PRE PR_active->PRE Translocates to nucleus and dimerizes HSP HSP GeneTranscription GeneTranscription PRE->GeneTranscription Binds to PRE mRNA mRNA GeneTranscription->mRNA Initiates ProteinSynthesis ProteinSynthesis mRNA->ProteinSynthesis Moves to cytoplasm CellularResponse CellularResponse ProteinSynthesis->CellularResponse Leads to

Experimental Workflow

ExperimentalWorkflow cluster_preclinical Preclinical Studies cluster_clinical Clinical Trials InVitro In Vitro Assays (e.g., Receptor Binding) AnimalModels Animal Models (e.g., Uterotrophic, Hershberger Assays) InVitro->AnimalModels Initial Screening Toxicity General Toxicity Studies AnimalModels->Toxicity In Vivo Hormonal Activity PhaseI Phase I (Safety and Dosage in small group of healthy volunteers) Toxicity->PhaseI Safety Profile for Human Trials PhaseII Phase II (Efficacy and Side Effects in a larger group) PhaseI->PhaseII Determine Safe Dose Range PhaseIII Phase III (Large-scale efficacy and safety monitoring) PhaseII->PhaseIII Confirm Efficacy and Monitor Side Effects PhaseIV Phase IV (Post-marketing surveillance) PhaseIII->PhaseIV Regulatory Approval and Long-term Safety

Conclusion

The comparison between the side effect profiles of this compound and synthetic hormones is fundamentally limited by the disparate levels of available clinical data. Synthetic hormones have a well-characterized safety profile in humans, with known risks and benefits that allow for informed clinical use. This compound, while showing contraceptive potential in preclinical studies through its estrogenic activity, lacks the necessary human safety data for a meaningful comparison. Its potential side effects can only be inferred from its chemical class, and these require rigorous investigation in human clinical trials. For researchers and drug development professionals, this highlights a significant data gap and an opportunity for further research to determine the clinical viability and safety of this compound as a potential hormonal agent. Future studies should prioritize establishing a comprehensive safety and side effect profile of this compound in humans.

References

Validating the anti-fertility effects of Ferujol in different animal models.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-fertility effects of Ferujol, a coumarin isolated from Ferula jaeschkeana, against other notable natural compounds. This analysis is supported by experimental data from various animal models, detailing efficacy, hormonal impact, and underlying mechanisms of action.

Comparative Efficacy of Anti-Fertility Agents

The following tables summarize the quantitative data on the anti-fertility effects of this compound and selected alternatives—Triptonide, Carica papaya seed extract, and Gossypol—in different animal models.

Table 1: Efficacy of this compound and Alternatives on Female Fertility Parameters

CompoundAnimal ModelDosageEfficacyKey Observations
This compound Rat (Female)0.6 mg/kg (single oral dose, post-coitum)100% prevention of pregnancy[1][2]Potent estrogenic activity observed; ineffective in hamsters.[1]
Ethinylestradiol Rat (Female)~0.0018 mg/kg/day100% increase in uterine weight (used for estrogenic comparison)[1][2]A potent synthetic estrogen used as a standard for comparison.
Triptolide Rat (Female)200-400 µg/kg/day (oral, 90 days)Reduced developing follicles, increased atretic follicles, prolonged estrous cycles.[3]Directly affects ovaries, leading to decreased estradiol and progesterone.[3]

Table 2: Efficacy of this compound Alternatives on Male Fertility Parameters

CompoundAnimal ModelDosageEffect on Sperm ParametersHormonal EffectsFertility Outcome
Triptonide Mouse (Male)EC₅₀: 0.09 mg/kg (oral, daily for 4 weeks)Induces deformed sperm with minimal to no forward motility.[4][5]No significant changes in FSH, LH, or testosterone levels.[2]Reversible infertility.[2][5]
Triptonide Monkey (Male)-Induces deformed sperm with minimal to no forward motility.[5]No significant changes in FSH, LH, or testosterone levels.[2]Reversible infertility.[2][5]
Carica papaya seed extract Rat (Male)50 mg/kg/day (oral, 360 days)Complete inhibition of sperm motility after 90 days; decreased sperm density.[6][7]Serum testosterone unaffected.[6][7]100% contraceptive efficacy; reversible.[6][7]
Carica papaya seed extract Rabbit (Male)20-50 mg/animal/day (oral, 150 days)Severe oligospermia after 75 days, azoospermia after 120 days; <1% motility after 75 days.[8]-100% infertility; reversible.[8]
Gossypol Rat (Male)20 mg/kg/day (oral, 62 days)Severely damaged and immotile sperm.[9]At 30 mg/kg/day, serum testosterone and LH were significantly reduced; FSH remained normal.[10]Infertility.[9]
Mentha longifolia leaf extract Rat (Male)100 mg/kg/day (oral, 28 days)Decreased sperm viability and production.[11]Significant reduction in LH, FSH, and testosterone.[12]60% fertility in mated females.[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.

Anti-Implantation and Abortifacient Activity (as applied to this compound)
  • Animal Model: Adult female Wistar rats (150-200g) with a normal estrous cycle are used.

  • Mating: Female rats in the proestrus phase are caged with male rats of proven fertility in a 2:1 ratio. Mating is confirmed the following morning by the presence of spermatozoa in a vaginal smear. The day of finding sperm is designated as day 1 of pregnancy.

  • Dosing: The test compound (e.g., this compound) is administered orally at the specified dose (e.g., 0.6 mg/kg) on days 1, 2, or 3 post-coitum. A control group receives the vehicle only.

  • Assessment: On day 10 of pregnancy, laparotomy is performed under anesthesia. The uterine horns are examined to determine the number of implantation sites. The percentage of anti-implantation activity is calculated. For abortifacient activity, the number of live and resorbed fetuses is counted on a later day of gestation (e.g., day 20).

Estrogenic and Anti-Estrogenic Activity (Uterotrophic Assay)
  • Animal Model: Immature female Wistar rats (21-23 days old, 40-60g) are used. The animals are ovariectomized 7 days before the start of the experiment to eliminate endogenous estrogen sources.

  • Dosing:

    • Estrogenic Activity: The test compound is administered orally daily for 3-7 consecutive days. A positive control group receives a standard estrogen like ethinylestradiol (e.g., 0.02 mg/kg/day), and a negative control group receives the vehicle.

    • Anti-Estrogenic Activity: The test compound is administered along with a standard estrogen.

  • Assessment: 24 hours after the last dose, the animals are euthanized. The uteri are dissected, freed from surrounding tissue, and weighed. A significant increase in uterine weight compared to the control group indicates estrogenic activity. Inhibition of the uterine weight gain induced by the standard estrogen indicates anti-estrogenic activity. Vaginal opening and cornification of vaginal epithelial cells are also monitored as signs of estrogenic effect.

Evaluation of Male Anti-Fertility Effects (as applied to alternatives)
  • Animal Model: Adult male rats or mice of proven fertility.

  • Dosing: The test compound is administered orally at various doses for a specified period (e.g., 28-90 days). A control group receives the vehicle.

  • Parameters Assessed:

    • Fertility Test: Treated males are cohabited with untreated, fertile females. The number of pregnant females and the number of pups per litter are recorded.

    • Sperm Analysis: At the end of the treatment period, animals are euthanized. The cauda epididymis is dissected to collect sperm. Sperm count, motility (progressive and non-progressive), viability, and morphology are assessed using a hemocytometer and microscopy.

    • Hormonal Assay: Blood samples are collected to measure serum levels of testosterone, Luteinizing Hormone (LH), and Follicle-Stimulating Hormone (FSH) using ELISA or radioimmunoassay.

    • Histopathology: The testes and accessory reproductive organs are collected, weighed, and processed for histological examination to observe any changes in the seminiferous tubules, Leydig cells, and overall tissue architecture.

Visualizing Mechanisms and Workflows

Experimental Workflow for Anti-Fertility Screening

G cluster_0 Pre-clinical Screening A Animal Model Selection (e.g., Rats, Mice) B Dosing Regimen (Dose, Duration, Route) A->B C Control & Treatment Groups B->C D Fertility Assessment (Mating Studies) C->D E Sperm Parameter Analysis (Count, Motility, Morphology) C->E F Hormonal Profile (Testosterone, LH, FSH) C->F G Histopathological Examination (Testes, Ovaries, Uterus) C->G H Data Analysis & Efficacy Determination D->H E->H F->H G->H

Caption: Workflow for evaluating the anti-fertility effects of a test compound in animal models.

Signaling Pathway of this compound's Estrogenic Action

This compound's anti-fertility effect in female rats is attributed to its potent estrogenic activity. It is proposed to act through the estrogen receptor (ER) signaling pathway.

G cluster_0 Estrogen Receptor Signaling Pathway This compound This compound ER Estrogen Receptor (ERα/ERβ) in Cytoplasm/Nucleus This compound->ER Binds to Dimerization Receptor Dimerization ER->Dimerization Conformational Change & HSP90 Dissociation HSP HSP90 HSP->ER Keeps Inactive ERE Estrogen Response Element (ERE) on DNA Dimerization->ERE Translocates to Nucleus & Binds DNA Transcription Gene Transcription ERE->Transcription Initiates Biological_Effects Biological Effects (e.g., Uterine Growth, Anti-implantation) Transcription->Biological_Effects Leads to

References

A Comparative Guide to the Efficacy of Ferujol and Other Bioactive Compounds from the Ferula Genus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Ferula, belonging to the Apiaceae family, is a rich reservoir of bioactive phytochemicals, with a long history in traditional medicine. Modern pharmacological studies have identified numerous compounds within this genus, primarily sesquiterpene coumarins and organosulfur compounds, responsible for a wide array of therapeutic effects, including anti-inflammatory, cytotoxic, and hormonal activities.[1][2] This guide provides a comparative analysis of the efficacy of Ferujol, a notable coumarin from Ferula jaeschkeana, against other prominent compounds isolated from the Ferula genus, supported by experimental data and detailed methodologies.

Comparative Efficacy Data

Direct comparative studies evaluating this compound against other Ferula compounds for the same biological endpoint are scarce. The most comprehensive data available for this compound relates to its potent estrogenic and postcoital contraceptive effects. Data for other compounds, such as Ferutinin and Umbelliprenin, primarily highlight their anticancer and anti-inflammatory properties. The following tables summarize the available quantitative data to facilitate a cross-compound comparison based on their most studied activities.

Table 1: Estrogenic & Contraceptive Efficacy

This compound, isolated from Ferula jaeschkeana, demonstrates significant estrogenic activity, a property also observed in other Ferula compounds like Ferutinin.[3] The primary assay to determine this effect is the rodent uterotrophic assay, which measures the increase in uterine weight in response to estrogenic stimulation.[4][5]

CompoundSpecies/ModelKey Efficacy MetricResultComparison/Note
This compound Immature RatsUterotrophic Potency~10 times less potent than ethynylestradiol.A 100% increase in uterine weight was achieved at a 0.018 mg/kg daily dose for this compound, versus 0.0018 mg/kg for ethynylestradiol.
This compound Adult Female RatsPostcoital Contraceptive Dose0.6 mg/kg (single oral dose on day 1, 2, or 3 postcoitum) prevents pregnancy.The compound was found to be effective in rats but not in hamsters.
Ferutinin In VitroEstrogen Receptor (ER) AffinityGreater binding affinity for ERα than ERβ.Classified as a phytoestrogen and a selective estrogen receptor modulator (SERM).[3][6]
F. hermonis root powderImmature RatsHormonal Activity6 mg/kg dose showed strong FSH and LH-like effects and moderate estrogenic stimulation.Demonstrates that estrogenic effects are present in crude extracts of other Ferula species.
Table 2: Anticancer & Cytotoxic Efficacy

While this compound is primarily studied for its hormonal effects, other compounds from the Ferula genus have been extensively evaluated for their anticancer properties. The MTT assay is a standard colorimetric method used to assess the cytotoxic effects of these compounds on various cancer cell lines, with the IC₅₀ value representing the concentration required to inhibit 50% of cell growth.[7][8]

Note: No data on the anticancer or cytotoxic activity of this compound was identified in the reviewed scientific literature.

CompoundCancer Cell LineIC₅₀ ValueSource Species
Ferutinin MCF-7 (Breast)1 μMF. ovina
Farnesiferol C MCF-7 (Breast)14 µM (72h)F. assa-foetida
Umbelliprenin VariousVaries (e.g., 103.9 µM for 4T1 breast cancer)Ferula spp.
Auraptene MCF-7 (Breast)59.7 µMFerula spp.
Galbanic Acid VariousInhibits angiogenesis and farnesyltransferase.F. gummosa
Sinkiangenorin C AGS (Gastric)36.9 μMF. sinkiangensis
Table 3: Anti-inflammatory Efficacy

Several Ferula compounds exhibit significant anti-inflammatory activity.[9][10][11] A standard in vivo model for this is the carrageenan-induced paw edema assay in rats, which measures the reduction in swelling after administration of the test compound.[12][13] In vitro assays often measure the inhibition of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[14]

Note: No data on the anti-inflammatory activity of this compound was identified in the reviewed scientific literature.

Compound/ExtractSpecies/ModelKey Efficacy MetricResultSource Species
F. assa-foetida (Ethanolic Extract)TNF-α-stimulated HUVECsInhibition of VCAM-1, ICAM-1Dose-dependent reduction in adhesion molecule expression.[11]F. assa-foetida
F. szowitsiana (Methanolic Extract)PHA-stimulated human lymphocytesReduction of Inflammatory CytokinesSignificantly decreased IL-6 and TNF-α levels.[9]F. szowitsiana
Umbelliprenin (UMB) Carrageenan-induced paw edema (in vivo)Edema InhibitionDemonstrated inhibition of paw edema.[9]Ferula spp.
Kamolonol LPS-stimulated RAW 264.7 macrophagesNO InhibitionExhibited the most potent NO inhibitory action among tested compounds.[14]F. assa-foetida
Auraptene LPS-stimulated RAW 264.7 macrophagesNO InhibitionShowed significant NO inhibition.[14]F. assa-foetida

Signaling Pathways & Experimental Workflows

Estrogenic Activity Pathway

Phytoestrogens from the Ferula genus, such as this compound and Ferutinin, exert their effects primarily by interacting with estrogen receptors (ERα and ERβ). This binding initiates a signaling cascade that modulates gene expression, leading to physiological responses like uterine growth.

Estrogenic_Activity_Pathway cluster_0 Extracellular cluster_1 Cytoplasm / Nucleus This compound This compound / Ferutinin (Phytoestrogen) ER Estrogen Receptor (ERα / ERβ) This compound->ER Binds HSP HSP90 ER->HSP Dissociation Complex Phytoestrogen-ER Complex ER->Complex HSP->ER Keeps ER inactive ERE Estrogen Response Element (ERE) on DNA Complex->ERE Binds to DNA Transcription Gene Transcription ERE->Transcription Initiates Response Protein Synthesis & Physiological Response (e.g., Uterine Growth) Transcription->Response Leads to

Fig. 1: Simplified signaling pathway for estrogenic compounds.
Experimental Workflow: Rodent Uterotrophic Assay

The uterotrophic assay is the gold standard for assessing in vivo estrogenic activity.[4][5] The workflow involves administering a test compound to immature female rats over a short period and measuring the resultant change in uterine weight.

Uterotrophic_Assay_Workflow cluster_workflow Uterotrophic Assay Protocol start Select Immature Female Rats (e.g., 21-22 days old) grouping Randomly assign to groups: - Vehicle Control - Positive Control (e.g., Ethynylestradiol) - Test Compound (e.g., this compound) start->grouping dosing Administer daily dose for 3 consecutive days (Oral Gavage) grouping->dosing observation Daily body weight measurement and clinical observation dosing->observation necropsy Necropsy on Day 4 (24h after last dose) dosing->necropsy observation->necropsy dissection Carefully dissect uterus, trim fat, and blot dry necropsy->dissection weighing Record wet uterine weight dissection->weighing analysis Statistically compare group mean uterine weights weighing->analysis end Determine Estrogenic Activity analysis->end

Fig. 2: Workflow for the rat uterotrophic bioassay.

Experimental Protocols

Rodent Uterotrophic Assay (for Estrogenic Activity)

This protocol is adapted from established methods for assessing estrogenicity.[2][4]

  • Animals: Immature female rats (e.g., Wistar strain), 21 days old at the start of dosing. Animals are acclimatized for at least 5 days.

  • Grouping: Animals are randomly assigned to groups (n=6 per group):

    • Group 1: Vehicle Control (e.g., corn oil).

    • Group 2: Positive Control (Ethynylestradiol, e.g., 0.002 mg/kg/day).

    • Group 3+: Test Compound (e.g., this compound) at various dose levels (e.g., 0.01, 0.05, 0.1 mg/kg/day).

  • Administration:

    • Test and control substances are administered daily by oral gavage for three consecutive days.

    • Animals are weighed daily, and the dose volume is adjusted accordingly.

  • Necropsy and Measurement:

    • Twenty-four hours after the final dose, animals are euthanized.

    • The uterus is carefully excised, freed from adhering fat and mesentery. The uterine horns are separated at the cervix.

    • The fluid content is expressed by gently blotting the tissue on filter paper.

    • The blotted ("wet") uterine weight is recorded immediately to the nearest 0.1 mg.

  • Data Analysis: The mean uterine weights of the test groups are compared to the vehicle control group using statistical analysis (e.g., ANOVA followed by Dunnett's test). A statistically significant increase in uterine weight indicates estrogenic activity.

MTT Assay (for Cytotoxicity/Anticancer Activity)

This protocol outlines a standard procedure for evaluating the in vitro cytotoxicity of a compound.[7][8]

  • Cell Culture:

    • Cancer cells (e.g., MCF-7, HeLa) are seeded into a 96-well plate at a density of approximately 5,000-10,000 cells/well.

    • Plates are incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • A stock solution of the test compound (e.g., Ferutinin) is prepared in DMSO and then serially diluted in culture medium to achieve the desired final concentrations.

    • The culture medium is removed from the wells and replaced with medium containing the various concentrations of the test compound. Control wells receive medium with DMSO only (vehicle control).

    • Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation and Measurement:

    • After the treatment period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

    • The plate is incubated for an additional 3-4 hours to allow for the reduction of MTT to formazan crystals by metabolically active cells.

    • The medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

    • The plate is gently shaken on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Analysis: The absorbance is measured using a microplate reader at a wavelength of 570 nm. Cell viability is calculated as a percentage relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against compound concentration and using non-linear regression analysis.

Carrageenan-Induced Paw Edema in Rats (for Anti-inflammatory Activity)

This in vivo model is widely used to screen for acute anti-inflammatory activity.[12][15]

  • Animals: Adult male rats (e.g., Wistar or Sprague-Dawley), weighing 150-250g. Animals are fasted overnight before the experiment with free access to water.

  • Grouping: Animals are randomly divided into groups (n=6 per group):

    • Group 1: Vehicle Control (e.g., 0.9% saline).

    • Group 2: Positive Control (Indomethacin, e.g., 5-10 mg/kg, administered intraperitoneally).

    • Group 3+: Test Compound (e.g., Umbelliprenin) at various dose levels, administered via the same route as the positive control.

  • Procedure:

    • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

    • The vehicle, positive control, or test compound is administered (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection.

    • Acute inflammation is induced by injecting 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw.[15][16]

    • Paw volume is measured again at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The degree of edema is calculated as the increase in paw volume from the initial measurement. The percentage inhibition of edema for each treated group is calculated relative to the vehicle control group. Statistical significance is determined using appropriate tests (e.g., ANOVA).

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic activity of Ferujol and a range of structurally related coumarins, primarily isolated from the Ferula genus. While direct cytotoxic data for this compound against cancer cell lines is limited in publicly available literature, this document synthesizes the existing experimental data for its close chemical relatives to offer valuable insights for researchers in oncology and drug discovery. The comparative analysis is based on published IC50 values, with a focus on the experimental methodologies employed and the signaling pathways implicated in their cytotoxic effects.

Comparative Cytotoxicity Data

The cytotoxic potential of various coumarins is typically evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency, varies depending on the chemical structure of the coumarin and the specific cancer cell line. The following table summarizes the IC50 values for this compound-related coumarins from the Ferula genus and other synthetic derivatives.

CompoundStructureCell LineIC50 (µM)Reference
This compound 8-[(E)-3,7-dimethyloct-2-enoxy]-7-hydroxychromen-2-oneData not available--
Ferulenol Prenylated 4-hydroxycoumarinCaco-2 (Colon)>100[1]
HL-60 (Leukemia)>100[1]
MCF-7 (Breast)>100[1]
SK-OV-3 (Ovarian)>100[1]
Farnesiferol A Sesquiterpene coumarinCH1 (Ovarian)134 ± 11[2]
A549 (Lung)114 ± 14[2]
SK-MEL-28 (Melanoma)49.3 ± 1.8[2]
Conferone Sesquiterpene coumarinCH1 (Ovarian)28.5 ± 2.7[2]
A549 (Lung)26.3 ± 1.9[2]
SK-MEL-28 (Melanoma)40.2 ± 1.9[2]
Mogoltadone Sesquiterpene coumarinCH1 (Ovarian)129 ± 12[2]
A549 (Lung)108 ± 12[2]
SK-MEL-28 (Melanoma)43.1 ± 2.9[2]
Diversin Prenylated coumarinCH1 (Ovarian)> 250[2]
A549 (Lung)> 250[2]
SK-MEL-28 (Melanoma)55.2 ± 10.3[2]
Galbanic Acid Sesquiterpene coumarinCH1 (Ovarian)119 ± 12[2]
A549 (Lung)98.7 ± 10.4[2]
SK-MEL-28 (Melanoma)49.6 ± 1.7[2]
Umbelliprenin Prenylated coumarinCH1 (Ovarian)133 ± 6[2]
A549 (Lung)58.1 ± 15.2[2]
SK-MEL-28 (Melanoma)37.2 ± 2.7[2]
Ferutinin Daucane sesquiterpene esterPC-3 (Prostate)19.7[3]
8-nitro-7-hydroxycoumarin Synthetic coumarinK562 (Leukemia)475-880[4]
HL-60 (Leukemia)475-880[4]

Experimental Protocols

The following are detailed methodologies for the key experiments commonly cited in the evaluation of coumarin cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a predetermined exposure period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength between 500 and 600 nm. The intensity of the purple color is directly proportional to the number of viable cells.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

  • Cell Culture and Treatment: Culture cells in a 96-well plate and treat with test compounds as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture, containing a substrate and a tetrazolium salt, to each well with the supernatant. Released LDH catalyzes the conversion of lactate to pyruvate, which then reduces the tetrazolium salt to a colored formazan product.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 490 nm). The amount of color formed is proportional to the amount of LDH released and, consequently, the number of lysed cells.

Caspase Activity Assay

This assay measures the activity of caspases, a family of proteases that are key mediators of apoptosis.

  • Cell Lysis: Following treatment with the test compounds, harvest and lyse the cells to release their intracellular contents, including caspases.

  • Substrate Addition: Add a specific caspase substrate conjugated to a chromophore or fluorophore to the cell lysate. The substrate is designed to be cleaved by the active caspase of interest (e.g., caspase-3, -8, or -9).

  • Incubation: Incubate the mixture to allow the active caspases to cleave the substrate, releasing the chromophore or fluorophore.

  • Detection: Measure the signal generated from the cleaved substrate using a spectrophotometer (for colorimetric assays) or a fluorometer (for fluorometric assays). The signal intensity is directly proportional to the caspase activity in the sample.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_mtt_steps MTT Protocol cluster_ldh_steps LDH Protocol start Seed Cells in 96-well Plates treat Treat with Coumarin Derivatives & Controls start->treat incubate Incubate for 24-72h treat->incubate mtt MTT Assay incubate->mtt ldh LDH Assay incubate->ldh caspase Caspase Activity Assay incubate->caspase data_analysis Data Analysis (Calculate IC50) caspase->data_analysis Measure Signal mtt_reagent Add MTT Reagent mtt_incubate Incubate (2-4h) mtt_reagent->mtt_incubate mtt_solubilize Solubilize Formazan mtt_incubate->mtt_solubilize mtt_read Read Absorbance (570nm) mtt_solubilize->mtt_read mtt_read->data_analysis ldh_supernatant Collect Supernatant ldh_reaction Add LDH Reaction Mix ldh_supernatant->ldh_reaction ldh_incubate Incubate (30 min) ldh_reaction->ldh_incubate ldh_read Read Absorbance (490nm) ldh_incubate->ldh_read ldh_read->data_analysis

Caption: Workflow for assessing the cytotoxicity of coumarin derivatives.

Proposed Signaling Pathway for Coumarin-Induced Apoptosis

signaling_pathway cluster_stimulus External Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus coumarin Coumarin Derivative receptor Death Receptors (e.g., Fas) coumarin->receptor bcl2 Bcl-2 coumarin->bcl2 inhibits caspase8 Caspase-8 receptor->caspase8 activates bid BID caspase8->bid cleaves caspase3 Caspase-3 caspase8->caspase3 activates tbid tBID bid->tbid bax Bax tbid->bax bak Bak tbid->bak mito Mitochondrial Membrane Permeabilization bax->mito bak->mito bcl2->bax bcl2->bak cytochrome_c Cytochrome c apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome apaf1->apoptosome forms caspase9 Caspase-9 apoptosome->caspase9 activates caspase9->apoptosome caspase9->caspase3 activates parp PARP caspase3->parp cleaves dna_fragmentation DNA Fragmentation caspase3->dna_fragmentation leads to cleaved_parp Cleaved PARP parp->cleaved_parp apoptosis Apoptosis cleaved_parp->apoptosis mito->cytochrome_c releases dna_fragmentation->apoptosis

Caption: Intrinsic and extrinsic apoptosis pathways activated by coumarins.

References

Safety Operating Guide

Prudent Disposal of Ferujol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Ferujol, a coumarin compound isolated from Ferula jaeschkeana, requires careful handling and disposal due to its bioactive properties.[1][2] This guide provides a comprehensive overview of the recommended procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Chemical and Physical Properties of this compound
PropertyValueSource
Chemical Formula C₁₉H₂₄O₄[1][2]
Molar Mass 316.39 g/mol [2]
Appearance Not Specified-
Boiling Point Not Specified-
Melting Point Not Specified-
Solubility Not Specified-
Toxicity Data (LD50) Not Available-

Note: The lack of comprehensive data necessitates a cautious approach. Assume this compound may have unknown toxicities and handle it with appropriate personal protective equipment (PPE).

Step-by-Step Disposal Protocol for this compound

The following protocol is based on general best practices for the disposal of research chemicals and pharmaceutical compounds in a laboratory setting.[3][4]

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound waste.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect solid this compound waste (e.g., unused compound, contaminated consumables like weigh boats, gloves, and paper towels) in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a material compatible with chemical waste and have a secure lid.

    • Label the container as "Hazardous Waste: this compound" and include the date of accumulation.

  • Liquid Waste:

    • If this compound is in a solution, collect the liquid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

    • The container should be labeled "Hazardous Waste: this compound" with the solvent system and approximate concentration.

3. In-Lab Storage:

  • Store the hazardous waste container in a designated, well-ventilated, and secure area within the laboratory, away from general lab traffic.

  • Ensure the storage area is secondary containment to prevent spills.

4. Arrange for Professional Disposal:

  • This compound waste must be disposed of through your institution's licensed hazardous waste management service.

  • Do not dispose of this compound down the drain or in the regular trash.[5][6] Coumarin compounds can have ecological impacts, and this practice is prohibited for most laboratory chemicals.

  • Follow your institution's specific procedures for requesting a chemical waste pickup. This typically involves completing a chemical waste manifest or online request form.

5. Decontamination:

  • Decontaminate any surfaces or equipment that may have come into contact with this compound using an appropriate solvent (e.g., ethanol or isopropanol), followed by a thorough wash with soap and water.

  • Collect all decontamination materials (e.g., wipes, absorbent pads) as solid hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory setting.

Ferujol_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe waste_type Solid or Liquid Waste? ppe->waste_type solid_waste Collect in Labeled Solid Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Hazardous Waste Container waste_type->liquid_waste Liquid store Store in Designated Secure Area solid_waste->store liquid_waste->store pickup Arrange for Professional Hazardous Waste Pickup store->pickup end End: Proper Disposal pickup->end

Caption: Logical workflow for the safe disposal of this compound waste.

By adhering to these procedures, you contribute to a safe and compliant laboratory environment, building trust in our commitment to safety beyond the product itself.

References

Essential Safety and Logistical Information for Handling Ferujol

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Risk Assessment

Ferujol belongs to the coumarin family of compounds.[1] Coumarins, as a class, can present several hazards. They may be toxic if swallowed, cause skin irritation or allergic reactions, and some are considered harmful to aquatic life.[2] It is prudent to treat this compound with similar precautions. A thorough risk assessment should be conducted before commencing any work with this compound.

Potential Hazards Associated with Coumarin Derivatives:

  • Acute Toxicity (Oral): Toxic if swallowed.[2]

  • Skin Sensitization: May cause an allergic skin reaction.[2]

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on the general requirements for coumarin compounds.

Body Part Personal Protective Equipment (PPE) Specifications and Use
Eyes/Face Safety goggles with side shields or a face shield.Must be worn at all times in the laboratory when handling this compound to protect against splashes or airborne particles.[3]
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene).Gloves should be inspected before use and replaced immediately if contaminated or damaged. Breakthrough times may vary, so consult the glove manufacturer's data.[2]
Body Laboratory coat or chemical-resistant apron.Should be fully buttoned to provide maximum coverage. Consider disposable sleeves for added protection.[3][4]
Respiratory Use in a well-ventilated area. A respirator may be required for handling large quantities or if dust/aerosols are generated.Engineering controls like fume hoods are the primary means of respiratory protection. If a respirator is needed, it should be NIOSH-approved and part of a comprehensive respiratory protection program.[3]

Engineering and Administrative Controls

Engineering and administrative controls are the first line of defense in minimizing exposure to hazardous substances.

Control Type Specific Measures
Engineering Controls • Work with this compound in a certified chemical fume hood to minimize inhalation exposure.• Ensure easy access to an eyewash station and a safety shower.
Administrative Controls • Develop and strictly follow a Standard Operating Procedure (SOP) for handling this compound.• Restrict access to areas where this compound is being handled.• Provide comprehensive training to all personnel on the potential hazards and safe handling procedures.• Do not eat, drink, or smoke in laboratory areas.[5]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize the risk of exposure and accidents.

  • Preparation:

    • Consult the laboratory's Chemical Hygiene Plan and the specific SOP for this compound.

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary materials, including PPE, weighing paper, spatulas, and appropriate containers.

    • Don the required PPE as outlined in the table above.

  • Weighing and Aliquoting:

    • Perform all manipulations, including weighing, within the fume hood.

    • Use a dedicated spatula and weighing paper.

    • Handle the compound gently to avoid generating dust.

    • Close the container tightly after use.

  • Solution Preparation:

    • Add the solvent to the solid this compound slowly to avoid splashing.

    • If sonication is required, ensure the container is properly sealed.

  • Post-Handling:

    • Clean all equipment and the work area thoroughly after use.

    • Decontaminate surfaces with an appropriate solvent (e.g., 70% ethanol) followed by soap and water.[4]

    • Remove PPE in the correct order to avoid cross-contamination and dispose of it as outlined in the disposal plan.

    • Wash hands thoroughly with soap and water after removing gloves.[5]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Emergency Situation Immediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. For large spills, contact the institution's environmental health and safety department.

Disposal Plan

Proper disposal of chemical waste is essential to protect personnel and the environment.

  • Solid Waste: Collect all solid this compound waste, including contaminated weighing paper and disposable labware, in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, labeled, and sealed waste container. Do not pour this compound solutions down the drain.

  • Contaminated PPE: Dispose of all contaminated gloves, lab coats, and other disposable PPE as hazardous waste.

  • Disposal Method: All waste containing this compound must be disposed of through the institution's hazardous waste management program, following all local, state, and federal regulations.

Caption: Logical workflow for the safe handling of this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.